molecular formula C8H13NO4S B098674 N,S-Diacetylcysteine methyl ester CAS No. 19547-88-7

N,S-Diacetylcysteine methyl ester

Número de catálogo: B098674
Número CAS: 19547-88-7
Peso molecular: 219.26 g/mol
Clave InChI: AIDHMQPGKCFCHV-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RN given refers to (L)-isomer;  RN for cpd without isomeric designation not avail 4/91

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDHMQPGKCFCHV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941316
Record name N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19547-88-7
Record name N,S-Diacetyl-L-cysteine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19547-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,S-Diacetylcysteine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N,S-diacetyl-L-cysteinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,S-DIACETYLCYSTEINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X3OTM55N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N,S-Diacetylcysteine Methyl Ester: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,S-Diacetylcysteine methyl ester (NSDCME) is a synthetic derivative of the amino acid L-cysteine, designed to enhance cellular delivery of cysteine for the subsequent biosynthesis of glutathione (B108866) (GSH). By masking the polar functional groups of N-acetylcysteine (NAC) through esterification and S-acetylation, NSDCME exhibits increased lipophilicity, which is anticipated to facilitate its passage across cellular membranes. Within the intracellular environment, it is hypothesized to undergo enzymatic hydrolysis to release N-acetylcysteine and subsequently cysteine, thereby augmenting the intracellular cysteine pool available for GSH synthesis. This technical guide provides a comprehensive overview of the known chemical properties, proposed biological mechanism of action, and relevant experimental methodologies for the study of NSDCME.

Chemical Properties

This compound is characterized by the presence of an acetyl group on both the nitrogen and sulfur atoms of the cysteine backbone, as well as a methyl ester at the carboxyl terminus. These modifications significantly alter the physicochemical properties of the parent molecule, N-acetylcysteine.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate[1]
Synonyms NSDCME, Methyl dacisteine[1]
CAS Number 19547-88-7[2][3]
Molecular Formula C₈H₁₃NO₄S[1][2][4]
Molecular Weight 219.26 g/mol [1][2]
Melting Point 97-100 °C[4][5]
Predicted Boiling Point 379.4 ± 32.0 °C[4]
Predicted Density 1.208 ± 0.06 g/cm³[4]
Storage Temperature 2-8°C[4]
Synthesis and Purification

Experimental Protocol: Synthesis of N-Acetyl-L-cysteine Methyl Ester (Precursor) [6]

  • Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (B129727) (e.g., 120 mL) under a nitrogen atmosphere.

  • Stir the suspension for 15 minutes at room temperature.

  • Add concentrated sulfuric acid (e.g., 0.8 mL) dropwise with vigorous stirring.

  • Continue stirring at room temperature for approximately 22 hours.

  • Quench the reaction by adding water (e.g., 25 mL).

  • Remove volatile solvents under reduced pressure.

  • Dilute the residue with ethyl acetate (B1210297) (e.g., 200 mL) and wash with saturated aqueous sodium bicarbonate (e.g., 150 mL).

  • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Re-extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL).

  • Combine the organic extracts, filter, and concentrate in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as diethyl ether/petroleum ether.

Note: The S-acetylation of the resulting N-acetyl-L-cysteine methyl ester would be the subsequent step to yield NSDCME. This would likely involve reaction with a suitable acetylating agent in an appropriate solvent, followed by purification, potentially using column chromatography.

Stability and Reactivity

Specific stability data for this compound is limited. However, based on the stability of the related compound N-acetylcysteine, dimerization via disulfide bond formation is a likely degradation pathway, particularly under oxidative conditions[7][8]. The ester and thioester linkages are susceptible to hydrolysis, especially under acidic or basic conditions. A study on the ethyl ester analog suggests that the thioester bond can undergo rapid fragmentation upon reaction with hydroxyl radicals[9].

Biological Activity and Mechanism of Action

The primary biological rationale for the design of this compound is to serve as a more cell-permeable prodrug of cysteine compared to N-acetylcysteine[10][11].

Enhanced Cellular Uptake

The acetylation of the thiol group and esterification of the carboxyl group increases the lipophilicity of the molecule, which is expected to enhance its ability to diffuse across the lipid bilayers of cell membranes.

Intracellular Hydrolysis and Glutathione Synthesis

Once inside the cell, it is proposed that intracellular esterases hydrolyze the methyl ester and S-acetyl groups to release N-acetylcysteine, which is then further deacetylated to L-cysteine[10][11]. L-cysteine is the rate-limiting amino acid in the synthesis of the major intracellular antioxidant, glutathione (GSH). By providing a source of intracellular cysteine, NSDCME is expected to boost GSH levels, thereby enhancing the cell's antioxidant capacity.

The proposed intracellular processing of NSDCME is depicted in the following workflow diagram.

G cluster_cell Intracellular Space NSDCME_ext NSDCME (Extracellular) NSDCME_int NSDCME (Intracellular) NSDCME_ext->NSDCME_int Passive Diffusion NAC N-Acetylcysteine NSDCME_int->NAC Intracellular Esterases Cysteine L-Cysteine NAC->Cysteine Acylase I GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis CellMembrane Cell Membrane G start Synthesize and Purify NSDCME permeability Assess Cell Permeability (e.g., Caco-2 Assay) start->permeability toxicity Determine Cytotoxicity (e.g., MTT Assay) start->toxicity hydrolysis Confirm Intracellular Hydrolysis permeability->hydrolysis glutathione Measure Intracellular Glutathione Levels hydrolysis->glutathione antioxidant Evaluate Antioxidant Efficacy (e.g., ROS Assay) glutathione->antioxidant end Establish Structure-Activity Relationship antioxidant->end toxicity->end

References

N,S-Diacetylcysteine Methyl Ester: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of N,S-diacetylcysteine methyl ester, a derivative of the amino acid cysteine. This document is intended for researchers, scientists, and professionals in the field of drug development and related disciplines who require a thorough understanding of the preparation and analytical validation of this compound.

Core Compound Data

This compound is a chemically modified form of cysteine where both the amino and thiol groups are acetylated, and the carboxylic acid is esterified with a methyl group. These modifications alter its physicochemical properties, potentially enhancing its stability and cell permeability, making it a compound of interest for various research applications.

PropertyValueSource
Molecular Formula C₈H₁₃NO₄S[1][2][3]
Molecular Weight 219.26 g/mol [1][2][3]
CAS Number 19547-88-7[1][2][3]
Melting Point 97-100 °C[4]
IUPAC Name methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available N-acetyl-L-cysteine. The first step involves the esterification of the carboxylic acid group, followed by the acetylation of the thiol group.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Acetyl-L-cysteine Methyl Ester

This procedure is adapted from a patented method for the esterification of N-acetyl-L-cysteine.[5]

  • Materials:

  • Procedure:

    • Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Stir the suspension for 15 minutes at room temperature.

    • Add concentrated sulfuric acid (0.8 mL) dropwise to the stirred suspension.

    • Continue stirring the reaction mixture at room temperature for 22 hours.

    • Quench the reaction by adding water (25 mL).

    • Remove the volatile components (primarily methanol) under reduced pressure.

    • Dilute the resulting residue with ethyl acetate (200 mL) and transfer to a separatory funnel.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution (150 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Re-extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine all organic extracts, filter, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.

Step 2: Synthesis of this compound

This step involves the acetylation of the thiol group of N-acetyl-L-cysteine methyl ester. This is a general procedure for acetylation using acetyl chloride in the presence of a base like pyridine (B92270).

  • Materials:

  • Procedure:

    • Dissolve N-acetyl-L-cysteine methyl ester in an inert solvent such as dichloromethane in a round-bottom flask equipped with a stir bar and under a nitrogen atmosphere.

    • Add pyridine to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Acetylation N-acetyl-L-cysteine N-acetyl-L-cysteine Reaction_1 Esterification (Room Temperature, 22h) N-acetyl-L-cysteine->Reaction_1 Methanol + H2SO4 Methanol + H2SO4 Methanol + H2SO4->Reaction_1 Workup_1 Quenching, Extraction, and Purification Reaction_1->Workup_1 N-acetyl-L-cysteine_methyl_ester N-acetyl-L-cysteine_methyl_ester Workup_1->N-acetyl-L-cysteine_methyl_ester Reaction_2 Acetylation (0°C to Room Temp) N-acetyl-L-cysteine_methyl_ester->Reaction_2 Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction_2 Pyridine Pyridine Pyridine->Reaction_2 Workup_2 Quenching, Extraction, and Purification Reaction_2->Workup_2 N_S_Diacetylcysteine_methyl_ester N_S_Diacetylcysteine_methyl_ester Workup_2->N_S_Diacetylcysteine_methyl_ester G cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_data_interpretation Data Interpretation & Validation Synthesized_Compound Purified N,S-Diacetylcysteine Methyl Ester NMR NMR Spectroscopy Synthesized_Compound->NMR FTIR FTIR Spectroscopy Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS 1H_NMR ¹H NMR NMR->1H_NMR 13C_NMR ¹³C NMR NMR->13C_NMR Structure_Confirmation Structure Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment MS->Purity_Assessment 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation

References

N,S-Diacetylcysteine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,S-Diacetylcysteine methyl ester is a synthetic derivative of the amino acid L-cysteine, designed to enhance cellular uptake and bioavailability. As a prodrug, it readily crosses cell membranes and is subsequently hydrolyzed by intracellular esterases to release N-acetylcysteine (NAC). This intracellular NAC then serves as a precursor for the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. By increasing intracellular cysteine and subsequently GSH levels, this compound holds potential as a therapeutic agent in conditions associated with oxidative stress and glutathione deficiency. Its improved lipophilicity, due to the acetyl and methyl ester modifications, suggests superior cell permeability compared to its parent compound, NAC. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, including detailed experimental protocols and a summary of relevant quantitative data.

Chemical and Physical Properties

This compound is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate
Synonyms NSDCME, Methyl N,S-diacetyl-L-cysteinate
CAS Number 19547-88-7
Molecular Formula C₈H₁₃NO₄S
Molecular Weight 219.26 g/mol
Melting Point 97-100 °C

Synthesis

Several synthetic routes for this compound have been described. A common approach involves the esterification of N-acetyl-L-cysteine followed by N-acetylation.

Scale-up Preparation of N-Acetyl-L-cysteine Methyl Ester[1]

A suspension of N-acetyl-L-cysteine (162.7 g) in dry methanol (B129727) (600 mL) under a nitrogen atmosphere is treated with concentrated H₂SO₄ (4 mL) dropwise at room temperature with vigorous stirring. After 24 hours, the mixture is slowly neutralized with a saturated aqueous sodium bicarbonate solution (100 mL) and stirred for an additional hour. The resulting N-Acetyl-L-cysteine methyl ester can be isolated and purified.

Synthesis from N-Acetyl-L-cysteine Methyl Ester

Further acetylation of N-acetyl-L-cysteine methyl ester with an acetylating agent such as acetyl chloride can yield this compound.[1]

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its role as a cysteine prodrug.[2] Its enhanced lipophilicity allows for efficient passage across cell membranes.

Once inside the cell, intracellular esterases hydrolyze the methyl ester and N-acetyl groups, releasing cysteine. This cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant. By increasing the intracellular pool of cysteine, this compound boosts GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.[2]

Signaling Pathway

The mechanism of action involves the replenishment of intracellular glutathione, which in turn participates in various antioxidant and detoxification pathways.

NSDCME_Pathway NSDCME N,S-Diacetylcysteine methyl ester CellMembrane Cell Membrane NSDCME->CellMembrane Intracellular Intracellular Space CellMembrane->Intracellular Passive Transport Cysteine Cysteine Intracellular->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization Detox Detoxification GSH->Detox Conjugation

Cellular uptake and mechanism of action of this compound.

Experimental Protocols

Detailed protocols for assessing the biological activity of this compound are provided below. These are based on established methods for its parent compound, N-acetylcysteine, and related assays.

In Vitro Cell Permeability Assay (Caco-2)

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[3][4][5][6]

Workflow:

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for ~21 days to form a differentiated monolayer Start->Culture Integrity Assess monolayer integrity (TEER measurement) Culture->Integrity AddCompound Add this compound to the apical (AP) side Integrity->AddCompound Incubate Incubate for a defined period (e.g., 2 hours) AddCompound->Incubate Sample Collect samples from both apical and basolateral (BL) chambers Incubate->Sample Analyze Quantify compound concentration (e.g., by LC-MS/MS) Sample->Analyze Calculate Calculate apparent permeability coefficient (Papp) Analyze->Calculate

Workflow for the Caco-2 cell permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.[6]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4]

  • Compound Application: A solution of this compound is added to the apical (donor) compartment.

  • Incubation and Sampling: The plate is incubated, and at specified time points, samples are collected from both the apical and basolateral (receiver) compartments.

  • Quantification: The concentration of this compound in the samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Intracellular Glutathione (GSH) Measurement

This protocol describes a colorimetric assay to measure total glutathione levels in cultured cells following treatment with this compound.[7]

Methodology:

  • Cell Culture and Treatment: Cells are seeded in a 96-well plate and allowed to adhere. The medium is then replaced with a medium containing various concentrations of this compound (a typical range to test is 0.1 mM to 10 mM) and incubated for a specified period (e.g., 24 hours).[8][9]

  • Cell Lysis: The cells are washed with PBS and then lysed to release intracellular components.

  • Deproteination: Samples are deproteinized to prevent interference with the assay.

  • Assay Procedure: The cell lysate is mixed with a reaction mixture containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), glutathione reductase, and NADPH.

  • Measurement: The rate of color change, which is proportional to the total glutathione concentration, is measured spectrophotometrically at 405 nm.[7]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The DPPH assay is a common method to evaluate the antioxidant capacity of a compound.[10]

Methodology:

  • Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in a suitable solvent (e.g., methanol).

  • Sample Preparation: Serial dilutions of this compound are prepared. A known antioxidant, such as ascorbic acid, is used as a positive control.

  • Assay Procedure: The sample solutions are mixed with the DPPH working solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance is measured at approximately 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.

  • IC50 Calculation: The percentage of DPPH radical scavenging activity is plotted against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, data for its parent compound, N-acetylcysteine (NAC), can provide a benchmark for its expected biological activity.

AssayCompoundCell LineIC50 / Result
CytotoxicityZearalenoneSIEC0222.68 ± 0.80 µg/mL
NACSIEC02No cytotoxicity at 81, 162, 324 µg/mL for 6h

Note: The cytotoxicity data for Zearalenone is provided for context from a study where NAC's protective effects were evaluated.[11]

Conclusion

This compound is a promising cysteine prodrug with enhanced cell permeability, designed to effectively increase intracellular glutathione levels. This property makes it a valuable tool for research in oxidative stress-related pathologies and a potential therapeutic candidate. The experimental protocols provided in this guide offer a framework for the evaluation of its biological efficacy. Further studies are warranted to generate specific quantitative data on its permeability, antioxidant capacity, and efficacy in various disease models.

References

An In-Depth Technical Guide to N,S-Diacetylcysteine Methyl Ester (CAS Number: 19547-88-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,S-Diacetylcysteine methyl ester, a derivative of the amino acid L-cysteine, is emerging as a compound of significant interest in biomedical research and drug development. Its structural modifications—acetylation of both the amine and thiol groups and esterification of the carboxyl group—confer enhanced lipophilicity and cell membrane permeability compared to its parent compound, N-acetylcysteine (NAC). This enhanced cellular uptake positions this compound as a more potent prodrug for intracellular cysteine delivery, thereby augmenting the synthesis of the critical antioxidant glutathione (B108866) (GSH). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols and a summary of available quantitative data are presented to facilitate further research and development.

Introduction

This compound (CAS: 19547-88-7) is a multifaceted molecule with potential applications ranging from replenishing intracellular antioxidant defenses to combating antibiotic resistance and mitigating addictive behaviors. As a cysteine prodrug, its primary mechanism of action involves intracellular hydrolysis by esterases to release cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[1][2] Due to its acetylated and esterified structure, it exhibits superior cell membrane permeability over N-acetylcysteine (NAC), leading to more efficient delivery of cysteine into the cell.[1][2] This guide delves into the technical details of this promising compound.

Chemical and Physical Properties

This compound is a white crystalline powder.[3] A summary of its key chemical and physical properties is provided in Table 1.

PropertyValueReference(s)
CAS Number 19547-88-7[3]
Molecular Formula C₈H₁₃NO₄S[3]
Molecular Weight 219.26 g/mol [4]
Melting Point 97-100 °C[3]
Boiling Point 379.4 °C at 760 mmHg[3]
Density 1.208 g/cm³[3]
Appearance White powder or crystals[3]
Synonyms N,S-diacetyl-L-cysteine methyl ester, Mucothiol[3][5]

Synthesis

Inferred Synthesis Workflow

G A N-Acetyl-L-cysteine methyl ester C Reaction in an appropriate solvent A->C B Acetylating Agent (e.g., Acetyl chloride, Acetic anhydride) B->C D N,S-Diacetylcysteine methyl ester C->D Acetylation of thiol group E Purification (e.g., Chromatography, Recrystallization) D->E F Final Product E->F G cluster_cell Intracellular Space A N,S-Diacetylcysteine methyl ester B Intracellular Esterases A->B Hydrolysis C Cysteine B->C F γ-Glutamylcysteine C->F D Glutamate (B1630785) D->F E Glutamate-Cysteine Ligase (GCL) E->F I Glutathione (GSH) F->I G Glycine G->I H Glutathione Synthetase (GS) H->I L GSSG I->L Detoxification J Oxidative Stress (ROS) J->L K Glutathione Peroxidase (GPx) K->L L->I Reduction M Glutathione Reductase (GR) M->I O NADP+ M->O N NADPH N->O Ext Extracellular Space Ext->A Cellular Uptake (Enhanced Permeability) G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binding Nrf2_nu Nrf2 Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Ub->Proteasome Degradation ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteine Residues GSH_precursor N,S-Diacetylcysteine methyl ester GSH GSH GSH_precursor->GSH GSH->ROS Neutralizes ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IκB IκB IKK->IκB Phosphorylates NFκB_cyto NF-κB IκB->NFκB_cyto Inhibits NFκB_nu NF-κB NFκB_cyto->NFκB_nu Translocation ROS Oxidative Stress (ROS) ROS->IKK Activates GSH_precursor N,S-Diacetylcysteine methyl ester GSH GSH GSH_precursor->GSH GSH->ROS Inhibits Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFκB_nu->Inflammatory_Genes Activates Transcription

References

N,S-Diacetylcysteine methyl ester molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,S-Diacetylcysteine Methyl Ester

This technical guide provides a comprehensive overview of this compound, a cysteine derivative of significant interest to researchers and professionals in drug development. The document details its physicochemical properties, synthesis, biological activity, and mechanism of action, presenting quantitative data in structured tables and outlining experimental protocols.

Physicochemical Properties

This compound is a derivative of the amino acid cysteine. Its chemical modifications—acetylation of both the amine and thiol groups and esterification of the carboxyl group—confer specific properties, such as enhanced cell permeability.[1][2]

PropertyValueSource
Molecular Formula C₈H₁₃NO₄S[3][4][5][6]
Molecular Weight 219.26 g/mol [3][4][6]
CAS Number 19547-88-7[3][5][6]
Melting Point 97-100 °C[7][8]
Boiling Point (Predicted) 379.4 ± 32.0 °C[7]
Density (Predicted) 1.208 ± 0.06 g/cm³[7]
IUPAC Name methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate[6]

Biological Activity and Mechanism of Action

This compound functions as a prodrug to increase intracellular levels of cysteine and, subsequently, glutathione (B108866) (GSH).[1] Its acetylated form allows for greater permeability across the cell membrane compared to cysteine or N-acetylcysteine (NAC).[1][2] Once inside the cell, intracellular esterases hydrolyze the molecule, releasing cysteine which then becomes available for the synthesis of glutathione.[1][2]

Glutathione is a critical antioxidant, playing a key role in protecting cells from oxidative damage and in detoxification pathways. By efficiently delivering a cysteine precursor, this compound supports the cellular antioxidant defense system. The compound is utilized in research to study the intracellular transport systems of cysteine and glutathione.[1] It has also been investigated for its potential as a mucolytic agent and for its NDM-1 inhibition activity.[7][8]

The mechanism of action for the related compound, N-acetylcysteine (NAC), is thought to involve three main pathways: acting as a precursor for glutathione biosynthesis, scavenging reactive oxygen species (ROS), and reducing disulfide bonds.[9][10] More recent research suggests that many of the effects attributed to NAC may be explained by its conversion to hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which are potent antioxidants.[9][10] As a cysteine prodrug, this compound likely shares the foundational role of replenishing intracellular cysteine for GSH synthesis.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NSDCME_out N,S-Diacetylcysteine methyl ester NSDCME_in N,S-Diacetylcysteine methyl ester NSDCME_out->NSDCME_in Passive Transport Esterase Intracellular Esterase NSDCME_in->Esterase Cysteine Cysteine Esterase->Cysteine Hydrolysis GSH_Synth GSH Synthesis Cysteine->GSH_Synth Precursor GSH Glutathione (GSH) GSH_Synth->GSH Defense Antioxidant Defense & Detoxification GSH->Defense Enables Synthesis_Workflow NAC N-Acetyl-L-cysteine Esterification Esterification (e.g., Methanol, H₂SO₄) NAC->Esterification NAC_ME N-Acetyl-L-cysteine methyl ester Esterification->NAC_ME Acetylation Thiol Acetylation (e.g., Acetyl chloride) NAC_ME->Acetylation Product N,S-Diacetylcysteine methyl ester Acetylation->Product

References

N,S-Diacetylcysteine Methyl Ester: A Technical Guide to its Solubility and Cellular Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,S-Diacetylcysteine methyl ester, with a core focus on its solubility characteristics in various solvents and its mechanism of action at the cellular level. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and cellular biology.

Quantitative Solubility Data

SolventN-Acetyl-S-methyl-L-cysteine[1]N-acetyl-L-Cysteine ethyl ester[2]Inferred Solubility of this compound
Dimethyl Sulfoxide (DMSO)Slightly Soluble~ 30 mg/mLLikely Soluble
Dimethylformamide (DMF)Not Available~ 30 mg/mLLikely Soluble
MethanolSlightly SolubleNot AvailableLikely Sparingly Soluble
WaterSlightly SolubleNot AvailableLikely Sparingly Soluble
Phosphate-Buffered Saline (PBS) pH 7.2Not Available~ 10 mg/mLLikely Sparingly Soluble

Note: The inferred solubility is an estimation based on the chemical properties of the related compounds and should be experimentally verified.

Experimental Protocol: Determination of Solubility via the Static Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from established gravimetric methods.[3][4][5]

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Calibrated thermometer

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

    • Place a magnetic stir bar in the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in the thermostatic water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours within the temperature-controlled environment.

    • Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter (with a membrane chemically compatible with the solvent) into a pre-weighed, dry container. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the container with the filtered solution.

    • Evaporate the solvent from the solution in the container. This can be achieved by placing the container in a drying oven at a temperature below the decomposition point of this compound, or by using a rotary evaporator.

    • Once the solvent is completely evaporated, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the solution.

    • Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

Cellular Mechanism of Action

This compound is recognized for its ability to enhance intracellular levels of cysteine and subsequently, glutathione (B108866) (GSH).[6][7] Its improved cell membrane permeability, attributed to the acetyl groups, allows it to be efficiently transported into the cell.[6][7] Once inside, it is hydrolyzed by intracellular esterases, releasing cysteine, a key precursor for the synthesis of the vital antioxidant, glutathione.[6][7]

The following diagram illustrates the proposed cellular uptake and metabolic pathway of this compound.

NSDCME_Pathway extracellular N,S-Diacetylcysteine methyl ester (Extracellular) cell_membrane Cell Membrane extracellular->cell_membrane intracellular N,S-Diacetylcysteine methyl ester (Intracellular) cell_membrane->intracellular esterases Intracellular Esterases intracellular->esterases Hydrolysis cysteine Cysteine esterases->cysteine glutathione Glutathione (GSH) cysteine->glutathione GSH Synthesis precursors Glutamate, Glycine precursors->glutathione

Caption: Cellular uptake and metabolism of this compound.

This workflow diagram visualizes the process by which this compound crosses the cell membrane and is subsequently metabolized to boost intracellular glutathione levels.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter to remove undissolved solids samp1->samp2 analysis1 Weigh filtered solution samp2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 calc1 Determine mass of solute and solvent analysis3->calc1 calc2 Calculate solubility calc1->calc2

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Stability and Storage of N,S-Diacetylcysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N,S-diacetylcysteine methyl ester. Drawing on data from analogous compounds and established analytical methodologies, this document outlines the key factors influencing its degradation and provides detailed protocols for stability assessment.

Introduction

This compound is a derivative of the amino acid cysteine, characterized by the acetylation of both the amino and sulfhydryl groups, as well as the esterification of the carboxyl group. Its enhanced cell membrane permeability makes it a valuable tool in research for studying intracellular cysteine and glutathione (B108866) transport systems.[1][2] However, the presence of multiple reactive functional groups, including a thioester, an amide, and a methyl ester, makes the molecule susceptible to various degradation pathways. Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results and for the development of potential therapeutic applications.

Recommended Storage Conditions

For routine laboratory use, this compound should be stored at 2-8°C .[3][4] It is advisable to store the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended to minimize oxidative degradation.

Predicted Stability Profile

Table 1: Predicted Stability of this compound Under Various Stress Conditions

Stress ConditionPredicted Effect on this compoundPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Hydrolysis of the methyl ester and amide bonds.N,S-diacetylcysteine, N-acetylcysteine, Cysteine, Acetic Acid, Methanol
Alkaline (e.g., 0.1 M NaOH) Rapid hydrolysis of the thioester and methyl ester bonds. Potential for base-catalyzed elimination reactions.N-acetylcysteine, Cysteine, Acetate, Methanol, Thioacetate
Oxidative (e.g., 3% H₂O₂) Oxidation of the sulfur atom, potentially leading to sulfoxides and sulfones. Dimerization via disulfide bond formation is also possible if the S-acetyl group is hydrolyzed.This compound sulfoxide, this compound sulfone, N,N'-diacetylcystine dimethyl ester
Thermal (e.g., 60-80°C) Accelerated hydrolysis and oxidation. Potential for complex decomposition at higher temperatures.[5]A mixture of hydrolytic and oxidative degradation products.
Photolytic (e.g., UV light) Potential for photochemically induced degradation, including cleavage of the C-S bond.[6]Radical species, fragmentation products.

Note: This table is based on the known degradation pathways of N-acetylcysteine and other cysteine derivatives. The actual degradation products and rates for this compound should be confirmed experimentally.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. The following diagram illustrates the most probable routes of decomposition.

G Potential Degradation Pathways of this compound A N,S-Diacetylcysteine Methyl Ester B Hydrolysis (Acidic/Basic) A->B H₂O C Oxidation A->C [O] D N-acetyl-S-acetylcysteine B->D -CH₃OH E N,S-diacetylcysteine B->E -CH₃OH F N-acetylcysteine B->F -CH₃COSH H N,S-diacetylcysteine methyl ester sulfoxide C->H I N,N'-diacetylcystine dimethyl ester C->I Dimerization D->F -CH₃COSH E->F -CH₃COOH G Cysteine F->G -CH₃COOH

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the degradation of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach. The following protocol is adapted from established methods for N-acetylcysteine.

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water, pH adjusted to 2.5-3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

The following workflow outlines the steps for conducting a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C, solid & solution) A->E F Photodegradation (e.g., UV light, 254 nm) A->F G Neutralize acid/base samples B->G C->G H Dilute all samples to working concentration D->H E->H F->H G->H I Analyze by stability-indicating HPLC-UV method H->I J Identify and quantify degradation products I->J

References

Intracellular Cysteine Delivery Using N,S-Diacetylcysteine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,S-Diacetylcysteine methyl ester (NSDACME), a promising prodrug for intracellular cysteine delivery. Cysteine is a critical precursor to the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in mammalian cells, which plays a pivotal role in cellular defense against oxidative stress and detoxification. The limited bioavailability of cysteine necessitates the use of prodrugs to effectively augment intracellular levels. This document details the mechanism of action of NSDACME, provides comprehensive experimental protocols for its evaluation, and presents available data on its efficacy.

Introduction to this compound (NSDACME)

This compound is a derivative of L-cysteine designed for enhanced cell permeability. The presence of acetyl groups on both the nitrogen and sulfur atoms, along with a methyl ester group, increases the lipophilicity of the molecule compared to N-acetylcysteine (NAC), a commonly used cysteine prodrug. This enhanced lipophilicity is believed to facilitate its passage across the cell membrane. Once inside the cell, NSDACME is hydrolyzed by intracellular esterases, releasing cysteine. This liberated cysteine then becomes available for various cellular processes, most notably the synthesis of glutathione.[1][2]

The primary advantage of NSDACME lies in its potential for more efficient intracellular delivery of cysteine compared to other precursors. By bypassing the limitations of membrane transport faced by more polar molecules, NSDACME offers a targeted approach to replenish intracellular cysteine and, consequently, bolster the cell's antioxidant capacity.

Mechanism of Action: Intracellular Cysteine Delivery and Glutathione Synthesis

The core mechanism of NSDACME revolves around its ability to act as a masked form of cysteine that can readily enter cells. The proposed signaling pathway is as follows:

  • Cellular Uptake: Due to its increased lipophilicity, NSDACME is thought to passively diffuse across the cell membrane into the cytoplasm.

  • Intracellular Hydrolysis: Within the cytoplasm, ubiquitous intracellular esterases cleave the methyl ester and N,S-diacetyl groups from the NSDACME molecule.

  • Cysteine Release: This enzymatic cleavage results in the release of L-cysteine.

  • Glutathione Synthesis: The newly available L-cysteine serves as a rate-limiting substrate for the enzyme glutamate-cysteine ligase (GCL) in the first step of de novo glutathione synthesis.

  • GSH Replenishment: The subsequent action of glutathione synthetase (GS) leads to the formation of glutathione (GSH), thereby increasing the intracellular glutathione pool and enhancing the cell's antioxidant defenses.

NSDACME_Pathway Mechanism of Intracellular Cysteine Delivery by NSDACME cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) NSDACME_ext NSDACME NSDACME_int NSDACME NSDACME_ext->NSDACME_int Passive Diffusion Cysteine L-Cysteine NSDACME_int->Cysteine Hydrolysis Esterases Intracellular Esterases Esterases->NSDACME_int GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC Glutamate Glutamate Glutamate->GCL GS Glutathione Synthetase (GS) gamma_GC->GS GSH Glutathione (GSH) GS->GSH Glycine Glycine Glycine->GS Antioxidant_Defense Enhanced Antioxidant Defense & Detoxification GSH->Antioxidant_Defense Experimental_Workflow Experimental Workflow for Evaluating NSDACME Efficacy cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Cell_Culture Culture Human Melanoma Cells Cell_Seeding Seed Cells into Multi-well Plates Cell_Culture->Cell_Seeding Prepare_NSDACME Prepare NSDACME Working Solutions Cell_Seeding->Prepare_NSDACME Treat_Cells Treat Cells with NSDACME and Controls Prepare_NSDACME->Treat_Cells Incubate Incubate for Desired Time (e.g., 24h) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Cell_Harvesting Harvest Cells for Thiol Analysis Incubate->Cell_Harvesting Data_Comparison Compare NSDACME vs. Controls Viability_Assay->Data_Comparison Derivatization Derivatization of Thiols (e.g., with mBBr) Cell_Harvesting->Derivatization HPLC_Analysis HPLC Analysis with Fluorescence Detection Derivatization->HPLC_Analysis Quantification Quantify Intracellular Cysteine & Glutathione HPLC_Analysis->Quantification Quantification->Data_Comparison Conclusion Draw Conclusions on Efficacy and Toxicity Data_Comparison->Conclusion

References

Topic: N,S-Diacetylcysteine Methyl Ester and Its Role in Glutathione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (B108866) (GSH), the most abundant non-protein thiol in mammalian cells, is a cornerstone of cellular defense against oxidative stress and xenobiotic insults. Its synthesis is critically dependent on the availability of the amino acid L-cysteine. However, direct supplementation with cysteine is hampered by its instability and low bioavailability. N-acetylcysteine (NAC) has long been used as a cysteine prodrug but exhibits poor cellular uptake. To overcome this limitation, lipophilic derivatives have been developed. This guide focuses on N,S-Diacetylcysteine methyl ester (NSDAC-ME), a cell-permeable cysteine derivative designed for efficient intracellular delivery and subsequent enhancement of de novo GSH synthesis. We will explore its mechanism of action, its impact on the GSH synthesis pathway and its regulatory signaling, and provide detailed experimental protocols for its evaluation.

Mechanism of Action: Enhanced Cysteine Delivery

The primary advantage of NSDAC-ME lies in its chemical structure, which enhances its lipophilicity compared to NAC. The esterification of the carboxyl group and the acetylation of both the amino and thiol groups mask the charged moieties, allowing the molecule to passively diffuse across the plasma membrane.

Once inside the cell, NSDAC-ME is rapidly hydrolyzed by ubiquitous intracellular esterases. This two-step enzymatic process cleaves the ester and acetyl groups, releasing N-acetylcysteine and subsequently L-cysteine, the rate-limiting substrate for GSH synthesis.[1][2] This intracellular "trapping" mechanism ensures a high concentration of cysteine is available precisely where GSH synthesis occurs.

NSDAC_ME_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) NSDAC_ME NSDAC-ME Membrane Plasma Membrane NSDAC_ME->Membrane:left Passive Diffusion NSDAC_ME_intra NSDAC-ME NAC N-Acetylcysteine (NAC) NSDAC_ME_intra->NAC Hydrolysis Cysteine L-Cysteine NAC->Cysteine Deacetylation GSH_Synth GSH Synthesis Cysteine->GSH_Synth Esterases Intracellular Esterases Esterases->NAC Catalyzes Membrane:right->NSDAC_ME_intra

Figure 1. Cellular uptake and conversion of NSDAC-ME.

The Glutathione Synthesis Pathway

De novo synthesis of GSH is a two-step, ATP-dependent process occurring in the cytosol.[3][4]

  • Step 1 (Rate-Limiting): The enzyme Glutamate-Cysteine Ligase (GCL) catalyzes the formation of a gamma-peptide bond between the glutamate (B1630785) side chain and the amino group of cysteine, forming γ-glutamylcysteine. This step is the primary regulatory point of the pathway and is dependent on the availability of cysteine.[3][5]

  • Step 2: Glutathione Synthetase (GS) adds glycine (B1666218) to the C-terminus of γ-glutamylcysteine to form the final tripeptide, glutathione (γ-glutamyl-cysteinyl-glycine).[6]

The entire pathway is subject to feedback inhibition, where high concentrations of GSH allosterically inhibit the GCL enzyme, thus self-regulating its own production.[5]

GSH_Synthesis Glutamate L-Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine L-Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS ATP1 ATP ATP1->GCL ATP2 ATP ATP2->GS ADP1 ADP + Pi ADP2 ADP + Pi GCL->ADP1 gGC γ-Glutamylcysteine GCL->gGC Rate-Limiting Step GS->ADP2 GSH Glutathione (GSH) GS->GSH gGC->GS GSH->GCL Feedback Inhibition (-)

Figure 2. The canonical two-step glutathione synthesis pathway.

Regulation of GCL via Nrf2 Signaling

Beyond simply supplying substrate, advanced cysteine prodrugs can actively upregulate the machinery of GSH synthesis. Compounds like N-acetylcysteine ethyl ester (NACET), an analog of NSDAC-ME, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 contains highly reactive cysteine residues that act as sensors for oxidative or electrophilic stress. The thiol-containing metabolites derived from NSDAC-ME can directly modify these sensor cysteines in Keap1.[1][8] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

The stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. Key Nrf2 targets include the genes for both the catalytic (GCLC) and modifier (GCLM) subunits of GCL, leading to increased transcription and protein expression of the rate-limiting enzyme for GSH synthesis.[8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cys_Prodrug Cysteine Prodrug (e.g., NSDAC-ME) Keap1_Nrf2 Keap1 Nrf2 Cys_Prodrug->Keap1_Nrf2 Modifies Keap1 Cysteine Residues Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Keap1 (modified) Keap1_Nrf2->Keap1_mod Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE Nrf2_nuc->ARE GCL_Genes GCLc / GCLm Gene Transcription ARE->GCL_Genes DNA ARE Promoter Region

Figure 3. Activation of the Nrf2-ARE signaling pathway.

Quantitative Data and Comparative Efficacy

While direct quantitative studies on NSDAC-ME are emerging, data from structurally similar, next-generation cysteine prodrugs like N-acetylcysteine ethyl ester (NACET) and N-acetylcysteine amide (NACA) demonstrate significant advantages over traditional NAC.

Intracellular Thiol Levels

Studies using retinal pigment epithelial cells show that NACET is markedly more effective than NAC at increasing intracellular levels of both cysteine and GSH. This highlights the superior cell permeability and bioavailability of the esterified prodrug.

Table 1: Comparative Efficacy of NAC vs. NACET on Intracellular Thiol Levels (Data adapted from a study on ARPE-19 cells treated for 16 hours[7])

Compound (1 mM)Intracellular Cysteine (nmol/mg protein)Intracellular GSH (nmol/mg protein)
Control~5~40
N-Acetylcysteine (NAC)~10~60
N-Acetylcysteine Ethyl Ester (NACET) ~100 ~180
Protection Against Oxidative Stress

In a model of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, which causes massive GSH depletion, NACA was significantly more effective than NAC at restoring the critical ratio of reduced to oxidized glutathione (GSH/GSSG).[10]

Table 2: Protective Effects of NAC vs. NACA on GSH/GSSG Ratio (Data from HepaRG cells pretreated with 250 µM of each compound, followed by 24h APAP treatment[10])

Treatment GroupGSH/GSSG Ratio (% of Control)
Control100%
APAP Only~15%
APAP + NAC~45%
APAP + NACA ~85%
GCL Enzyme Kinetics

The activity of GCL is tightly regulated by substrate availability, feedback inhibition, and the association of its two subunits. The modifier subunit (GCLM) significantly improves the catalytic efficiency of the catalytic subunit (GCLC) by lowering the K_m for substrates and increasing the K_i for GSH, making the holoenzyme less susceptible to feedback inhibition.[6][11] Providing a robust supply of cysteine via NSDAC-ME ensures the enzyme can operate efficiently, while Nrf2-mediated upregulation of GCLM can further enhance the overall GSH production capacity.

Table 3: Representative Kinetic Parameters of Glutamate-Cysteine Ligase (GCL) (Data adapted from studies on recombinant mouse GCL[6][11])

Enzyme FormK_m for Glutamate (mM)K_i for GSH (mM)Relative V_max / k_cat
Catalytic Subunit (GCLC) alone~1.8~1.21.0x
Holoenzyme (GCLC + GCLM) ~0.5 ~3.1 ~4.4x

Interestingly, at very high intracellular concentrations, NAC released from its prodrugs can act as a competitive inhibitor of GCL, creating a potential "ceiling effect" on GSH synthesis.[12] This suggests that optimal dosing is crucial to balance substrate provision with potential enzyme inhibition.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of NSDAC-ME in an in vitro setting.

Experimental_Workflow cluster_assays Downstream Assays start Start: Adherent Cell Culture (e.g., HepG2, A549) treatment Treat cells with NSDAC-ME (Dose-response & Time-course) start->treatment harvest Harvest Cells (Scraping/Trypsinization) treatment->harvest lyse Prepare Cell Lysate (Sonication / Freeze-thaw) harvest->lyse protein_assay Protein Quantification (e.g., BCA Assay) lyse->protein_assay gsh_assay Total GSH Measurement (DTNB Recycling Assay) protein_assay->gsh_assay Normalized Lysate gcl_assay GCL Activity Assay (HPLC or Fluorescence) protein_assay->gcl_assay Normalized Lysate western_blot Western Blot Analysis (Nrf2, GCLC, GCLM) protein_assay->western_blot Normalized Lysate end Data Analysis & Normalization to Protein gsh_assay->end gcl_assay->end western_blot->end

Figure 4. General workflow for assessing NSDAC-ME efficacy.
Protocol 1: In Vitro Cell Culture and Treatment

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, A549) in 6-well or 12-well plates. Allow cells to adhere and grow to 70-80% confluency.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of NSDAC-ME (e.g., 100 mM) in a suitable solvent like DMSO.

  • Treatment: Prepare working concentrations of NSDAC-ME by diluting the stock solution in fresh, serum-free culture medium immediately before use.

  • Incubation: Remove the old medium from the cells, wash once with PBS, and add the medium containing the desired concentration of NSDAC-ME (e.g., 0.1, 0.5, 1.0, 2.0 mM) and appropriate vehicle controls (medium with DMSO).

  • Time Course: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO₂.

  • Cell Harvest: After incubation, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Proceed immediately to lysate preparation.

Protocol 2: Measurement of Total Intracellular Glutathione (DTNB Recycling Assay)

This spectrophotometric assay is a widely used method for quantifying total glutathione (GSH + GSSG).[2]

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate (B84403) buffer with 5 mM EDTA, pH 7.5.

    • DTNB Solution: 6 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

    • NADPH Solution: 4 mg/mL NADPH in Assay Buffer.

    • Glutathione Reductase (GR): 50 units/mL in Assay Buffer.

  • Sample Preparation:

    • Lyse harvested cells (from Protocol 1) in 100-200 µL of ice-cold Assay Buffer.

    • Add an equal volume of 5% Sulfosalicylic Acid (SSA) to the lysate to precipitate proteins.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the glutathione.

  • Assay Procedure (96-well plate):

    • Prepare GSH standards (0-50 µM) in 5% SSA diluted with Assay Buffer.

    • Add 20 µL of standards or sample supernatant to each well.

    • Prepare a master mix containing: 120 µL Assay Buffer, 10 µL DTNB Solution, and 20 µL NADPH Solution per reaction.

    • Add 150 µL of the master mix to each well.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of Glutathione Reductase to each well.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of TNB formation (change in absorbance per minute). Determine the glutathione concentration in samples by comparing their rates to the standard curve. Normalize the results to the protein concentration of the initial lysate.

Protocol 3: Measurement of Glutamate-Cysteine Ligase (GCL) Activity

This protocol is based on the HPLC detection of the reaction product, γ-glutamylcysteine (γ-GC).

  • Lysate Preparation:

    • Harvest cells and resuspend in a non-denaturing GCL lysis buffer (e.g., 100 mM Tris-HCl, pH 7.8, 1 mM EDTA, 20 mM MgCl₂, with protease inhibitors).

    • Lyse cells by sonication on ice.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant is the enzyme source.

  • GCL Reaction:

    • In a microcentrifuge tube, combine:

      • 50 µL of cell lysate (~100-200 µg protein).

      • 10 µL of 100 mM ATP.

      • 10 µL of 100 mM L-glutamate.

      • 10 µL of 10 mM L-cysteine.

      • GCL lysis buffer to a final volume of 100 µL.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Derivatization:

    • Stop the reaction by adding 100 µL of 200 mM SSA.

    • Derivatize the thiol-containing product for fluorescence detection using a reagent like monobromobimane (B13751) or naphthalene-2,3-dicarboxaldehyde (NDA). Follow the specific manufacturer's protocol for the chosen derivatizing agent.

  • HPLC Analysis:

    • Separate the derivatized γ-GC from other components using a C18 reverse-phase HPLC column.

    • Detect the product using a fluorescence detector set to the appropriate excitation/emission wavelengths for the chosen derivatization agent.

  • Quantification: Calculate the amount of γ-GC produced by comparing the peak area to a standard curve of derivatized γ-GC. Express GCL activity as nmol of γ-GC produced per minute per mg of protein.

Conclusion

This compound represents a promising strategy for augmenting intracellular glutathione levels. Its enhanced cell permeability allows for efficient delivery of the rate-limiting substrate, L-cysteine, directly to the cytosol. Furthermore, evidence from analogous compounds suggests a dual mechanism of action that includes not only substrate provision but also the upregulation of GSH synthesis enzymes via the Nrf2 signaling pathway. This multi-faceted approach makes NSDAC-ME a powerful tool for researchers studying oxidative stress and a compelling candidate for the development of therapeutics aimed at correcting GSH deficiency in a wide range of pathological conditions. The protocols and data presented in this guide offer a comprehensive framework for the scientific evaluation of this and other advanced cysteine prodrugs.

References

Methodological & Application

N,S-Diacetylcysteine Methyl Ester: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for N,S-Diacetylcysteine methyl ester, a cysteine derivative with significant potential in therapeutic and research applications. This prodrug is recognized for its ability to increase intracellular levels of cysteine and glutathione (B108866), offering a promising avenue for combating oxidative stress-related cellular damage.

This compound is a cell-permeable cysteine derivative that effectively elevates intracellular cysteine and glutathione (GSH) concentrations.[1][2][3] Its enhanced permeability is attributed to the acetylation of the amino and thiol groups and the esterification of the carboxyl group, allowing it to readily cross cell membranes. Once inside the cell, intracellular esterases hydrolyze the molecule, releasing N,S-diacetylcysteine, which is further deacetylated to provide cysteine for the synthesis of glutathione.[1][2][3] This mechanism of action makes it a valuable tool for studying the intracellular cysteine and glutathione transport systems and for developing therapeutic strategies against conditions associated with oxidative stress.

Data Presentation

The following tables summarize key quantitative data related to the application of this compound and its analogs.

ParameterValueConditionsReference
In Vivo Efficacy of a Cysteine Prodrug (S,N-diacetylcysteine monoethyl ester - DACE)
Increase in Liver GSH30%5 mmol/kg DACE administered to rats[4]
Increase in Plasma GSH300%5 mmol/kg DACE administered to rats[4]
In Vitro Efficacy of a Cysteine Prodrug (S,N-diacetylcysteine monoethyl ester - DACE)
Concentration for Increased Intracellular Cysteine and GSH1 mMIncubation with peripheral blood mononuclear cells for 24h[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Intracellular Glutathione Levels

This protocol describes the use of this compound to increase intracellular glutathione levels in cultured cells, followed by quantification using a monochlorobimane-based assay.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Monochlorobimane (B1663430) (MCB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well microplate at a desired density and allow them to adhere overnight.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.[5] Further dilute the stock solution in a cell culture medium to the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Incubate for a predetermined period (e.g., 24 hours).

  • Glutathione Measurement:

    • Prepare a working solution of monochlorobimane in PBS.

    • Wash the cells twice with warm PBS.

    • Add the monochlorobimane working solution to each well and incubate in the dark at 37°C for 30 minutes.[4][6][7][8]

    • Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorescence microplate reader.[6]

  • Data Analysis: Express the results as relative fluorescence units or as a percentage of the control (untreated cells).

Protocol 2: In Vivo Administration in a Rodent Model

This protocol is adapted from studies on a similar cysteine prodrug, S,N-diacetylcysteine monoethyl ester (DACE), and can be used as a starting point for in vivo studies with this compound.[4]

Materials:

  • This compound

  • Sterile saline solution or other appropriate vehicle

  • Rodent model (e.g., Sprague-Dawley rats)

  • Administration equipment (e.g., gavage needles, syringes)

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.

  • Administration:

    • Oral Gavage: Administer the solution orally using a gavage needle. A typical dosage to start with could be around 5 mmol/kg body weight, based on the DACE study.[4]

    • Intravenous Injection: For intravenous administration, the solution should be filter-sterilized and injected slowly into a suitable vein (e.g., tail vein).

  • Sample Collection: At predetermined time points after administration, collect blood and tissue samples for analysis of cysteine and glutathione levels.

  • Analysis: Process the collected samples to measure cysteine and glutathione concentrations using appropriate methods such as HPLC or commercially available assay kits.[9][10][11][12][13]

Signaling Pathway and Experimental Workflow Diagrams

The antioxidant effects of this compound are primarily mediated through the replenishment of intracellular glutathione, which in turn influences cellular redox-sensitive signaling pathways.

Metabolic Pathway of this compound Metabolic Pathway of this compound N,S-Diacetylcysteine\nMethyl Ester N,S-Diacetylcysteine Methyl Ester Intracellular Space Intracellular Space N,S-Diacetylcysteine\nMethyl Ester->Intracellular Space Cell Membrane Permeation Cysteine Cysteine Intracellular Space->Cysteine Intracellular Esterases Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH) GSH Synthesis

Caption: Intracellular conversion of this compound to glutathione.

The increased levels of glutathione can modulate the Keap1-Nrf2 and NF-κB signaling pathways, which are critical regulators of the cellular antioxidant and inflammatory responses.

Signaling Pathway Modulation Modulation of Nrf2 and NF-κB Pathways cluster_0 Antioxidant Response cluster_1 Inflammatory Response GSH GSH Keap1 Keap1 GSH->Keap1 Reduces Keap1 ROS ROS GSH->ROS Scavenges Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Translocation & Binding Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription IκBα IκBα ROS->IκBα Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Transcription

Caption: Glutathione's role in Nrf2 activation and NF-κB inhibition.

Experimental Workflow Experimental Workflow for In Vitro Studies Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add N,S-Diacetylcysteine Methyl Ester GSH Assay GSH Assay Treatment->GSH Assay Measure Intracellular GSH Signaling Pathway\nAnalysis Signaling Pathway Analysis Treatment->Signaling Pathway\nAnalysis e.g., Western Blot for Nrf2, NF-κB Data Analysis Data Analysis GSH Assay->Data Analysis Signaling Pathway\nAnalysis->Data Analysis

Caption: Workflow for assessing the effects of this compound.

References

Application Notes and Protocols for N,S-Diacetylcysteine Methyl Ester (NSDAC) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,S-Diacetylcysteine methyl ester (NSDAC) is a derivative of the amino acid cysteine designed to facilitate entry into cells.[1][2] Its acetylated structure enhances cell membrane permeability, allowing for more effective intracellular delivery compared to cysteine or N-acetylcysteine (NAC).[1][2] Once inside the cell, intracellular esterases hydrolyze NSDAC to release cysteine.[1][2] This liberated cysteine serves as a precursor for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[1][2] Consequently, NSDAC is a valuable tool for investigating the roles of cysteine and glutathione in cellular processes and for developing therapeutic strategies to mitigate oxidative stress.

Mechanism of Action

NSDAC acts as a prodrug to increase intracellular cysteine and subsequently glutathione levels. Due to its lipophilic nature, it readily crosses the cell membrane. Intracellular esterases then cleave the ester and acetyl groups, releasing cysteine. This increase in the available cysteine pool drives the synthesis of glutathione, a key tripeptide antioxidant that protects cells from damage by reactive oxygen species (ROS).

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NSDAC_ext NSDAC NSDAC_int NSDAC NSDAC_ext->NSDAC_int Cell Membrane Permeation Cysteine Cysteine NSDAC_int->Cysteine Hydrolysis Esterases Intracellular Esterases Esterases->NSDAC_int GSH_Synth GSH Synthesis Cysteine->GSH_Synth GSH Glutathione (GSH) GSH_Synth->GSH Antioxidant_Defense Antioxidant Defense (ROS Neutralization) GSH->Antioxidant_Defense

Figure 1. Mechanism of action of NSDAC.

Postulated Signaling Pathways

While direct evidence for NSDAC's impact on specific signaling pathways is limited, its role as a glutathione precursor suggests it may modulate redox-sensitive pathways such as NF-κB and MAPKs, similar to other cysteine prodrugs like N-acetylcysteine (NAC). Oxidative stress is known to activate these pathways, and by increasing intracellular glutathione, NSDAC may attenuate their activation.

Oxidative_Stress Oxidative Stress (e.g., H₂O₂) MAPK MAPK Pathway (e.g., p38, JNK, ERK) Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB NSDAC NSDAC GSH ↑ Intracellular GSH NSDAC->GSH ROS ↓ Reactive Oxygen Species (ROS) GSH->ROS ROS->MAPK Inhibition ROS->NFkB Inhibition Inflammation_Apoptosis Inflammation, Apoptosis MAPK->Inflammation_Apoptosis NFkB->Inflammation_Apoptosis start Start seed_cells Seed cells in culture plates start->seed_cells adherence Allow cells to adhere (24h) seed_cells->adherence prepare_treatment Prepare NSDAC working solution in media adherence->prepare_treatment treat_cells Treat cells with NSDAC prepare_treatment->treat_cells incubate Incubate for desired time treat_cells->incubate assay Perform downstream assays incubate->assay end End assay->end

References

Application Notes and Protocols for Studying Oxidative Stress with N,S-Diacetylcysteine Methyl Ester (NSC-Me)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,S-Diacetylcysteine methyl ester (NSC-Me) is a cell-permeable cysteine derivative designed to effectively deliver cysteine into cells. Due to its acetylated form and methyl ester group, NSC-Me exhibits enhanced cell membrane permeability compared to N-acetylcysteine (NAC).[1] Once inside the cell, intracellular esterases hydrolyze NSC-Me to release N,S-diacetylcysteine, which is further deacetylated to provide cysteine.[1] Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By increasing intracellular cysteine and subsequently GSH levels, NSC-Me serves as a potent tool for studying and mitigating oxidative stress in various cellular models.[1]

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. This imbalance can lead to damage of cellular components, including lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases. This document provides detailed application notes and experimental protocols for utilizing NSC-Me to investigate its effects on oxidative stress markers and related signaling pathways.

Mechanism of Action

NSC-Me combats oxidative stress primarily by augmenting the intracellular glutathione pool. Glutathione plays a critical role in detoxifying ROS and is a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx).

Data Presentation: Effects on Oxidative Stress Markers

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected effects on key oxidative stress markers based on the known mechanism of cysteine prodrugs like N-acetylcysteine (NAC). Researchers should generate their own dose-response and time-course data for NSC-Me in their specific experimental models.

Oxidative Stress MarkerExpected Effect of NSC-Me TreatmentRationaleTypical Assay Method
Malondialdehyde (MDA) DecreaseNSC-Me boosts GSH, which is essential for the GPx-mediated detoxification of lipid peroxides, thereby reducing lipid peroxidation and the formation of MDA.Thiobarbituric Acid Reactive Substances (TBARS) Assay
Superoxide (B77818) Dismutase (SOD) Activity Potential Increase/RestorationBy reducing the overall oxidative burden, NSC-Me may help preserve or restore the activity of SOD, which is often downregulated or inactivated under conditions of high oxidative stress.Spectrophotometric assay based on the inhibition of a superoxide-mediated reaction.
Catalase (CAT) Activity Potential Increase/RestorationSimilar to SOD, the protective effects of NSC-Me may lead to the preservation of catalase activity, an enzyme crucial for detoxifying hydrogen peroxide.Spectrophotometric assay measuring the decomposition of hydrogen peroxide.
Glutathione Peroxidase (GPx) Activity Increase/RestorationAs a direct precursor to GSH, NSC-Me provides the necessary substrate for GPx function, leading to enhanced or restored enzyme activity.Coupled enzyme assay measuring the rate of NADPH oxidation.
Intracellular Glutathione (GSH) Levels IncreaseNSC-Me directly provides the building block (cysteine) for GSH synthesis.Spectrophotometric or fluorometric assays using reagents like DTNB (Ellman's reagent).
Nrf2 Nuclear Translocation IncreaseCysteine derivatives can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.Immunofluorescence microscopy or Western blot of nuclear fractions.

Signaling Pathways

Glutathione Synthesis and Nrf2 Activation Pathway

NSC-Me enhances the intracellular antioxidant defense system primarily through two interconnected pathways: direct augmentation of the glutathione pool and activation of the Nrf2 signaling pathway.

gsh_nrf2_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus NSC_Me_ext N,S-Diacetylcysteine methyl ester (NSC-Me) NSC_Me_int NSC-Me NSC_Me_ext->NSC_Me_int Cellular Uptake Cysteine Cysteine NSC_Me_int->Cysteine Esterase/ Deacetylase GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis Keap1 Keap1 Cysteine->Keap1 Inactivation GPx Glutathione Peroxidase (GPx) GSH->GPx Cofactor H2O H₂O GPx->H2O Reduces ROS Reactive Oxygen Species (ROS) ROS->H2O Detoxification Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., GPx, SOD) ARE_nuc ARE Nrf2_nuc->ARE_nuc Binds to ARE_nuc->Antioxidant_Enzymes Upregulates Transcription

Caption: NSC-Me increases intracellular cysteine, which boosts GSH synthesis and can inactivate Keap1, leading to Nrf2 activation and upregulation of antioxidant enzymes.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with NSC-Me

This protocol provides a general guideline for treating cultured cells with NSC-Me to study its effects on oxidative stress. Optimization of cell type, seeding density, NSC-Me concentration, and treatment time is recommended.

Materials:

  • Cell line of choice (e.g., SH-SY5Y, HepG2, primary neurons)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (NSC-Me)

  • Vehicle control (e.g., DMSO or ethanol, depending on NSC-Me solvent)

  • Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP))

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • NSC-Me Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of NSC-Me (e.g., 10, 50, 100, 200 µM). Include a vehicle control group. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake and metabolism.

  • Induction of Oxidative Stress (Optional): To investigate the protective effects of NSC-Me, after the pre-treatment period, remove the NSC-Me containing medium and expose the cells to an oxidative stress inducer in fresh medium for a specified duration (e.g., 1-4 hours). The concentration of the inducer should be optimized to cause a significant, but not complete, loss of cell viability.

  • Post-treatment Analysis: Following the treatment period, harvest the cells or cell lysates for downstream analysis of oxidative stress markers as described in the subsequent protocols.

Protocol 2: Measurement of Malondialdehyde (MDA)

Materials:

  • Treated cell lysates

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Microplate reader

Procedure:

  • Harvest and lyse the cells from each treatment group.

  • Add TCA to the cell lysates to precipitate proteins. Centrifuge to collect the supernatant.

  • Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance at 532 nm using a microplate reader.

  • Quantify MDA levels using a standard curve generated with an MDA standard.

Protocol 3: Measurement of Superoxide Dismutase (SOD) Activity

Materials:

  • Treated cell lysates

  • SOD assay kit (commercial kits are recommended for consistency)

  • Microplate reader

Procedure:

  • Prepare cell lysates according to the assay kit instructions.

  • Add the cell lysate and other reaction components (e.g., a substrate that generates superoxide anions and a detection reagent) to a 96-well plate.

  • Incubate the plate according to the kit's protocol.

  • Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the SOD activity based on the inhibition of the colorimetric reaction, as per the kit's instructions.

Protocol 4: Measurement of Glutathione Peroxidase (GPx) Activity

Materials:

  • Treated cell lysates

  • GPx assay kit (commercial kits are recommended)

  • Microplate reader

Procedure:

  • Prepare cell lysates as directed by the assay kit.

  • Add the cell lysate to a reaction mixture typically containing glutathione, glutathione reductase, and NADPH.

  • Initiate the reaction by adding a peroxide substrate (e.g., cumene (B47948) hydroperoxide).

  • Monitor the decrease in absorbance at 340 nm over several minutes, which corresponds to the oxidation of NADPH.

  • Calculate GPx activity from the rate of NADPH consumption, following the kit's protocol.

Protocol 5: Nrf2 Activation Assay (Nuclear Translocation)

Materials:

  • Treated cells on coverslips or in chamber slides

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • After treatment, fix the cells with PFA.

  • Permeabilize the cells and then block non-specific antibody binding.

  • Incubate with the primary anti-Nrf2 antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear localization of Nrf2.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of NSC-Me on oxidative stress in a cell culture model.

experimental_workflow Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment NSC-Me Pre-treatment (Vehicle Control) Cell_Culture->Treatment Induction Induce Oxidative Stress (e.g., H₂O₂) Treatment->Induction Harvest Harvest Cells/Lysates Induction->Harvest Analysis Biochemical Assays Harvest->Analysis MDA MDA Assay Analysis->MDA SOD SOD Activity Assay Analysis->SOD GPx GPx Activity Assay Analysis->GPx Nrf2 Nrf2 Activation Assay Analysis->Nrf2 Data_Analysis Data Analysis and Interpretation MDA->Data_Analysis SOD->Data_Analysis GPx->Data_Analysis Nrf2->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing the antioxidant effects of NSC-Me in a cell culture model of oxidative stress.

References

Application of N,S-Diacetylcysteine Methyl Ester in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N,S-Diacetylcysteine methyl ester is a derivative of cysteine, an amino acid crucial for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[1] Due to the acetylation of both the amino and thiol groups, as well as the esterification of the carboxyl group, this compound is anticipated to exhibit enhanced cell membrane permeability compared to N-acetylcysteine (NAC).[1] Upon intracellular entry, it is hydrolyzed by cellular esterases to release cysteine, thereby directly supporting GSH synthesis.[1] This positions this compound as a promising candidate for neuroprotective research, particularly in conditions associated with oxidative stress and glutathione depletion, which are hallmarks of many neurodegenerative diseases.[2][3]

While direct experimental data on the neuroprotective effects of this compound is limited, its potential can be inferred from the extensive research on its parent compound, N-acetylcysteine (NAC), and its amide derivative, N-acetylcysteine amide (NACA). These compounds have demonstrated significant neuroprotective properties by mitigating oxidative stress, reducing inflammation, and modulating key signaling pathways involved in neuronal survival.[3][4]

These application notes provide a comprehensive overview of the potential neuroprotective mechanisms of this compound, supported by data from studies on related cysteine prodrugs. Detailed protocols for key in vitro experiments are provided to enable researchers to investigate its efficacy in various models of neurodegeneration.

Potential Neuroprotective Mechanisms

The neuroprotective effects of this compound are likely mediated through multiple interconnected pathways, primarily stemming from its ability to augment intracellular cysteine and glutathione levels.

1. Antioxidant and Redox Regulation:

  • Glutathione Precursor: As a cysteine donor, this compound directly fuels the synthesis of glutathione, a critical scavenger of reactive oxygen species (ROS).[1][3]

  • Direct ROS Scavenging: The free thiol group of cysteine, once released from the parent molecule, can directly neutralize free radicals.[3]

  • Nrf2-ARE Pathway Activation: Cysteine derivatives like NAC have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway upregulates the expression of numerous antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration.[5]

2. Anti-inflammatory Effects:

  • Modulation of Inflammatory Cytokines: By replenishing glutathione, this compound may help to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often elevated in neurodegenerative conditions.[6]

  • Inhibition of Microglial Activation: Chronic activation of microglia, the resident immune cells of the brain, contributes to neuroinflammation. Cysteine prodrugs can modulate microglial activation, shifting them from a pro-inflammatory to a more neuroprotective phenotype.

3. Anti-apoptotic Signaling:

  • Bcl-2 Family Regulation: Oxidative stress can trigger apoptosis through the modulation of the Bcl-2 family of proteins. By reducing ROS levels, this compound may prevent the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[7]

  • Caspase Inhibition: The activation of caspases, particularly caspase-3, is a key step in the apoptotic cascade. Cysteine prodrugs have been shown to inhibit caspase activation, thereby preventing programmed cell death.[7]

Quantitative Data Summary (Based on N-acetylcysteine and its derivatives)

The following tables summarize quantitative data from studies on N-acetylcysteine (NAC) and its derivatives in various models of neurotoxicity and neurodegeneration. This data provides a benchmark for the potential efficacy of this compound.

Table 1: Effects on Markers of Oxidative Stress

CompoundModel SystemOxidative InsultConcentration% Reduction in ROSReference
NACMurine OligodendrocytesH₂O₂ (500 µM)50-500 µMConcentration-dependent[8]
L-CysteineNeonatal MiceHypoxia-Ischemia-Significant[7]
NACCortical NeuronsArachidonic Acid + Ischemia100-200 µMSignificant[9]

Table 2: Effects on Neuronal Viability and Apoptosis

CompoundModel SystemToxic InsultConcentration% Increase in Cell Viability% Reduction in ApoptosisReference
NACCortical NeuronsArachidonic Acid + Ischemia100-200 µMUp to 50%Up to 70%[9]
L-CysteineNeonatal MiceHypoxia-Ischemia-SignificantSignificant[7]
NACRatsCadmium--Significant[6]

Table 3: Effects on Inflammatory Markers

CompoundModel SystemInflammatory StimulusConcentrationEffect on Inflammatory MarkersReference
NACRatsCadmium-↓ TNF-α, ↓ IL-1β, ↑ IL-10[6]
L-CysteineRatsSubarachnoid Hemorrhage100 mM↓ IL-1β, ↓ CD86[10]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of cysteine prodrugs are mediated by their influence on several key intracellular signaling pathways.

G cluster_0 This compound cluster_1 Intracellular Space cluster_2 Signaling Pathways cluster_3 Neuroprotective Outcomes NSDME N,S-Diacetylcysteine methyl ester Cysteine Cysteine NSDME->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenges Nrf2 Nrf2 Activation GSH->Nrf2 Modulates Anti_Inflammatory Anti-inflammatory Pathways (↓ NF-κB) GSH->Anti_Inflammatory Modulates Anti_Apoptotic Anti-apoptotic Pathways (↑ Bcl-2) GSH->Anti_Apoptotic Modulates ROS->Nrf2 Activates Neuroprotection Neuroprotection (↑ Neuronal Survival) Nrf2->Neuroprotection Anti_Inflammatory->Neuroprotection Anti_Apoptotic->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the neuroprotective potential of this compound in vitro.

Protocol 1: Assessment of Neuronal Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • This compound

  • Neurotoxic agent (e.g., H₂O₂, 6-OHDA, rotenone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 2-4 hours. Include a vehicle control.

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control group) and incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

G start Start seed_cells Seed Neuronal Cells (96-well plate) start->seed_cells pre_treat Pre-treat with N,S-Diacetylcysteine methyl ester seed_cells->pre_treat induce_toxicity Induce Neurotoxicity pre_treat->induce_toxicity add_mtt Add MTT Solution induce_toxicity->add_mtt incubate_mtt Incubate (4h, 37°C) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (% Cell Viability) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Neuronal cell line

  • Cell culture medium

  • This compound

  • Neurotoxic agent

  • DCFH-DA (10 mM stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a black 96-well plate for fluorescence measurements.

  • DCFH-DA Loading: After the treatment period, remove the medium and wash the cells twice with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or a flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity to the control group and express as a percentage of ROS production.

G start Start seed_cells Seed & Treat Cells (Black 96-well plate) start->seed_cells load_dcfhda Load with DCFH-DA (30 min, 37°C) seed_cells->load_dcfhda wash_cells Wash with PBS load_dcfhda->wash_cells measure_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) wash_cells->measure_fluorescence analyze Analyze Data (% ROS Production) measure_fluorescence->analyze end End analyze->end G start Start culture_treat Culture & Treat Cells (6-well plates) start->culture_treat harvest_wash Harvest & Wash Cells culture_treat->harvest_wash resuspend Resuspend in Binding Buffer harvest_wash->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze_flow Analyze by Flow Cytometry incubate->analyze_flow end End analyze_flow->end

References

Application Notes & Protocols: N,S-Diacetylcysteine Methyl Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging N,S-Diacetylcysteine Methyl Ester for Advanced Drug Delivery

This compound (NACM) is a derivative of the amino acid L-cysteine, designed for enhanced cell permeability. Due to its acetylated groups and methyl ester moiety, NACM can more effectively cross cell membranes compared to its precursor, N-acetylcysteine (NAC). Once inside the cell, intracellular esterases hydrolyze NACM to release N-acetylcysteine, which then contributes to the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. This mechanism makes NACM a potent agent for mitigating oxidative stress and inflammation at the cellular level.

The therapeutic potential of NACM and its active form, NAC, is often limited by factors such as low bioavailability and rapid metabolism.[1] Encapsulating these molecules into advanced drug delivery systems—such as nanoparticles, micelles, and hydrogels—can overcome these limitations by protecting the drug from degradation, enabling controlled and sustained release, and improving targeted delivery.

Note: While this compound (NACM) is the molecule of primary interest, much of the currently available formulation research has been conducted using its well-studied precursor, N-acetylcysteine (NAC). The principles, protocols, and characterization data presented herein for NAC-loaded systems are directly relevant and adaptable for the development of NACM-based drug delivery platforms.

Proposed Intracellular Mechanism of Action

NACM is designed to efficiently deliver cysteine into the cell. It is hydrolyzed by intracellular esterases, releasing cysteine which is a rate-limiting substrate for the synthesis of the antioxidant glutathione (GSH).[2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NACM_ext NACM NACM_int NACM NACM_ext->NACM_int Passive Diffusion (Enhanced Permeability) Cysteine Cysteine NACM_int->Cysteine Hydrolysis Esterases Intracellular Esterases Esterases->Cysteine GSH Glutathione (GSH) (Antioxidant Effect) Cysteine->GSH Synthesis

Intracellular conversion of NACM to promote glutathione synthesis.

Nanoparticle-Based Delivery Systems

Polymeric nanoparticles are effective carriers for encapsulating hydrophilic drugs like NAC, protecting them from premature degradation and controlling their release. Materials such as poly(lactic-co-glycolic acid) (PLGA) and solid lipid nanoparticles (SLNs) are commonly used due to their biocompatibility and biodegradability.

Data Presentation: NAC-Loaded Nanoparticles

The table below summarizes key quantitative parameters from studies on various NAC-loaded nanoparticle formulations.

Nanoparticle TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (EE%)Drug Loading (DL%)Reference
PLGA NPs307.50 ± 9.540.136 ± 0.02-11.3 ± 0.455.46 ± 2.409.05 ± 0.22[3]
Solid Lipid NPs (SLNs)159.10 ± 15.360.168-50.3386.32 ± 1.24-[1][4][5]
Silk Fibroin NPs~185----[6]
PLGA NPs (Nanoprecipitation)235.5 ± 11.4--0.4 ± 0.043.14 ± 0.33[7]

Experimental Workflow: Nanoparticle Formulation & Characterization

cluster_prep Formulation cluster_char Characterization p1 Dissolve Polymer (e.g., PLGA) in organic solvent p3 Create w/o/w double emulsion via sonication p1->p3 p2 Dissolve NACM/NAC in aqueous phase p2->p3 p4 Solvent Evaporation to form solid NPs p3->p4 p5 Collect & Wash NPs by centrifugation p4->p5 c1 Particle Size & PDI (DLS) p5->c1 Analyze Sample c2 Zeta Potential p5->c2 Analyze Sample c3 Morphology (SEM/TEM) p5->c3 Analyze Sample c4 Encapsulation Efficiency & Drug Loading (HPLC) p5->c4 Analyze Sample c5 In Vitro Release Study p5->c5 Analyze Sample

Workflow for preparing and characterizing NACM/NAC nanoparticles.
Protocol: Preparation of NAC-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Method

This protocol is adapted from methodologies used for encapsulating hydrophilic drugs like NAC into PLGA nanoparticles.[3]

Materials:

  • N-Acetylcysteine (NAC) or this compound (NACM)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare Aqueous Phase (w1): Dissolve 10 mg of NAC/NACM in 1 mL of deionized water.

  • Prepare Organic Phase (o): Dissolve 100 mg of PLGA in 5 mL of DCM.

  • Form Primary Emulsion (w1/o): Add the aqueous phase (w1) to the organic phase (o). Emulsify using a probe sonicator for 2 minutes on an ice bath to create the primary water-in-oil emulsion.

  • Prepare External Aqueous Phase (w2): Prepare a 0.5% (w/v) PVA solution in 20 mL of deionized water.

  • Form Double Emulsion (w1/o/w2): Add the primary emulsion (w1/o) to the external aqueous phase (w2) and sonicate for another 2 minutes on an ice bath.

  • Solvent Evaporation: Place the resulting double emulsion on a magnetic stirrer and stir at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove un-encapsulated drug and residual PVA. Resuspend the pellet in water and centrifuge between each wash.

  • Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water and freeze-dry (lyophilize) for 48 hours to obtain a dry powder for storage and characterization.

Characterization:

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Dissolve a known weight of lyophilized nanoparticles in a suitable solvent to break the particles and release the drug. Quantify the drug amount using a validated HPLC method.

    • EE (%) = (Mass of drug in NPs / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in NPs / Total mass of NPs) x 100

  • Particle Size, PDI, and Zeta Potential: Resuspend the nanoparticles in deionized water and analyze using Dynamic Light Scattering (DLS).

  • Morphology: Observe the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[3]

Micelle-Based Delivery Systems for Oral Administration

Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic copolymers. They are particularly useful for improving the oral bioavailability of drugs. For NAC, functionalizing the micelle surface can enhance mucoadhesion, increasing residence time in the gastrointestinal tract and improving absorption.

Data Presentation: NAC-Modified Micelles for Paclitaxel (B517696) (PTX) Delivery

This table presents data from studies where NAC was conjugated to a hyaluronic acid (HA) based polymer to form micelles for oral drug delivery.[8][9][10]

Micelle SystemMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (EE%) of PTXDrug Loading (DL%) of PTXReference
NAC-HA-PTX Conjugate187-25.38--[9]
NAC-Modified HOA-PTX162.7-27.692.646.96[10]

Note: In these examples, NAC is part of the carrier structure to enhance mucoadhesion, while another drug (Paclitaxel) is encapsulated. The same principle can be used to create NACM-loaded micelles where the carrier itself provides enhanced absorption properties.

Protocol: Preparation of NAC-Functionalized Hyaluronic Acid Micelles

This protocol describes the synthesis of a NAC-modified polymer conjugate that can self-assemble into micelles for encapsulating a therapeutic agent, adapted from published methods.[10]

Materials:

  • Hyaluronic acid (HA)

  • Octadecylamine (OA)

  • N-acetylcysteine (NAC)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Organic solvents (e.g., Formamide (B127407), DMSO)

Procedure:

  • Synthesis of HA-OA Conjugate:

    • Activate the carboxyl groups of HA by dissolving HA in formamide and adding EDC and NHS. Stir for 2 hours at room temperature.

    • Dissolve OA in formamide and add it to the activated HA solution. Stir for 24 hours.

    • Dialyze the resulting solution against a mixture of DMSO/water and then extensively against deionized water for 3 days to remove unreacted reagents.

    • Lyophilize the purified solution to obtain the HA-OA amphiphilic polymer.

  • Synthesis of NAC-HA-OA Conjugate (NHOA):

    • Activate the remaining carboxyl groups of the HA-OA polymer using EDC/NHS in an aqueous solution.

    • Dissolve NAC in the solution and allow it to react for 24 hours to form an amide bond between the amine group of NAC and the carboxyl group of HA.

    • Purify the NHOA conjugate by dialysis against deionized water for 3 days.

    • Lyophilize to obtain the final NHOA polymer.

  • Preparation of Drug-Loaded Micelles:

    • Dissolve the NHOA polymer and the desired drug (e.g., NACM) in a suitable solvent like DMSO.

    • Add this solution dropwise into deionized water under gentle stirring.

    • Allow the solution to stir overnight to facilitate self-assembly of micelles and evaporation of the organic solvent.

    • The resulting micellar solution can be used for characterization.

Hydrogel-Based Systems for Controlled Topical Release

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for topical and localized drug delivery. They can provide sustained release of NAC/NACM directly to a target site, such as a wound, which is beneficial for promoting healing by reducing oxidative stress and inflammation.[11][12][13][14]

Data Presentation: In Vitro NAC Release from Hydrogels

The following data illustrates the cumulative release of NAC from different hydrogel formulations, showing the potential for sustained delivery.[15]

Hydrogel FormulationCumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)Release Kinetics (pH 7.4)Reference
HYDROGEL-MS1-NAC-5 (5% NAC)71%-Near Zero-Order[15]
HYDROGEL-MS1-NAC-10 (10% NAC)74%-Near Zero-Order[15]
HYDROGEL-MS1-NAC-20 (20% NAC)83%86%First-Order[15]
CMC/Gel/Alg/5mg/ml NAC84% wound closure at 14 days--[14]
Protocol: Preparation of a NAC-Loaded Hydrogel for Topical Application

This protocol is based on methods for physically mixing NAC into a pre-formed hydrogel base for wound healing applications.[13][14]

Materials:

  • N-Acetylcysteine (NAC) or this compound (NACM)

  • Carboxymethyl cellulose (B213188) (CMC)

  • Gelatin (Gel)

  • Sodium Alginate (Alg)

  • Deionized water

  • Tween 80 (as a surfactant/solubilizer)

  • Magnetic stirrer

Procedure:

  • Prepare the Hydrogel Base:

    • Prepare separate aqueous solutions of CMC, Gelatin, and Sodium Alginate (e.g., 1-2% w/v each).

    • Combine the solutions under heat and constant stirring to form a homogenous hydrogel base.

    • Allow the hydrogel to cool to room temperature.

  • Prepare the NACM/NAC Solution:

    • Prepare a concentrated solution of NACM/NAC in a small amount of deionized water. A small percentage of Tween 80 (e.g., 2% w/v) can be added to aid dissolution.

  • Load the Hydrogel:

    • Slowly add the NACM/NAC solution to the hydrogel base under continuous stirring.

    • Continue stirring until the drug is uniformly dispersed throughout the hydrogel matrix. For a 5 mg/mL final concentration, add 5 mg of NAC for every 1 mL of hydrogel.

  • Equilibration:

    • Seal the container and leave the NAC-loaded hydrogel for 24 hours at room temperature to allow for complete equilibration.

  • Storage: Store the final product at 4°C until use.

Cellular Uptake Mechanisms and In Vitro Release Studies

Understanding how drug carriers enter cells is crucial for designing effective therapies. For nanoparticles and micelles, the primary route of entry is endocytosis.[16][17] Investigating these pathways and quantifying the rate of drug release from the carrier are essential steps in development.

Signaling Pathway: Nanoparticle Endocytosis

Nanoparticles can enter cells through several energy-dependent pathways. The specific route is influenced by the nanoparticle's size, shape, and surface chemistry.[16][18]

cluster_cell Cell Interior cluster_membrane Plasma Membrane EarlyEndosome Early Endosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Cytosol Cytosol (Drug Release) EarlyEndosome->Cytosol Endosomal Escape Lysosome Lysosome (Drug Release or Degradation) LateEndosome->Lysosome NP Nanoparticle ClathrinPit Clathrin-coated pit NP->ClathrinPit Clathrin-Mediated Endocytosis Caveolae Caveolae NP->Caveolae Caveolin-Mediated Endocytosis Macro Membrane Ruffle NP->Macro Macropinocytosis ClathrinPit->EarlyEndosome Caveolae->EarlyEndosome Macro->EarlyEndosome

Major endocytic pathways for nanoparticle cellular uptake.
Protocol: Investigating Cellular Uptake Mechanism using Inhibitors

This protocol allows researchers to determine the primary endocytosis pathway used by their nanoparticle formulation.

Materials:

  • Cell line of interest (e.g., MCF-7, HeLa)

  • Fluorescently-labeled nanoparticles

  • Cell culture medium and supplements

  • Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated, Genistein for caveolae-mediated, Amiloride for macropinocytosis)

  • Confocal microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate plates (e.g., glass-bottom dishes for microscopy or 24-well plates for flow cytometry) and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with a non-toxic concentration of each specific endocytosis inhibitor for 1 hour at 37°C. Include a control group with no inhibitor.

  • Nanoparticle Incubation: Add the fluorescently-labeled nanoparticles to each well (including controls) and incubate for a defined period (e.g., 2-4 hours) at 37°C. To test for energy-dependent uptake, include a control group incubated at 4°C, which should inhibit most endocytic processes.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Confocal Microscopy: Fix the cells and visualize the intracellular localization and quantity of fluorescent nanoparticles. A significant reduction in fluorescence in the presence of a specific inhibitor suggests that pathway is dominant.[19]

    • Flow Cytometry: Trypsinize and collect the cells, then analyze the fluorescence intensity per cell. Plot the mean fluorescence intensity for each condition. A significant decrease compared to the untreated control indicates the involvement of the inhibited pathway.

Experimental Workflow: In Vitro Drug Release Study

s1 Prepare Release Medium (e.g., PBS pH 7.4) s3 Place Dialysis Bag in Release Medium (Acceptor) s1->s3 s2 Place NP suspension in Dialysis Bag (Donor) s2->s3 s4 Incubate at 37°C with continuous stirring s3->s4 s5 Withdraw aliquots from Acceptor at time points (t=0, 1, 2, 4, 8, 12, 24h) s4->s5 s6 Replenish with fresh medium to maintain sink conditions s5->s6 s5->s6 maintain volume s7 Quantify drug in aliquots using HPLC s6->s7 s8 Plot Cumulative Drug Release (%) vs. Time s7->s8

Workflow for an in vitro drug release study using the dialysis method.
Protocol: In Vitro Drug Release using the Dialysis Bag Method

This is a widely used method for assessing the release of a drug from a nanocarrier system.[20][21][22]

Materials:

  • NACM/NAC-loaded nanocarrier suspension

  • Dialysis membrane tubing (with an appropriate Molecular Weight Cut-Off, MWCO, that retains the nanoparticle but allows free drug to pass)

  • Release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Shaking water bath or incubator

  • HPLC system for drug quantification

Procedure:

  • Prepare Dialysis Bag: Cut a piece of dialysis tubing and activate it according to the manufacturer's instructions. Securely close one end with a clip.

  • Load Sample: Pipette a known volume (e.g., 1-2 mL) of the nanocarrier suspension into the dialysis bag and securely close the other end. This is the donor compartment.

  • Set up Release System: Place the sealed dialysis bag into a beaker containing a defined volume (e.g., 50-100 mL) of pre-warmed release medium (the acceptor compartment). The volume should be sufficient to ensure sink conditions (the concentration of drug in the acceptor medium does not exceed 10-15% of its saturation solubility).

  • Incubation: Place the entire setup in a shaking water bath set to 37°C with continuous, gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the acceptor medium.

  • Maintain Sink Conditions: Immediately after each sample is taken, replace it with an equal volume of fresh, pre-warmed release medium.

  • Quantification: Analyze the concentration of NACM/NAC in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling, and plot the results as Cumulative Release (%) versus Time.

References

Application Note: HPLC Analysis of N,S-Diacetylcysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N,S-Diacetylcysteine methyl ester using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a derivative of the amino acid cysteine, characterized by the acetylation of both the amino and sulfhydryl groups, as well as the esterification of the carboxyl group. These modifications increase its lipophilicity compared to N-acetylcysteine (NAC), potentially enhancing cell permeability. As a cysteine prodrug, it is investigated for its role in replenishing intracellular glutathione, a critical antioxidant. Accurate and reliable analytical methods are essential for its quantification in research and pharmaceutical development.

This application note details a stability-indicating RP-HPLC method for the determination of this compound. The described methodology is adapted from established methods for N-acetylcysteine and its related substances.[1][2]

Experimental Protocols

This section provides a comprehensive methodology for the HPLC analysis of this compound.

2.1. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and Water (30:70 v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 210 nm[2]

2.2. Reagent and Sample Preparation

2.2.1. Reagent Preparation

  • Mobile Phase: Prepare a solution of 30% acetonitrile and 70% water, both HPLC grade. Add 0.1% trifluoroacetic acid to the final mixture. Degas the mobile phase prior to use.

2.2.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and bring to volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.3. Sample Preparation

  • For drug substance analysis, prepare a sample solution with a target concentration within the calibration range using the mobile phase as the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Typical)

The following parameters should be assessed to validate the analytical method according to ICH Q2(R1) guidelines.

Table 2: Method Validation Summary

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Specificity No interference from blank or placebo at the analyte's retention time
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant changes in results with minor variations in method parameters

Experimental Workflow and Signaling Pathway Diagrams

4.1. Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Sonication to Dissolve B->C D Dilution to Final Concentration C->D E Filtration (0.45 µm filter) D->E F HPLC Injection E->F G Data Acquisition (UV Detector) F->G Chromatographic Separation H Chromatogram Analysis G->H I Quantification & Reporting H->I

Caption: General workflow for the HPLC analysis of this compound.

4.2. Intracellular Conversion Pathway

This compound is designed to be a prodrug that delivers cysteine into cells. The following diagram illustrates its proposed intracellular conversion pathway.

G Intracellular Conversion of this compound cluster_cell Intracellular Space B N,S-Diacetylcysteine Methyl Ester C Cysteine B->C Esterases & Thioesterases D Glutathione (GSH) Synthesis C->D A N,S-Diacetylcysteine Methyl Ester (Extracellular) A->B Cell Membrane Permeation

Caption: Proposed intracellular conversion of this compound to cysteine.

Data Presentation

Table 3: Example Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50755.3
1001510.1

Table 4: System Suitability Parameters

ParameterTypical ResultUSP Limit
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000> 2000
Repeatability (n=6) 0.5% RSD≤ 2.0% RSD

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for quality control and research applications, offering good specificity and precision. Method validation should be performed in accordance with regulatory guidelines to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for NMR Spectroscopy of N,S-Diacetylcysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N,S-Diacetylcysteine methyl ester. This compound, with the molecular formula C8H13NO4S and a molecular weight of 219.26 g/mol , is a derivative of the amino acid cysteine and is of interest in various research and drug development contexts.[1][2] This document outlines detailed protocols for its preparation and characterization by ¹H and ¹³C NMR spectroscopy, including expected chemical shifts and coupling constants.

Introduction

This compound is a modified amino acid derivative where both the amino and thiol groups of cysteine are acetylated, and the carboxylic acid is esterified to a methyl group. These modifications alter its physicochemical properties, such as lipophilicity and cell permeability, making it a compound of interest for various biochemical and pharmaceutical studies. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.

Synthesis Protocol

A common route for the synthesis of this compound involves the acetylation of N-acetylcysteine methyl ester.[3] The following is a representative protocol:

Materials:

  • N-acetyl-L-cysteine methyl ester

  • Acetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Base (e.g., triethylamine (B128534) or pyridine)

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Dissolve N-acetyl-L-cysteine methyl ester in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a slight excess of a base (e.g., triethylamine) to the solution with stirring.

  • Add acetyl chloride dropwise to the cooled solution. The reaction is exothermic and should be controlled.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).

  • Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

NMR Spectroscopy Protocols

Accurate NMR data is crucial for the structural confirmation of this compound. The following are detailed protocols for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified this compound in the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4]

  • Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect the chemical shifts.

  • Procedure:

    • Dissolve the sample in the deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.

    • Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for calibration.

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard.

    • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for calibration.

Data Presentation

The expected ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These values are based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentCoupling Constant (J) (Hz)
~6.3d1HNH~8 Hz
~4.8m1Hα-CH
~3.7s3HOCH₃
~3.4dd1Hβ-CH₂
~3.2dd1Hβ-CH₂
~2.4s3HS-C(=O)CH₃
~2.0s3HN-C(=O)CH₃

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~195S-C=O
~171O-C=O
~170N-C=O
~53OCH₃
~52α-CH
~32S-C(=O)CH₃
~31β-CH₂
~23N-C(=O)CH₃

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis start Starting Materials (N-acetylcysteine methyl ester, Acetyl chloride) reaction Acetylation Reaction start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure N,S-Diacetylcysteine methyl ester purification->product sample_prep NMR Sample Preparation product->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr data_analysis Data Processing and Analysis h1_nmr->data_analysis c13_nmr->data_analysis

Caption: Workflow for Synthesis and NMR Analysis.

References

Synthesis of N,S-Diacetylcysteine Methyl Ester from N-Acetylcysteine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N,S-diacetylcysteine methyl ester, a derivative of the widely used antioxidant and mucolytic agent N-acetylcysteine (NAC). The synthesis is a two-step process commencing with the esterification of N-acetylcysteine to yield N-acetylcysteine methyl ester, followed by the S-acetylation of the intermediate to produce the final product. This derivative is of interest to researchers in drug development due to its potential for improved cell permeability and modified pharmacokinetic properties compared to its parent compound. The protocols provided herein are based on established literature procedures and offer a clear, step-by-step guide for laboratory synthesis.

Introduction

N-acetylcysteine (NAC) is a well-established pharmaceutical agent with a broad range of applications, including as a mucolytic, an antioxidant, and an antidote for acetaminophen (B1664979) overdose. Chemical modification of NAC, such as the synthesis of this compound, is a strategy employed to enhance its therapeutic potential. The addition of a methyl ester group can increase lipophilicity, potentially improving membrane permeability and cellular uptake. The subsequent S-acetylation can protect the thiol group, preventing oxidation and dimerization, and may influence the compound's biological activity and metabolic profile. This document outlines a reliable synthetic route to obtain this compound for research and development purposes.

Reaction Scheme

The synthesis of this compound from N-acetylcysteine proceeds in two sequential steps:

  • Esterification: N-acetylcysteine is reacted with methanol (B129727) in the presence of an acid catalyst to form N-acetyl-L-cysteine methyl ester.

  • S-Acetylation: The intermediate, N-acetyl-L-cysteine methyl ester, is then treated with an acetylating agent, such as acetyl chloride, in the presence of a base to yield the final product, this compound.

Experimental Protocols

Part 1: Synthesis of N-Acetyl-L-cysteine Methyl Ester

This protocol is adapted from established procedures for Fischer esterification.[1]

Materials:

  • N-acetyl-L-cysteine

  • Dry Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (e.g., 120 mL) under a nitrogen atmosphere.

  • With vigorous stirring, carefully add concentrated sulfuric acid (e.g., 0.8 mL) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for approximately 22 hours.

  • Quench the reaction by adding water (e.g., 25 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the resulting residue with ethyl acetate (e.g., 200 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (e.g., 150 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.

Characterization Data for N-Acetyl-L-cysteine Methyl Ester:

  • Appearance: White crystalline solid

  • Yield: Approximately 68%[1]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.29 (d, 1H), 4.39 (m, 1H), 3.60 (s, 3H), 2.77 (dd, 1H), 2.70 (dd, 1H), 2.51 (s, 1H), 1.84 (s, 3H).[1]

  • LRMS (M+H)⁺: 178.13[1]

Part 2: Synthesis of this compound

This protocol is based on the method described by Van Bladeren et al. (1980).[2]

Materials:

Procedure:

  • Dissolve N-acetyl-L-cysteine methyl ester in toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution. The molar ratio of N-acetyl-L-cysteine methyl ester to triethylamine should be approximately 1:1.2.

  • Cool the reaction mixture in an ice bath.

  • Slowly add acetyl chloride (approximately 1.1 molar equivalents relative to the starting ester) to the stirred solution.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with water, a mild acidic solution (e.g., dilute HCl) to remove excess triethylamine, and then a mild basic solution (e.g., saturated NaHCO₃) to remove any remaining acid.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Expected Yield: 85%[2]

Data Presentation

CompoundStarting MaterialReagentsSolventYield
N-Acetyl-L-cysteine methyl esterN-Acetyl-L-cysteineMethanol, Sulfuric acidMethanol~68%
This compoundN-Acetyl-L-cysteine methyl esterAcetyl chloride, TriethylamineToluene85%

Table 1: Summary of Synthetic Steps and Yields.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
N-Acetyl-L-cysteineC₅H₉NO₃S163.19White crystalline powder
N-Acetyl-L-cysteine methyl esterC₆H₁₁NO₃S177.22White crystalline solid
This compoundC₈H₁₃NO₄S219.26Not specified in results

Table 2: Physicochemical Properties of Compounds.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: S-Acetylation NAC N-Acetylcysteine Reagents1 Methanol (CH3OH) Sulfuric Acid (H2SO4) Intermediate N-Acetylcysteine Methyl Ester NAC->Intermediate Esterification Reagents1->Intermediate Reagents2 Acetyl Chloride (CH3COCl) Triethylamine (Et3N) FinalProduct N,S-Diacetylcysteine Methyl Ester Intermediate->FinalProduct S-Acetylation Reagents2->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

Discussion

The synthesis of this compound from N-acetylcysteine is a straightforward two-step process that can be performed in a standard laboratory setting. The initial esterification of the carboxylic acid is a classic Fischer esterification, which typically proceeds with good yields, although it requires an acidic catalyst and a significant reaction time. The subsequent S-acetylation of the thiol group is a rapid and high-yielding reaction.

It is crucial to use dry solvents, particularly for the esterification step, to maximize the yield by shifting the equilibrium towards the product. The workup procedures are designed to effectively remove unreacted reagents and byproducts. For the S-acetylation step, careful control of the temperature during the addition of the highly reactive acetyl chloride is recommended to avoid potential side reactions.

The final product, this compound, should be characterized using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Acetyl chloride is a corrosive and lachrymatory substance; it reacts violently with water.

  • Toluene and methanol are flammable solvents.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

This document is intended for informational purposes for qualified researchers and should not be considered a substitute for a thorough understanding of the chemical reactions and safety procedures involved.

References

Application Notes and Protocols: N,S-Diacetylcysteine Methyl Ester as a Mucolytic Agent Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,S-Diacetylcysteine methyl ester is a derivative of N-acetylcysteine (NAC) designed to act as a more cell-permeable prodrug. NAC is a well-established mucolytic agent used to reduce the viscosity of mucus in various respiratory conditions. The enhanced lipophilicity of this compound, due to the esterification of the carboxyl group and acetylation of the sulfhydryl group, is intended to improve its absorption and cellular uptake. Once inside the cell, it is hydrolyzed by intracellular esterases to release N-acetylcysteine, which then exerts its mucolytic and antioxidant effects. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a mucolytic agent intermediate.

Physicochemical Properties

A comparison of the key physicochemical properties of N-acetylcysteine and its N,S-diacetylated methyl ester derivative highlights the rationale for its investigation as a prodrug.

PropertyN-Acetylcysteine (NAC)This compoundReference
Molecular Formula C₅H₉NO₃SC₈H₁₃NO₄S[1]
Molecular Weight 163.2 g/mol 219.26 g/mol [1][2]
Melting Point 109-111 °C97-100 °C[3][4]
Solubility Soluble in water and alcoholMore soluble in organic solvents[1]
Lipophilicity (LogP) LowIncreased[5]

Mechanism of Action

This compound functions as a prodrug of N-acetylcysteine. Its enhanced lipophilicity facilitates its passage across cell membranes. Intracellularly, it undergoes hydrolysis by esterases to yield N-acetylcysteine. NAC, in turn, exerts its mucolytic effect through multiple mechanisms.[6][7]

  • Disruption of Disulfide Bonds: The primary mucolytic action of NAC involves the cleavage of disulfide bonds that cross-link mucin glycoproteins, leading to a reduction in mucus viscosity.[7][8]

  • Antioxidant Effects: NAC is a precursor to L-cysteine, which is a substrate for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By replenishing GSH stores, NAC helps to mitigate oxidative stress, which is implicated in mucus hypersecretion.[6][9]

  • Anti-inflammatory Action: NAC has been shown to modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB), which can reduce the expression of pro-inflammatory cytokines and mucin genes like MUC5AC.[6][10]

  • Mucoregulatory Effects: Studies have indicated that NAC can directly inhibit mucus secretion and reduce goblet cell hyperplasia, suggesting a role in regulating mucus production at a cellular level.[7][11]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NSDCM N,S-Diacetylcysteine Methyl Ester NSDCM_in N,S-Diacetylcysteine Methyl Ester NSDCM->NSDCM_in Cell Membrane Permeation NAC N-Acetylcysteine (NAC) NSDCM_in->NAC Hydrolysis by Esterases Cysteine L-Cysteine NAC->Cysteine Deacetylation Mucin_Synthesis Mucin Gene Expression (e.g., MUC5AC) NAC->Mucin_Synthesis Inhibits Inflammation Inflammatory Pathways (e.g., NF-κB) NAC->Inflammation Inhibits Mucus Viscous Mucus (Disulfide Bonds) NAC->Mucus Cleaves Disulfide Bonds GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->Inflammation Inhibits Inflammation->Mucin_Synthesis Promotes Reduced_Viscosity Reduced Mucus Viscosity Mucus->Reduced_Viscosity

Caption: Proposed mechanism of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from N-acetyl-L-cysteine, a common starting material.

Materials:

  • N-acetyl-L-cysteine

  • Dry methanol (B129727)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetyl chloride

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

Step 1: Synthesis of N-Acetyl-L-cysteine Methyl Ester [2]

  • Suspend N-acetyl-L-cysteine in dry methanol under a nitrogen atmosphere.

  • With vigorous stirring, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.

  • Allow the reaction to stir for 24 hours.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid and stir for an additional hour.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester.

Step 2: N,S-Diacetylation [6]

  • Dissolve the N-acetyl-L-cysteine methyl ester in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis_Workflow Start N-Acetyl-L-cysteine Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate N-Acetyl-L-cysteine Methyl Ester Step1->Intermediate Step2 Acetylation (Acetyl Chloride) Intermediate->Step2 Product N,S-Diacetylcysteine Methyl Ester Step2->Product

Caption: Synthesis workflow for this compound.

Protocol 2: In Vitro Mucolytic Activity Assay using a Viscometer

This protocol outlines a method to assess the mucolytic activity of this compound by measuring its effect on the viscosity of a mucus simulant (e.g., bovine submaxillary mucin or egg white).[12][13]

Materials:

  • This compound

  • N-acetylcysteine (as a positive control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine submaxillary mucin (BSM) or fresh egg white

  • Suspended level viscometer (e.g., Ostwald viscometer)

  • Water bath maintained at 37 °C

  • Stopwatch

Procedure:

  • Preparation of Mucin Solution: Prepare a stock solution of BSM in PBS (e.g., 10 mg/mL). If using egg white, separate the albumen and use it directly.

  • Preparation of Test Solutions: Prepare stock solutions of this compound and N-acetylcysteine in PBS at various concentrations.

  • Viscosity Measurement:

    • Equilibrate the viscometer in a 37 °C water bath.

    • Mix a defined volume of the mucin solution with an equal volume of the test solution (or PBS as a negative control) directly in the viscometer.

    • Allow the mixture to incubate for a specific time (e.g., 15-30 minutes) at 37 °C.

    • Measure the efflux time of the solution through the viscometer capillary.

    • Repeat the measurement at least three times for each concentration.

  • Data Analysis:

    • Calculate the relative viscosity of each sample compared to the negative control (mucin + PBS).

    • Plot the percentage reduction in viscosity as a function of the test compound concentration.

Expected Results: A dose-dependent decrease in the viscosity of the mucin solution is expected with increasing concentrations of this compound, similar to or potentially greater than that observed with N-acetylcysteine, depending on the rate of hydrolysis to the active form.

Protocol 3: HPLC Analysis of this compound and its Hydrolysis

This protocol can be used to assess the purity of the synthesized this compound and to monitor its hydrolysis to N-acetylcysteine in a biological matrix (e.g., cell culture medium or tissue homogenate).

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or orthophosphoric acid

  • This compound standard

  • N-acetylcysteine standard

Chromatographic Conditions (Example): [14][15]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 212 nm

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and N-acetylcysteine in the mobile phase. Create a calibration curve by preparing a series of dilutions.

  • Sample Preparation (for hydrolysis study):

    • Incubate this compound in the desired biological matrix (e.g., lung tissue homogenate, cell culture medium) at 37 °C.

    • At various time points, take aliquots of the sample and stop the reaction by adding an equal volume of acetonitrile or by protein precipitation.

    • Centrifuge the samples to remove any precipitate and collect the supernatant.

  • HPLC Analysis: Inject the standards and prepared samples into the HPLC system.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to this compound and N-acetylcysteine by comparing their retention times with the standards.

    • Use the calibration curves to determine the concentration of each compound at different time points to calculate the rate of hydrolysis.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the proposed experiments.

Table 1: In Vitro Mucolytic Efficacy of this compound

CompoundConcentration (mM)Mean Viscosity Reduction (%)Standard Deviation
This compound 1
5
10
N-Acetylcysteine (Control) 1
5
10
PBS (Negative Control) -00

Table 2: Hydrolysis of this compound in Lung Homogenate

Time (minutes)Concentration of this compound (µM)Concentration of N-Acetylcysteine (µM)
0
15
30
60
120

Signaling Pathway Analysis

N-acetylcysteine, the active metabolite of this compound, has been shown to influence several cellular signaling pathways involved in inflammation and mucus production. For instance, NAC can down-regulate the Notch3 signaling pathway, which is implicated in malignant phenotypes, through a lysosome-dependent degradation mechanism.[2] Additionally, NAC is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and the expression of MUC5AC, a major airway mucin.[3][10]

Signaling_Pathway cluster_notch Notch3 Pathway cluster_nfkb NF-κB Pathway NAC N-Acetylcysteine (from NSDCM hydrolysis) Notch3 Notch3 Receptor NAC->Notch3 Promotes Lysosomal Degradation NFkB NF-κB NAC->NFkB Inhibits Hes1_HRT1 Hes1/HRT1 (Downstream Effectors) Notch3->Hes1_HRT1 Malignancy Malignant Phenotypes Hes1_HRT1->Malignancy MUC5AC_Expression MUC5AC Gene Expression NFkB->MUC5AC_Expression Inflammation Inflammation NFkB->Inflammation

Caption: NAC's influence on Notch3 and NF-κB signaling.

Conclusion

This compound holds promise as a prodrug for N-acetylcysteine with potentially improved pharmacokinetic properties. The protocols and application notes provided here offer a framework for researchers to systematically investigate its synthesis, mucolytic efficacy, and mechanism of action. Further studies are warranted to fully elucidate its therapeutic potential as a mucolytic agent intermediate in the development of novel treatments for respiratory diseases characterized by mucus hypersecretion.

References

Application Notes and Protocols for Increasing Intracellular Glutathione Using N,S-Diacetylcysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH) is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox homeostasis. Depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, making its replenishment a key therapeutic strategy. N,S-Diacetylcysteine methyl ester (NAS-CME) is a cysteine derivative designed to efficiently increase intracellular cysteine levels, the rate-limiting substrate for de novo GSH synthesis. Due to its acetylated and esterified structure, NAS-CME exhibits enhanced cell membrane permeability compared to its precursor, N-acetylcysteine (NAC). Once inside the cell, NAS-CME is hydrolyzed by intracellular esterases to release cysteine, thereby promoting the synthesis of glutathione.[1][2]

These application notes provide a comprehensive overview of the use of NAS-CME to augment intracellular GSH levels, including its mechanism of action, protocols for cell culture treatment, and methods for quantifying intracellular glutathione. While specific quantitative data for NAS-CME is emerging, data from the structurally and functionally similar compound N-acetylcysteine ethyl ester (NACET) is presented as a comparative reference.

Mechanism of Action

The primary mechanism by which NAS-CME increases intracellular glutathione is through the provision of L-cysteine, the rate-limiting amino acid for glutathione synthesis. The process can be summarized in the following steps:

  • Cellular Uptake: The lipophilic nature of NAS-CME, conferred by the N-acetyl, S-acetyl, and methyl ester groups, allows for efficient diffusion across the cell membrane into the cytoplasm.

  • Intracellular Hydrolysis: Within the cell, ubiquitous esterases cleave the ester and acetyl groups from NAS-CME, releasing L-cysteine.

  • Glutathione Synthesis: The newly available L-cysteine, along with glutamate (B1630785) and glycine, is utilized by the sequential enzymatic action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) to synthesize glutathione.[3][4]

This pathway effectively bypasses the cellular uptake limitations of cysteine and the lower bioavailability of oral glutathione.[5]

NAS-CME_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAS-CME_ext N,S-Diacetylcysteine methyl ester (NAS-CME) NAS-CME_int NAS-CME NAS-CME_ext->NAS-CME_int Passive Diffusion Cysteine L-Cysteine NAS-CME_int->Cysteine Hydrolysis GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL GS Glutathione Synthetase (GS) GCL->GS γ-Glutamylcysteine GSH Glutathione (GSH) GS->GSH Glutamate Glutamate Glutamate->GCL Glycine Glycine Glycine->GS Esterases Intracellular Esterases Esterases->NAS-CME_int

Cellular uptake and conversion of NAS-CME to glutathione.

Data Presentation

The following tables summarize quantitative data from studies on N-acetylcysteine ethyl ester (NACET), a close structural and functional analog of NAS-CME, demonstrating its efficacy in increasing intracellular glutathione levels compared to N-acetylcysteine (NAC).[6][7]

Table 1: Dose-Dependent Increase in Intracellular Glutathione by NACET in ARPE-19 Cells [6][7]

Treatment Concentration (mM)Intracellular GSH (% of Control)
0 (Control)100
0.1150
0.2250
0.5400
1.0350

Note: Cells were treated for 16 hours. The decrease in GSH at 1.0 mM may be attributed to a feedback inhibition of glutamate-cysteine ligase at high cysteine concentrations.[8]

Table 2: Comparison of NACET and NAC on Intracellular Glutathione Levels [6][7]

Treatment (0.5 mM)Intracellular GSH (% of Control)
Control100
NAC120
NACET400

Note: ARPE-19 cells were treated for 16 hours.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells with this compound

This protocol describes the general procedure for treating adherent mammalian cells with NAS-CME to increase intracellular glutathione levels.

Materials:

  • Adherent mammalian cell line (e.g., HepG2, ARPE-19, or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin/streptomycin)

  • This compound (NAS-CME)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 6-well or 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • For a 6-well plate, seed cells at a density of 1.5 x 10⁶ cells/well in 2 mL of complete culture medium.

    • For a 96-well plate, seed cells at a density that will result in 80-90% confluency at the time of treatment.

  • Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator, or until they reach the desired confluency.[1]

  • Preparation of NAS-CME Stock Solution: Prepare a stock solution of NAS-CME in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).

  • Treatment:

    • Prepare working solutions of NAS-CME in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1.0 mM). Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of NAS-CME. Include a vehicle control (medium with the same concentration of solvent but no NAS-CME).

  • Incubation: Incubate the treated cells for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting and Lysis (for Glutathione Assay):

    • After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer for the chosen glutathione assay (e.g., 100 µL of ice-cold 5% sulfosalicylic acid (SSA) for the DTNB-based assay).[1]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 8,000-12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the glutathione assay. The pellet can be used for protein quantification (e.g., Bradford assay) to normalize the glutathione levels.

Cell_Treatment_Workflow Seed_Cells Seed cells in culture plates Incubate_24h Incubate for 24 hours (37°C, 5% CO₂) Seed_Cells->Incubate_24h Treat_Cells Replace medium with NAS-CME solutions Incubate_24h->Treat_Cells Prepare_NAS-CME Prepare NAS-CME working solutions Prepare_NAS-CME->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 4-24 hours) Treat_Cells->Incubate_Treatment Harvest_and_Lyse Wash, harvest, and lyse cells Incubate_Treatment->Harvest_and_Lyse Assay Perform Glutathione Assay Harvest_and_Lyse->Assay

Workflow for cell treatment with NAS-CME.

Protocol 2: Quantification of Total Intracellular Glutathione using the DTNB-Glutathione Reductase Recycling Assay

This protocol is based on the reaction of glutathione with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[9][10]

Materials:

  • Cell lysate supernatant (from Protocol 1)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 412 nm

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5, with 1 mM EDTA

  • NADPH solution: 2 mM in Reaction Buffer (prepare fresh)

  • DTNB solution: 3 mM in Reaction Buffer (prepare fresh)

  • Glutathione Reductase (GR) solution: 20 units/mL in Reaction Buffer

  • Glutathione (GSH) standards (for standard curve)

Procedure:

  • Prepare Glutathione Standard Curve:

    • Prepare a series of GSH standards in the same lysis buffer used for the samples (e.g., 5% SSA) with concentrations ranging from 0 to 50 µM.

  • Prepare Reaction Mix:

    • Prepare a reaction mix containing Reaction Buffer, NADPH solution, and DTNB solution. The exact volumes will depend on the specific kit or protocol, but a common ratio is 10:1:1 (Buffer:NADPH:DTNB).

  • Assay:

    • Add 20 µL of each standard or sample supernatant to separate wells of the 96-well plate.

    • Add 170 µL of the Reaction Mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of Glutathione Reductase solution to each well.

    • Immediately measure the absorbance at 412 nm in a kinetic mode, taking readings every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each well.

    • Plot the ΔA/min for the GSH standards against their concentrations to generate a standard curve.

    • Determine the concentration of glutathione in the samples from the standard curve.

    • Normalize the glutathione concentration to the protein concentration of each sample.

GSH_Assay_Workflow Prepare_Standards Prepare GSH standards Add_Samples Add standards and samples to plate Prepare_Standards->Add_Samples Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, NADPH, DTNB) Add_Reaction_Mix Add Reaction Mix to wells Prepare_Reaction_Mix->Add_Reaction_Mix Add_Samples->Add_Reaction_Mix Incubate_10min Incubate for 10 minutes Add_Reaction_Mix->Incubate_10min Initiate_Reaction Add Glutathione Reductase Incubate_10min->Initiate_Reaction Measure_Absorbance Measure absorbance at 412 nm (kinetic) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate GSH concentration Measure_Absorbance->Analyze_Data

Workflow for the DTNB-based glutathione assay.

Conclusion

This compound is a promising molecule for effectively increasing intracellular glutathione levels due to its enhanced cell permeability. The provided protocols offer a framework for researchers to investigate the efficacy of NAS-CME in various cell-based models. The quantitative data from the analogous compound, NACET, suggests that NAS-CME may offer a significant advantage over traditional cysteine prodrugs like NAC in replenishing cellular glutathione. Further studies are warranted to establish the specific dose-response and comparative efficacy of NAS-CME in different biological systems.

References

Troubleshooting & Optimization

Technical Support Center: N,S-Diacetylcysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the effective use of N,S-Diacetylcysteine methyl ester in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly concerning its dissolution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of N-acetylcysteine (NAC). It is designed as a prodrug to enhance cell membrane permeability due to its acetylated and esterified structure.[1][2] Once inside the cell, it is hydrolyzed by intracellular esterases to release N-acetylcysteine (NAC). NAC then serves as a precursor for the synthesis of cysteine and, subsequently, glutathione (B108866) (GSH), a critical intracellular antioxidant.[1]

Q2: Why am I having trouble dissolving this compound in aqueous solutions?

A2: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous buffers such as water or phosphate-buffered saline (PBS). Direct dissolution in these solvents is often challenging and can lead to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Based on available data for structurally related compounds and general practices for hydrophobic molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution. N-Acetyl-S-methyl-L-cysteine, a related compound, is slightly soluble in DMSO, methanol, and water.[3]

Q4: What is the recommended storage condition for this compound?

A4: It is recommended to store the solid compound at -20°C.[3] Stock solutions, once prepared, should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and prevent degradation.

Troubleshooting Guide: Dissolution of this compound

This guide provides a step-by-step approach to effectively dissolve this compound for your experiments.

Issue: this compound is not dissolving or is precipitating out of solution.

Root Cause: The low aqueous solubility of the compound.

Solutions:

  • Utilize an Organic Solvent for Stock Solution Preparation:

    • It is highly recommended to first dissolve this compound in a minimal amount of a biocompatible organic solvent to create a concentrated stock solution.

    • Recommended Solvent: Dimethyl Sulfoxide (DMSO).

  • Follow a Step-by-Step Dissolution Protocol:

    • Refer to the detailed experimental protocol below for preparing a stock solution and subsequent working solutions.

  • Optimize the Final Concentration of the Organic Solvent:

    • When diluting the stock solution into your aqueous experimental medium (e.g., cell culture media, PBS), ensure the final concentration of the organic solvent is low enough to not affect your experimental system. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%, and ideally below 0.1%.

  • Proper Mixing Technique:

    • When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations that can lead to precipitation.

Solubility Data Summary
SolventSolubility
DMSOSlightly Soluble[3]
MethanolSlightly Soluble[3]
WaterSlightly Soluble[3]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution of this compound

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of the compound.

  • Dissolve: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

  • Aid Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes at 37°C to ensure complete dissolution.[4]

  • Inspect: The final stock solution should be a clear, particle-free solution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.

Protocol for Preparing Working Solutions for Cell Culture

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to account for the final DMSO concentration.

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution.

    • First, make an intermediate dilution of the stock solution in pre-warmed cell culture medium.

    • Then, add the appropriate volume of the intermediate dilution to your final culture volume.

  • Direct Dilution (for lower concentrations):

    • While gently vortexing or swirling the pre-warmed cell culture medium, add the calculated volume of the stock solution dropwise.

  • Mix and Use: Gently mix the final solution and immediately add it to your cell cultures.

Visualization of Key Processes

Troubleshooting Workflow for Dissolution

start Start: this compound not dissolving check_solvent Using aqueous solvent directly? start->check_solvent use_dmso Prepare a concentrated stock solution in DMSO check_solvent->use_dmso Yes check_precipitation Precipitation upon dilution in aqueous buffer? check_solvent->check_precipitation No use_dmso->check_precipitation optimize_dilution Optimize dilution protocol (e.g., serial dilution, dropwise addition with vortexing) check_precipitation->optimize_dilution Yes check_solvent_conc Is final DMSO concentration >0.5%? optimize_dilution->check_solvent_conc unsuccessful_dissolution Issue persists: Consider alternative formulation or contact technical support optimize_dilution->unsuccessful_dissolution No improvement lower_dmso_conc Lower final DMSO concentration check_solvent_conc->lower_dmso_conc Yes successful_dissolution Successful Dissolution check_solvent_conc->successful_dissolution No lower_dmso_conc->successful_dissolution

Caption: Troubleshooting workflow for dissolving this compound.

Cellular Mechanism of Action

compound N,S-Diacetylcysteine methyl ester cell_membrane Cell Membrane compound->cell_membrane Increased Permeability intracellular_space Intracellular Space cell_membrane->intracellular_space hydrolysis Intracellular Esterases intracellular_space->hydrolysis nac N-Acetylcysteine (NAC) hydrolysis->nac cysteine Cysteine nac->cysteine gsh_synthesis Glutathione (GSH) Synthesis cysteine->gsh_synthesis gsh Glutathione (GSH) gsh_synthesis->gsh

Caption: Cellular uptake and conversion of this compound.

Glutathione Synthesis Pathway

nac_ester N,S-Diacetylcysteine methyl ester (Prodrug) nac N-Acetylcysteine (NAC) nac_ester->nac Hydrolysis cysteine Cysteine nac->cysteine gcl Glutamate-Cysteine Ligase (GCL) cysteine->gcl glutamate Glutamate glutamate->gcl gamma_gc γ-Glutamylcysteine gcl->gamma_gc gs Glutathione Synthetase (GS) gamma_gc->gs glycine Glycine glycine->gs gsh Glutathione (GSH) gs->gsh

Caption: Role of this compound in the glutathione synthesis pathway.

References

Degradation of N,S-Diacetylcysteine methyl ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,S-Diacetylcysteine methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

This compound is a derivative of the amino acid cysteine. It is designed for enhanced cell permeability, allowing it to be hydrolyzed by intracellular esterases to release cysteine, which in turn supports the synthesis of glutathione.[1] Due to the presence of a thioester and a methyl ester, the molecule is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The ester and thioester bonds can be cleaved by water, a process that is significantly accelerated by acidic or basic conditions. This results in the formation of N-acetylcysteine, acetic acid, and methanol.

  • Oxidation: The sulfur atom is prone to oxidation, especially in the presence of oxygen or other oxidizing agents. This can lead to the formation of sulfoxides or disulfide-linked dimers, similar to the degradation of N-acetylcysteine (NAC) into N,N'-diacetylcystine (Di-NAC).[2] Studies on the closely related N,S-diacetyl-l-cysteine ethyl ester have shown that reaction with hydroxyl radicals can lead to fragmentation into acyl radicals and sulfenic acid.[3]

Q2: How should I prepare and store solutions of this compound?

Proper preparation and storage are critical to maintaining the integrity of the compound.

  • Solid Form: The solid compound should be stored at 2-8°C.[4] For long-term storage, -20°C is recommended for similar cysteine derivatives.[5]

  • Stock Solutions: For organic stock solutions (e.g., in DMSO or dimethylformamide), it is recommended to purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize oxidation.[5] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions of cysteine derivatives are generally unstable. It is highly recommended to prepare fresh aqueous solutions for each experiment.[5] If storage is unavoidable, do not store aqueous solutions for more than one day at 2-8°C.[5]

Q3: What factors can accelerate the degradation of this compound?

Several factors can increase the rate of degradation:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester and thioester bonds.[6]

  • Temperature: Higher temperatures will accelerate both hydrolysis and oxidation.[6]

  • Oxygen: The presence of dissolved oxygen in the solvent can lead to oxidative degradation.

  • Light: Exposure to light, particularly UV light, can promote the formation of radical species that accelerate degradation.[6]

  • Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q4: How can I monitor the stability of my this compound solution?

The most common method for monitoring the stability of cysteine derivatives is through a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[7] This technique allows for the separation and quantification of the parent compound from its degradation products over time.

Troubleshooting Guides

Problem: My experimental results are inconsistent. Could it be due to compound degradation?

Inconsistent results are a common sign of compound instability.

  • Logical Troubleshooting Workflow:

    A Inconsistent Experimental Results B Review Solution Preparation and Storage A->B C Was the aqueous solution freshly prepared? B->C D Was the stock solution stored properly (frozen, protected from light)? B->D E Run a stability check via HPLC C->E D->E F Analyze a freshly prepared solution vs. an aged solution. E->F G Significant degradation observed? F->G H Implement stricter handling protocols: - Prepare solutions fresh daily. - Use deoxygenated solvents. - Protect from light. G->H Yes I Investigate other experimental variables. G->I No

    Caption: Troubleshooting workflow for inconsistent results.

  • Recommendation: Always prepare aqueous solutions of this compound immediately before use. If you suspect degradation, compare the performance of a freshly prepared solution to the one you have been using.

Problem: I see extra peaks in my HPLC chromatogram. What could they be?

Unexpected peaks are likely degradation products.

  • Possible Identities:

    • N-acetylcysteine: A major product of hydrolysis.

    • N,S-diacetylcystine: The disulfide dimer, a product of oxidation.

    • N-acetylcysteine sulfoxide: Another potential oxidation product.

  • Action: If you have access to analytical standards for these potential degradants, you can confirm their identity by comparing retention times. If not, a liquid chromatography-mass spectrometry (LC-MS) analysis can help identify the unknown peaks.

Problem: My solution has a slight odor. Is this normal?

The breakdown of sulfur-containing compounds like this compound can release volatile sulfur compounds, which may have a faint odor.[8] While a very faint odor might be expected over time, a strong odor is a clear indicator of significant degradation. If a strong odor is present, it is recommended to discard the solution and prepare a fresh batch.

Quantitative Data

Table 1: Forced Degradation of N-acetylcysteine (NAC) in Solution[6]

Stress ConditionDuration% Degradation of NAC
Heating3 hours24%
Acidic (HCl 0.5 M)1 minute15%
Alkaline (NaOH 0.1 M)10 minutes23%
Oxidative (H₂O₂ 0.3%)3 hours6%
Light (Sunlamp)4 weeks3%

Note: Data is for N-acetylcysteine and serves as an indicator of potential instabilities for this compound.

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Cysteine Derivatives

This protocol is adapted from established methods for N-acetylcysteine and its derivatives and can be used as a starting point for developing a validated method for this compound.[7]

  • Objective: To determine the stability of this compound in a given solution over time by separating the parent compound from its degradation products.

  • Experimental Workflow Diagram:

    cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare solution of N,S-Diacetylcysteine methyl ester in the desired solvent. B Divide into aliquots for different time points and storage conditions. A->B C Store samples under specified conditions (e.g., 4°C, 25°C, protected from light). B->C D At each time point (T=0, T=24h, etc.), withdraw an aliquot. C->D E Dilute sample to an appropriate concentration with mobile phase. D->E F Inject onto HPLC system. E->F G Integrate peak areas for the parent compound and any degradation products. F->G H Calculate the percentage of remaining parent compound relative to T=0. G->H

    Caption: Workflow for a typical stability study.

  • Materials and Methods:

    • HPLC System: A standard HPLC system with a UV detector and a data acquisition system.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water (e.g., a 4:96 v/v mixture) containing 0.1% trifluoroacetic acid (TFA).[7] The TFA helps to achieve sharp peak shapes.

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 20 µL.[7]

    • Column Temperature: 25°C.[7]

    • Detection: UV detection at 212 nm.[7]

    • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Prepare your experimental samples in the desired solvent system at a concentration that falls within the linear range of your calibration curve.

    • Procedure: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standards to generate a calibration curve. c. At each time point of your stability study, inject the prepared sample. d. Record the chromatograms and integrate the peak areas.

    • Data Analysis: a. Using the calibration curve, determine the concentration of this compound remaining at each time point. b. Calculate the percentage of the compound remaining relative to the initial (T=0) concentration. c. Monitor the increase in the peak areas of any new peaks, which represent degradation products.

Degradation Pathway Diagrams

cluster_hydrolysis Hydrolysis Pathway parent N,S-Diacetylcysteine methyl ester h1 N-acetyl-S-acetylcysteine parent->h1 +H2O (-CH3OH) h2 N-acetylcysteine methyl ester parent->h2 +H2O (-CH3COOH) h4 Methanol parent->h4 h5 Acetic Acid parent->h5 h3 N-acetylcysteine h1->h3 +H2O (-CH3COOH) h2->h3 +H2O (-CH3OH)

Caption: Potential hydrolytic degradation pathways.

cluster_oxidation Oxidation Pathway parent N,S-Diacetylcysteine methyl ester o1 Sulfoxide Derivative parent->o1 [O] o2 Disulfide Dimer (N,S-diacetylcystine methyl ester) parent->o2 [O] (Dimerization)

Caption: Potential oxidative degradation pathways.

References

Technical Support Center: Optimizing N,S-Diacetylcysteine Methyl Ester in Your Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,S-Diacetylcysteine methyl ester (NSDCME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using NSDCME in various experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize your results.

Disclaimer: this compound is a derivative of N-acetylcysteine (NAC) designed for improved cell permeability. Due to the limited availability of specific experimental data for NSDCME, much of the guidance provided here is based on studies involving NAC and its ethyl ester derivative, N-acetyl-L-cysteine ethyl ester (NACET). These recommendations should serve as a starting point, and optimization for your specific cell type and experimental conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NSDCME) and what is its primary mechanism of action?

A1: this compound is a cysteine derivative that is more lipophilic than its parent compound, N-acetylcysteine (NAC). This enhanced lipophilicity allows for better cell membrane permeability.[1] Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to release cysteine.[1] This cysteine is then used for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1] Therefore, the primary mechanism of action of NSDCME is to increase intracellular cysteine and subsequently glutathione levels, thereby bolstering the cell's antioxidant defenses.

Q2: What is the recommended starting concentration range for NSDCME in cell culture experiments?

A2: While specific dose-response data for NSDCME is limited, studies on the structurally similar and also cell-permeable N-acetyl-L-cysteine ethyl ester (NACET) can provide a useful starting point. For cell culture experiments, a concentration range of 0.1 mM to 5 mM has been used for NACET to protect retinal pigment epithelial cells from oxidative stress. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store a stock solution of NSDCME?

A3: For optimal stability, it is recommended to prepare fresh solutions of NSDCME for each experiment. If a stock solution is necessary, dissolve the NSDCME powder in a suitable solvent such as DMSO or ethanol. Store the stock solution in small aliquots at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles. The stability of related compounds like NAC in cell culture media can be poor, with oxidation occurring at room temperature and 37°C.[2][3] Therefore, it is advisable to add the compound to the cell culture medium immediately before the experiment.

Q4: What are the potential signaling pathways affected by NSDCME?

A4: The primary signaling pathway influenced by NSDCME is expected to be the cellular antioxidant response pathway. By increasing intracellular glutathione levels, NSDCME can modulate the activity of various redox-sensitive signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Studies on NAC and NACET have shown that they can activate the Nrf2 pathway, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable effect of NSDCME Suboptimal Concentration: The concentration of NSDCME may be too low to elicit a response in your specific experimental setup.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 mM to 10 mM) to identify the optimal working concentration for your cell line and assay.
Compound Instability: NSDCME, like other thiol-containing compounds, may be unstable in solution, especially in aqueous media at physiological pH and temperature.Prepare fresh solutions of NSDCME immediately before each experiment. If using a stock solution, minimize the time it spends in aqueous buffers before being added to the cells.
Cell Type Resistance: Some cell lines may have robust intrinsic antioxidant systems and may be less responsive to exogenous glutathione precursors.Consider using a cell line known to be sensitive to oxidative stress or pre-treat cells with a mild pro-oxidant to deplete endogenous glutathione before NSDCME treatment.
Observed Cytotoxicity High Concentration: The concentration of NSDCME used may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of NSDCME for your specific cell line and incubation time.
Impure Compound: The NSDCME sample may contain impurities from the synthesis process that are cytotoxic.Ensure the purity of your NSDCME sample. If impurities are suspected, consider purification or obtaining the compound from a different, reputable supplier. Potential impurities in related compounds include unreacted starting materials or side-reaction products.[4]
Variability in Results Inconsistent Solution Preparation: Inconsistent preparation of NSDCME solutions can lead to variability between experiments.Standardize the protocol for preparing and handling NSDCME solutions. Use the same solvent and preparation method for all experiments.
Oxidation of the Compound: Exposure of the NSDCME solution to air and light can lead to its oxidation and reduced efficacy.Prepare solutions fresh and protect them from light. Consider using de-gassed buffers for solution preparation.

Experimental Protocols

Protocol 1: Determination of Optimal Non-Toxic Concentration of NSDCME using MTT Assay

This protocol is designed to determine the concentration range of NSDCME that is not toxic to the cells, which is a critical first step for any experiment.

Materials:

  • This compound (NSDCME)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of NSDCME dilutions: Prepare a series of NSDCME dilutions in complete culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, and 10 mM. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve NSDCME, e.g., DMSO).

  • Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of the prepared NSDCME dilutions or vehicle control. Include a "cells only" control with fresh medium.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the NSDCME concentration to determine the IC50 (if applicable) and the maximum non-toxic concentration.

Protocol 2: Assessment of NSDCME's Antioxidant Activity via Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the ability of NSDCME to reduce intracellular ROS levels.

Materials:

  • This compound (NSDCME)

  • Cell line of interest

  • Complete cell culture medium

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • An agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP))

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Pre-treatment with NSDCME: Remove the medium and pre-incubate the cells with various non-toxic concentrations of NSDCME (determined from Protocol 1) for a specific period (e.g., 4-24 hours). Include a vehicle control.

  • Loading with DCFH-DA:

    • Wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress:

    • Wash the cells twice with warm PBS to remove excess DCFH-DA.

    • Add the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) in serum-free medium to the cells. Include a control group without the stressor.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader. Measurements can be taken at different time points (e.g., 0, 30, 60, 120 minutes) to monitor the kinetics of ROS production.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group. A decrease in fluorescence in the NSDCME-treated groups compared to the stressor-only group indicates antioxidant activity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NSDCME_ext N,S-Diacetylcysteine methyl ester NSDCME_int NSDCME NSDCME_ext->NSDCME_int Cell Membrane Permeation Cysteine Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cell_Protection Cellular Protection & Survival Antioxidant_Genes->Cell_Protection

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start step1 Determine Max Non-Toxic Dose (e.g., MTT Assay) start->step1 step2 Select Optimal Concentration Range step1->step2 step3 Pre-treat Cells with NSDCME step2->step3 step4 Induce Cellular Stress (e.g., Oxidative Stress) step3->step4 step6 Analyze Downstream Effects (e.g., Western Blot for Nrf2 activation) step3->step6 step5 Perform Functional Assay (e.g., ROS measurement, Viability) step4->step5 end End step5->end step6->end

Caption: General experimental workflow for using NSDCME.

References

N,S-Diacetylcysteine methyl ester purity issues and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,S-Diacetylcysteine methyl ester (NSDCME).

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercial grades of this compound generally have a purity of 96% or higher.[1][2] However, purity can vary between suppliers and batches. It is crucial to verify the purity of each new lot using appropriate analytical methods.

Q2: What are the common impurities found in this compound?

A2: Impurities in NSDCME can arise from the synthesis process or degradation. Potential impurities include unreacted starting materials like N-acetyl-L-cysteine methyl ester, by-products from incomplete reactions such as mono-acetylated versions, and degradation products resulting from oxidation or hydrolysis.[3]

Q3: How should I store this compound to minimize degradation?

A3: To ensure stability, this compound should be stored in a cool, dry place, typically at 2-8°C, protected from light and moisture.[1][2] The thioester and ester functionalities are susceptible to hydrolysis, and the sulfur atom can be oxidized.

Q4: My this compound sample has a slight odor. Is this normal?

A4: A faint sulfurous odor can be indicative of minor degradation, potentially leading to the release of volatile sulfur compounds. While a very faint odor might not signify significant impurity, a strong odor suggests that the material should be re-analyzed for purity before use.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell-Based Assays

Symptom: Inconsistent or unexpected results in cell-based experiments using NSDCME.

Possible Cause: The compound may have degraded, or the actual concentration of the active substance may be lower than calculated due to impurities. NSDCME is designed to have good cell membrane permeability and is hydrolyzed by intracellular esterases to release cysteine, which then boosts glutathione (B108866) levels.[4][5] Impurities may interfere with this process or have cytotoxic effects.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your NSDCME stock using HPLC or NMR (see protocols below).

  • Fresh Stock Preparation: Prepare fresh stock solutions for your experiments. Avoid repeated freeze-thaw cycles.

  • Control Experiments: Include a negative control (vehicle only) and a positive control (e.g., N-acetylcysteine) to ensure the observed effects are specific to NSDCME.

Issue 2: Low Purity Confirmed by Analysis

Symptom: HPLC or NMR analysis indicates a purity of less than 95%.

Possible Cause: The compound may have degraded during storage or could have been of insufficient purity upon receipt.

Troubleshooting Steps:

  • Purification: If a higher purity is required, the material can be purified by recrystallization. A common method involves dissolving the compound in a minimal amount of a hot solvent like ethyl acetate (B1210297) and allowing it to cool slowly to form crystals.[3]

  • Acquire New Material: If purification is not feasible or does not yield the desired purity, it is best to obtain a new, high-purity batch from a reputable supplier.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
N-Acetyl-L-cysteine methyl esterC₆H₁₁NO₃S177.22Starting material, degradation[3]
N-Acetyl-L-cysteineC₅H₉NO₃S163.19Hydrolysis of the methyl ester
S-Acetyl-L-cysteine methyl esterC₆H₁₁NO₃S177.22Incomplete N-acetylation
L-Cystine derivativesC₆H₁₂N₂O₄S₂ (and esters)240.30+Oxidation[3]

Table 2: Example HPLC Purity Analysis Data

Peak No.Retention Time (min)Area (%)Possible Identity
12.53.2N-Acetyl-L-cysteine
24.895.5This compound
36.11.3Unknown impurity

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of NSDCME.

Instrumentation and Conditions:

  • System: HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid), for example, in a 40:60 (v/v) ratio. The exact ratio may need to be optimized.[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 212 nm[6]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C[6]

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the peak area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

Protocol 2: Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be used to confirm the structure of NSDCME and identify impurities.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Signals (in CDCl₃, chemical shifts are approximate):

  • ~2.0 ppm (singlet, 3H): Protons of the N-acetyl group.

  • ~2.3 ppm (singlet, 3H): Protons of the S-acetyl group.

  • ~3.3 ppm (multiplet, 2H): Methylene protons (CH₂).

  • ~3.7 ppm (singlet, 3H): Methyl ester protons (OCH₃).

  • ~4.8 ppm (multiplet, 1H): Methine proton (CH).

  • ~6.5 ppm (doublet, 1H): Amide proton (NH).

Interpreting Impurity Signals:

  • The presence of a signal around 1.5-2.0 ppm (broad singlet) could indicate a free thiol group (-SH) from N-acetyl-L-cysteine methyl ester.[7]

  • Signals from unreacted starting materials or other related substances may also be present and can be identified by comparison with reference spectra.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_analysis Purity Analysis cluster_evaluation Purity Evaluation cluster_solution Solution start Inconsistent Experimental Results or Suspected Low Purity hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr decision Purity > 95%? hplc->decision nmr->decision proceed Proceed with Experiment decision->proceed Yes purify Purify by Recrystallization decision->purify No new_batch Acquire New Batch purify->new_batch If unsuccessful

Caption: Troubleshooting workflow for NSDCME purity issues.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation NSDCME N,S-Diacetylcysteine Methyl Ester NACME N-Acetylcysteine Methyl Ester NSDCME->NACME Thioester Hydrolysis NSDC N,S-Diacetylcysteine NSDCME->NSDC Ester Hydrolysis Cystine_deriv Cystine Derivatives NSDCME->Cystine_deriv Oxidative Stress NACME->Cystine_deriv Oxidation

Caption: Potential degradation pathways for NSDCME.

synthesis_impurities cluster_synthesis Synthesis cluster_impurities Potential Impurities start_mat N-Acetyl-L-cysteine Methyl Ester product N,S-Diacetylcysteine Methyl Ester start_mat->product reagent Acetylating Agent (e.g., Acetyl Chloride) reagent->product unreacted Unreacted Starting Material product->unreacted Incomplete Reaction side_prod Incomplete Acetylation Products product->side_prod Side Reactions degradation Degradation Products product->degradation Storage/ Handling

Caption: Relationship between synthesis and potential impurities.

References

Technical Support Center: N,S-Diacetylcysteine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,S-diacetylcysteine methyl ester. It is designed for researchers, scientists, and drug development professionals to help navigate challenges encountered during this two-step synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a common issue that can arise from several factors throughout the two-step synthesis. Here's a breakdown of potential causes and solutions:

  • Incomplete Esterification (Step 1): If the initial conversion of N-acetyl-L-cysteine to its methyl ester is inefficient, the final yield will be compromised.

    • Solution: Ensure your methanol (B129727) is anhydrous and that the acid catalyst (e.g., sulfuric acid) is fresh and added in the correct proportion. Monitor the reaction by TLC to ensure the starting material is fully consumed before proceeding.

  • Incomplete S-Acetylation (Step 2): The second step, the acetylation of the thiol group, may not have gone to completion.

    • Solution: Use a slight excess of the acetylating agent (acetic anhydride (B1165640) or acetyl chloride). Ensure the base used (e.g., triethylamine (B128534) or pyridine) is dry and added portion-wise to control the reaction temperature, as excessive heat can lead to side reactions.

  • Product Loss During Workup: this compound has some water solubility. Aggressive or repeated aqueous washes can lead to significant product loss.

    • Solution: Minimize the volume and number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the product in the aqueous layer.

  • Hydrolysis: The ester and thioester functionalities are susceptible to hydrolysis, especially under acidic or basic conditions during work-up.

    • Solution: Perform aqueous workup steps with cold solutions and minimize the time the product is in contact with acidic or basic aqueous layers. Neutralize the reaction mixture carefully.

Q2: I am seeing an impurity in my NMR spectrum that I can't identify. What are the common side products in this synthesis?

Several impurities can form during the synthesis. Here are the most common ones and their likely origins:

Impurity NamePotential OriginLikely NMR Signals (in CDCl₃)
N-acetyl-L-cysteineIncomplete esterification in Step 1.Carboxylic acid proton (~10-12 ppm). Absence of methyl ester singlet.
N-acetylcysteine methyl esterIncomplete S-acetylation in Step 2.Presence of a thiol proton (S-H) signal (~1.6 ppm). Absence of S-acetyl methyl proton signal.
N,N'-diacetyl-L-cystine dimethyl esterOxidation of the thiol group of the starting material or product.Absence of a thiol or S-acetyl signal. Complex multiplet for the cystine backbone protons.
Acetic AcidByproduct of the acetylation reaction.Singlet around 2.1 ppm.

Q3: The reaction mixture for the S-acetylation step turned dark. Is this normal and will it affect my product?

A darkening of the reaction mixture during S-acetylation is not uncommon, especially if the reaction temperature is not well-controlled or if impurities are present in the starting materials. This can indicate the formation of colored byproducts. While a slight color change may not significantly impact the final product purity after purification, a very dark color could suggest substantial decomposition or side reactions, likely leading to a lower yield and a more challenging purification.

To mitigate this:

  • Add the acetylating agent and base slowly at a low temperature (e.g., 0 °C).

  • Ensure all reagents and solvents are pure and dry.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: How can I effectively purify the final this compound?

The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing minor impurities. A common solvent system is ethyl acetate (B1210297)/hexane (B92381). Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow it to cool slowly to form crystals.

  • Column Chromatography: If the product is heavily contaminated with impurities of similar polarity, column chromatography on silica (B1680970) gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexane.

Experimental Protocols

Step 1: Synthesis of N-acetylcysteine methyl ester

This protocol is adapted from a known procedure for the esterification of N-acetyl-L-cysteine.

Materials:

  • N-acetyl-L-cysteine

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Suspend N-acetyl-L-cysteine (1 equivalent) in anhydrous methanol under a nitrogen atmosphere.

  • With vigorous stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature for 20-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully add water to the reaction mixture.

  • Remove the methanol under reduced pressure.

  • Dilute the resulting residue with ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-acetylcysteine methyl ester as a white solid.

Step 2: Synthesis of this compound

This is a general procedure for the S-acetylation of N-acetylcysteine methyl ester.

Materials:

  • N-acetylcysteine methyl ester

  • Anhydrous Dichloromethane (B109758) (or another suitable aprotic solvent)

  • Acetic Anhydride (or Acetyl Chloride)

  • Triethylamine (or Pyridine)

  • 1M HCl Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve N-acetylcysteine methyl ester (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents).

  • Add acetic anhydride (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess base.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis Workflow

Synthesis_Workflow NAC N-acetyl-L-cysteine MeOH_H2SO4 Methanol, Sulfuric Acid (cat.) NAC->MeOH_H2SO4 NACME N-acetylcysteine methyl ester MeOH_H2SO4->NACME Ac2O_Base Acetic Anhydride, Base NACME->Ac2O_Base NSDACME N,S-Diacetylcysteine methyl ester Ac2O_Base->NSDACME Purification Purification (Recrystallization or Column Chromatography) NSDACME->Purification FinalProduct Pure N,S-Diacetylcysteine methyl ester Purification->FinalProduct Side_Reactions StartingMaterial N-acetylcysteine methyl ester DesiredProduct N,S-Diacetylcysteine methyl ester StartingMaterial->DesiredProduct Acetylation IncompleteReaction Unreacted Starting Material StartingMaterial->IncompleteReaction Oxidation Oxidation StartingMaterial->Oxidation Hydrolysis Hydrolysis DesiredProduct->Hydrolysis Dimer N,N'-diacetyl-L-cystine dimethyl ester Oxidation->Dimer HydrolyzedProduct N-acetyl-S-acetyl- cysteine Hydrolysis->HydrolyzedProduct Troubleshooting_Tree Start Low Yield or Impure Product CheckTLC_Step1 Check TLC of Step 1 Start->CheckTLC_Step1 StartingMaterial_Present1 Starting material (N-acetyl-L-cysteine) still present? CheckTLC_Step1->StartingMaterial_Present1 IncompleteEsterification Incomplete Esterification: - Increase reaction time - Check reagent quality StartingMaterial_Present1->IncompleteEsterification Yes CheckTLC_Step2 Check TLC of Step 2 StartingMaterial_Present1->CheckTLC_Step2 No Success Improved Yield and Purity IncompleteEsterification->Success StartingMaterial_Present2 Starting material (N-acetylcysteine methyl ester) still present? CheckTLC_Step2->StartingMaterial_Present2 IncompleteAcetylation Incomplete S-Acetylation: - Use slight excess of  acetylating agent - Check base quality StartingMaterial_Present2->IncompleteAcetylation Yes CheckWorkup Review Workup Procedure StartingMaterial_Present2->CheckWorkup No IncompleteAcetylation->Success AggressiveWashing Aggressive aqueous washing? CheckWorkup->AggressiveWashing ProductLoss Product Loss: - Minimize aqueous washes - Use brine AggressiveWashing->ProductLoss Yes PurificationOK Purification Successful? AggressiveWashing->PurificationOK No ProductLoss->Success OptimizePurification Optimize Purification: - Different recrystallization  solvents - Column chromatography PurificationOK->OptimizePurification No PurificationOK->Success Yes OptimizePurification->Success

Technical Support Center: N,S-Diacetylcysteine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,S-Diacetylcysteine methyl ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete S-acetylation.- Ensure stoichiometric or a slight excess of the acetylating agent (acetyl chloride or acetic anhydride) is used.- Extend the reaction time or gently warm the reaction mixture if monitoring indicates a sluggish reaction.- Ensure the base (e.g., triethylamine) is dry and added in the correct molar ratio to neutralize the generated acid.
Product loss during workup.- Avoid overly vigorous extractions to prevent emulsion formation.- Ensure the pH of the aqueous washes is carefully controlled to prevent hydrolysis of the ester or thioester.- Minimize the number of purification steps where possible.
Degradation of the product.- Workup the reaction mixture promptly after completion.- Avoid exposure to strong acids or bases for prolonged periods.- Store the purified product under an inert atmosphere at low temperatures.
Presence of Starting Material in the Final Product Insufficient acetylating agent or short reaction time.- Increase the molar equivalent of the acetylating agent.- Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material before quenching the reaction.
Product is an Oil or Fails to Crystallize Presence of impurities.- Purify the crude product using column chromatography on silica (B1680970) gel.- Attempt to precipitate the product from a solution by adding a non-polar solvent (e.g., hexanes) to a solution of the product in a more polar solvent (e.g., ethyl acetate).
Residual solvent.- Ensure the product is thoroughly dried under high vacuum to remove any residual solvents from the purification process.
Formation of a Disulfide-Linked Dimer Oxidation of the free thiol on the starting material.- Use degassed solvents to minimize dissolved oxygen.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Maintain a slightly acidic to neutral pH during the initial stages of the reaction if possible, as thiolates are more susceptible to oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions include:

  • Incomplete S-acetylation: This results in the presence of the starting material, N-acetyl-L-cysteine methyl ester, in the final product.

  • Hydrolysis: The methyl ester and S-acetyl (thioester) groups are susceptible to hydrolysis, especially during aqueous workup procedures in the presence of acid or base. This can lead to the formation of N,S-diacetyl-L-cysteine or N-acetyl-L-cysteine.

  • Disulfide Bond Formation: The starting material, N-acetyl-L-cysteine methyl ester, contains a free thiol group that can be oxidized to form the corresponding disulfide dimer, N,N'-diacetyl-L-cystine dimethyl ester. This is often promoted by the presence of oxygen and basic conditions.[1][2]

Q2: How can I minimize the formation of the disulfide byproduct?

A2: To minimize disulfide formation, it is recommended to:

  • Work under an inert atmosphere (nitrogen or argon) to exclude oxygen.

  • Use degassed solvents.

  • Maintain a neutral or slightly acidic pH during the reaction if the conditions allow, as the thiolate anion, which is more prevalent at higher pH, is more readily oxidized.[3]

Q3: What is the white precipitate that sometimes forms during the reaction or workup?

A3: If you are using a tertiary amine base like triethylamine (B128534) and an acetylating agent like acetyl chloride, the white precipitate is likely the hydrochloride salt of the amine (e.g., triethylamine hydrochloride). This salt is typically removed by filtration or by washing the organic layer with water during the workup.

Q4: My final product has a vinegar-like smell. What is the cause and how can I remove it?

A4: A vinegar-like smell is indicative of residual acetic acid. This is a common byproduct, especially when using acetic anhydride (B1165640) as the acetylating agent. To remove it, you can wash the organic solution of your product with a mild base, such as a saturated aqueous solution of sodium bicarbonate, during the workup. Be cautious with the wash, as vigorous evolution of carbon dioxide can occur.

Q5: What are the recommended purification methods for this compound?

A5: The crude product can be purified by:

  • Aqueous Workup: Washing the reaction mixture with water, brine, and a mild base (like sodium bicarbonate solution) to remove salts and acidic byproducts.

  • Crystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as ethyl acetate (B1210297)/hexanes.

  • Column Chromatography: For high purity, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a common mobile phase.

Experimental Protocols

Synthesis of N-Acetyl-L-cysteine Methyl Ester (Precursor)

This protocol is adapted from a patented procedure for the esterification of N-acetyl-L-cysteine.[4]

Materials:

  • N-acetyl-L-cysteine

  • Dry methanol (B129727)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (e.g., 120 mL) under a nitrogen atmosphere.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Carefully add concentrated sulfuric acid (e.g., 0.8 mL) dropwise to the stirred suspension.

  • Continue stirring at room temperature for 22-24 hours.

  • Quench the reaction by adding water (e.g., 25 mL).

  • Remove the volatile solvents under reduced pressure.

  • Dilute the residue with ethyl acetate (e.g., 200 mL) and wash with saturated aqueous sodium bicarbonate solution (e.g., 150 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.

Synthesis of this compound

This protocol is based on a literature procedure with a reported yield of 85%.[5]

Materials:

  • N-acetyl-L-cysteine methyl ester

  • Acetyl chloride

  • Triethylamine

  • Toluene (B28343) (dry)

Procedure:

  • Dissolve N-acetyl-L-cysteine methyl ester in dry toluene under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: S-Acetylation cluster_purification Purification A N-Acetyl-L-cysteine C N-Acetyl-L-cysteine Methyl Ester A->C Esterification B Methanol, H2SO4 (cat.) B->C D N-Acetyl-L-cysteine Methyl Ester F This compound D->F S-Acetylation E Acetyl Chloride, Triethylamine E->F G Crude Product H Aqueous Workup G->H I Crystallization / Chromatography H->I J Pure this compound I->J

Caption: Overall workflow for the synthesis of this compound.

Side_Reactions Start N-Acetyl-L-cysteine Methyl Ester Desired This compound Start->Desired Acetylation (Desired Pathway) Dimer Disulfide Dimer Start->Dimer Oxidation Hydrolysis_Ester Hydrolysis (Ester) Desired->Hydrolysis_Ester H2O / Acid or Base Hydrolysis_Thioester Hydrolysis (Thioester) Desired->Hydrolysis_Thioester H2O / Base Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Check for Starting Material (TLC/LC-MS) Start->Check_SM Check_Disulfide Check for Disulfide Dimer (TLC/LC-MS) Start->Check_Disulfide Check_Hydrolysis Check for Hydrolyzed Products (LC-MS) Start->Check_Hydrolysis Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Present Oxidation Oxidation Occurred Check_Disulfide->Oxidation Present Hydrolysis Hydrolysis Occurred Check_Hydrolysis->Hydrolysis Present Solution_Rxn Increase Reaction Time / Reagent Incomplete_Rxn->Solution_Rxn Solution_Oxidation Use Inert Atmosphere / Degassed Solvents Oxidation->Solution_Oxidation Solution_Hydrolysis Careful pH Control During Workup Hydrolysis->Solution_Hydrolysis

References

Technical Support Center: Synthesis of N,S-Diacetylcysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,S-Diacetylcysteine methyl ester, a key intermediate in pharmaceutical development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Product Yield

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reactions, side reactions, or product loss during workup and purification. Below is a breakdown of potential causes and corresponding optimization strategies.

Potential Causes & Solutions:

  • Incomplete Acetylation: The reaction may not have gone to completion.

    • Solution: Ensure all reagents are pure and anhydrous. Acetyl chloride is highly reactive with water, which will reduce its effectiveness. Triethylamine (B128534) should also be dry. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (N-acetyl-L-cysteine methyl ester) is no longer visible.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of the acylation.

    • Solution: While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can promote side reactions. It is advisable to start at a lower temperature (e.g., 0 °C to room temperature) and gradually increase it if necessary, while monitoring the reaction by TLC.

  • Incorrect Stoichiometry of Reagents: The molar ratio of the reactants is crucial for maximizing yield.

    • Solution: A slight excess of acetyl chloride (e.g., 1.1-1.2 equivalents) is often used to ensure complete conversion of the starting material. The amount of triethylamine should be at least stoichiometric to the acetyl chloride to neutralize the HCl byproduct.

  • Oxidation of the Thiol: The thiol group of the starting material or product can be oxidized to form the disulfide dimer, N,N'-diacetylcystine, a common impurity that reduces the yield of the desired product.[1]

    • Solution: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Degassing the solvent prior to use can also be beneficial.

  • Hydrolysis of the Thioester Product: The S-acetyl (thioester) group is susceptible to hydrolysis, especially during the aqueous workup.

    • Solution: Keep the workup conditions neutral or slightly acidic. Avoid prolonged exposure to basic conditions. Use of a saturated sodium bicarbonate solution for washing should be done quickly and at a low temperature.

Issue 2: Product Purity Issues

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: Common impurities include unreacted starting materials, byproducts from side reactions, and residual reagents.

Common Impurities & Purification Strategies:

  • N-acetyl-L-cysteine methyl ester (Starting Material): Incomplete reaction is the primary cause.

    • Removal: This impurity is more polar than the product and can typically be separated by flash column chromatography on silica (B1680970) gel.

  • N,N'-diacetylcystine (Disulfide byproduct): This forms due to oxidation of the thiol.

    • Prevention & Removal: As mentioned, performing the reaction under an inert atmosphere can prevent its formation.[2] If present, it can be challenging to remove completely by chromatography alone due to similar polarity to the product in some solvent systems. Careful optimization of the chromatography gradient may be necessary.

  • Triethylammonium Chloride: This salt is a byproduct of the reaction between triethylamine and HCl.

    • Removal: This salt is water-soluble and should be removed during the aqueous workup. Washing the organic layer with water or a mild brine solution will effectively remove it.

  • Excess Acetyl Chloride: If a large excess is used, it may remain after the reaction.

    • Removal: Acetyl chloride is highly reactive and will be quenched during the aqueous workup, converting to acetic acid. The acetic acid can then be removed by washing with a weak base like saturated sodium bicarbonate solution.

Issue 3: Difficulty with Product Purification

Q: I am having trouble purifying this compound by column chromatography. What conditions do you recommend?

A: Flash column chromatography on silica gel is a standard method for purifying this compound. The choice of eluent is critical for achieving good separation.

Recommended Chromatography Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate (B1210297) in hexanes is a good starting point.

    • Initial Elution: Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) to elute non-polar impurities.

    • Gradient: Gradually increase the polarity by increasing the percentage of ethyl acetate. The desired product will elute as the polarity increases. A common eluent system for similar compounds is a gradient of ethyl acetate in hexanes, for example, starting from 1:20 and gradually increasing to 1:4.

    • TLC Monitoring: It is essential to first determine an appropriate solvent system using TLC. The ideal Rf value for the product on the TLC plate is typically between 0.2 and 0.4 for good separation on the column.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction protocol for the synthesis of this compound?

A1: A general protocol involves the reaction of N-acetyl-L-cysteine methyl ester with acetyl chloride in the presence of a base like triethylamine.

Experimental Protocol: Synthesis of this compound

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-acetyl-L-cysteine methyl ester (1 equivalent) in an anhydrous solvent such as toluene (B28343) or dichloromethane.

  • Addition of Base: Add triethylamine (1.1-1.2 equivalents) to the solution and stir.

  • Addition of Acetylating Agent: Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1M HCl), water, and a saturated solution of sodium bicarbonate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Q2: What is the role of triethylamine in this reaction?

A2: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the thiol group of N-acetyl-L-cysteine methyl ester and acetyl chloride. This prevents the protonation of the starting material and allows the reaction to proceed efficiently.

Q3: Can I use other bases instead of triethylamine?

A3: Other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can also be used. Pyridine is another option, though its removal can sometimes be more challenging. The choice of base can influence the reaction rate and side product formation, so optimization may be necessary.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationalePotential Issue if Deviated
Starting Material N-acetyl-L-cysteine methyl esterPrecursor with a free thiol groupN/A
Acetylating Agent Acetyl chlorideHighly reactive acylating agentIncomplete reaction if less reactive agent is used without optimization
Base TriethylamineNeutralizes HCl byproductIncomplete reaction, potential for side reactions if stoichiometry is incorrect
Solvent Toluene, Dichloromethane (anhydrous)Inert solvent that dissolves reactantsSide reactions or catalyst deactivation if protic or wet solvents are used
Temperature 0 °C to Room TemperatureBalances reaction rate and side reactionsLow yield due to slow reaction (too low) or side products (too high)
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiolFormation of disulfide impurity (N,N'-diacetylcystine)
Yield ~85% (reported)Expected outcome under optimized conditionsLower yield indicates suboptimal conditions or product loss

Visualizations

Synthesis_Pathway N-acetyl-L-cysteine methyl ester N-acetyl-L-cysteine methyl ester This compound This compound N-acetyl-L-cysteine methyl ester->this compound + Acetyl Chloride + Triethylamine in Toluene

Caption: Synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Solutions start Low Yield or Impure Product check_reaction Incomplete Reaction? start->check_reaction check_side_reactions Side Reactions? check_reaction->check_side_reactions No optimize_reaction Optimize Reaction: - Check reagent purity - Adjust stoichiometry - Modify temperature/time check_reaction->optimize_reaction Yes check_workup Workup/Purification Issues? check_side_reactions->check_workup No minimize_side_reactions Minimize Side Reactions: - Use inert atmosphere - Control temperature check_side_reactions->minimize_side_reactions Yes check_workup->optimize_reaction No check_workup->minimize_side_reactions No improve_workup Improve Workup/Purification: - Optimize extraction pH - Refine chromatography check_workup->improve_workup Yes

Caption: Troubleshooting workflow for synthesis issues.

Logical_Relationships Yield Yield Purity Purity Yield->Purity Reaction_Conditions Reaction Conditions Temperature Temperature Reaction_Conditions->Temperature Stoichiometry Stoichiometry Reaction_Conditions->Stoichiometry Atmosphere Atmosphere Reaction_Conditions->Atmosphere Workup_Purification Workup & Purification Aqueous_Wash Aqueous Wash Workup_Purification->Aqueous_Wash Chromatography Chromatography Workup_Purification->Chromatography Temperature->Yield Stoichiometry->Yield Atmosphere->Purity Aqueous_Wash->Purity Chromatography->Purity

Caption: Factors influencing yield and purity.

References

Technical Support Center: N,S-Diacetylcysteine Methyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N,S-Diacetylcysteine Methyl Ester in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, use, and troubleshooting of this compound in a cell culture setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cell culture?

A1: this compound is a derivative of cysteine designed for enhanced cell permeability. Due to its acetylated groups and methyl ester, it can more readily cross cell membranes compared to N-acetylcysteine (NAC) or cysteine alone.[1] Once inside the cell, it is hydrolyzed by intracellular esterases to release cysteine, which can then be used for protein synthesis and, importantly, for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[1]

Q2: How stable is this compound in cell culture media?

A2: There is limited direct quantitative data on the stability of this compound in common cell culture media like DMEM or RPMI-1640. However, based on the known instability of the related compound N-acetylcysteine (NAC) in aqueous solutions, it is prudent to assume that this compound is also susceptible to degradation, primarily through hydrolysis of the ester and thioester bonds, as well as oxidation.[2][3] Studies on NAC in DMEM have shown significant degradation at 37°C.[3] It is therefore recommended to prepare fresh solutions for each experiment and to minimize the time the compound spends in the culture medium before interacting with cells. For critical experiments, it is advisable to determine the stability under your specific conditions using a protocol similar to the one provided in the "Experimental Protocols" section.

Q3: What are the expected downstream cellular effects of this compound treatment?

A3: By increasing the intracellular pool of cysteine, this compound is expected to boost the synthesis of glutathione (GSH).[1] This can enhance the cell's antioxidant capacity and protect against oxidative stress.[4] Consequently, it can modulate redox-sensitive signaling pathways, such as the NF-κB pathway, which is often activated by reactive oxygen species (ROS).[5][6]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in organic solvents like DMSO and ethanol. For cell culture use, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use. To avoid potential solvent toxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.1%.[7]

Q5: What are the potential degradation products of this compound in cell culture media?

A5: Potential degradation products in aqueous media include N-acetylcysteine methyl ester (from hydrolysis of the S-acetyl group), N,S-diacetylcysteine (from hydrolysis of the methyl ester), and ultimately N-acetylcysteine and cysteine.[8] Further oxidation can lead to the formation of disulfide-linked dimers.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no observable effect of treatment Degradation of the compound: this compound may have degraded in the stock solution or in the culture medium.Prepare fresh stock solutions for each experiment. Minimize the incubation time in the medium if possible. Verify the stability of the compound under your experimental conditions (see Experimental Protocols).
Insufficient concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.[5][9]
Low cellular uptake: While designed for permeability, uptake may vary between cell types.While less likely for this modified compound, consider using a higher concentration or a different cysteine pro-drug if uptake is confirmed to be an issue.
High cell toxicity or death High concentration of the compound: Cysteine and its derivatives can be toxic at high concentrations.[9]Perform a dose-response curve to identify a non-toxic working concentration range for your specific cell line.[5]
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically <0.1% for DMSO).[7]
Contamination: The stock solution or media may be contaminated.Use sterile techniques for preparing and handling all solutions. Filter-sterilize the stock solution if necessary.
Inconsistent or variable results Inconsistent compound activity: This can be due to degradation during storage or handling.Store the solid compound and stock solutions under appropriate conditions (e.g., -20°C, protected from light and moisture). Prepare fresh dilutions for each experiment.
Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response.Standardize your cell culture procedures to ensure consistency across experiments.

Quantitative Data

Due to the lack of direct stability data for this compound in cell culture media, the following table summarizes the stability of the related compound, N-acetylcysteine (NAC), in DMEM as a proxy. Researchers should be aware that the stability of this compound may differ.

Table 1: Stability of N-acetylcysteine (NAC) in DMEM [3]

TemperatureTime (hours)Average % RecoveryStability
Refrigerated (2-8°C)2496.4%Relatively Stable
Room Temperature (20-25°C)2484.4%Unstable
37°C2478.8%Unstable

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration. Prepare a series of dilutions in the cell culture medium to create a standard curve.

  • Sample Preparation:

    • Add this compound to your cell culture medium to the desired final concentration.

    • Aliquot the medium into sterile microcentrifuge tubes.

    • Incubate the tubes at 37°C in a cell culture incubator.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a tube and immediately store it at -80°C to halt degradation until analysis.

  • HPLC Analysis:

    • Thaw the samples and centrifuge to remove any precipitates.

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase gradient appropriate for separating the compound from media components and potential degradation products (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA).

    • Inject the standards and samples onto the HPLC system.

    • Monitor the elution profile at an appropriate wavelength (e.g., determined by a UV scan of the compound).

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound remaining in your samples at each time point by interpolating their peak areas from the standard curve.

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life in the cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_media Prepare Working Solution (in Cell Culture Medium) prep_stock->prep_media add_to_cells Add to Cell Culture prep_media->add_to_cells incubate Incubate at 37°C add_to_cells->incubate collect_samples Collect Media Samples (at different time points) incubate->collect_samples hplc_analysis Analyze by HPLC collect_samples->hplc_analysis data_analysis Quantify Compound & Determine Stability hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway NSDCM N,S-Diacetylcysteine Methyl Ester Intracellular NSDCM->Intracellular Esterases Intracellular Esterases CellMembrane Cell Membrane Cysteine Cysteine Esterases->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes NFkB NF-κB Activation GSH->NFkB Inhibits ROS->NFkB Activates

Caption: Intracellular conversion and downstream effects of this compound.

References

Technical Support Center: N,S-Diacetylcysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N,S-Diacetylcysteine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a derivative of the amino acid cysteine. Its susceptibility to oxidation stems from the presence of a thiol (-SH) group, which can be readily oxidized to form a disulfide bond (-S-S-), leading to the formation of a dimer, N,N'-diacetyl-L-cystine. This process can be accelerated by exposure to air (oxygen), certain metal ions, and light.

Q2: What are the common signs of oxidation in my this compound sample?

Visual signs of degradation can be subtle. The most reliable way to detect oxidation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its oxidized dimer and other degradation products. An unexpected decrease in the peak corresponding to this compound and the appearance of a new peak corresponding to the dimer are clear indicators of oxidation.

Q3: How should I store this compound to minimize oxidation?

To ensure the stability of this compound, it should be stored in a cool, dry place, protected from light. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen. The container should be tightly sealed. For long-term storage, keeping the compound in a freezer at or below -20°C is recommended.

Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid degradation of the compound in solution. 1. Dissolved oxygen in the solvent. 2. Exposure to air during handling. 3. Contamination with metal ions. 4. Inappropriate pH of the solution.1. Degas solvents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. 2. Prepare solutions and perform experiments under an inert atmosphere (e.g., in a glove box or using a Schlenk line). 3. Use high-purity solvents and glassware. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected. 4. Maintain a slightly acidic pH (below 8), as thiolates (the deprotonated form of thiols) are more susceptible to oxidation.
Inconsistent experimental results. Variability in the extent of oxidation between samples.Implement a strict protocol for sample preparation and handling to ensure all samples are treated identically. Regularly check the purity of your stock solutions using an analytical method like HPLC.
Precipitate formation in the solution. Formation of the less soluble oxidized dimer.Confirm the identity of the precipitate using analytical techniques. If it is the oxidized product, review and improve the storage and handling procedures to prevent its formation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stock solution of this compound with minimal initial oxidation and ensure its stability during storage.

Materials:

  • This compound

  • High-purity, deoxygenated solvent (e.g., ethanol, DMSO, or an appropriate buffer)

  • Inert gas (argon or nitrogen)

  • Schlenk flask or vial with a septum-sealed cap

  • Syringes and needles

Procedure:

  • Deoxygenate the Solvent: Sparge the chosen solvent with a gentle stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Weighing the Compound: Quickly weigh the desired amount of this compound in a tared vial. Minimize exposure to air. For highly sensitive applications, this should be done inside a glove box.

  • Dissolution under Inert Atmosphere:

    • Transfer the weighed compound to a Schlenk flask that has been previously flushed with inert gas.

    • Add the deoxygenated solvent to the flask using a cannula or a syringe.

    • Gently swirl the flask to dissolve the compound completely. Maintain a positive pressure of inert gas throughout this process.

  • Storage:

    • Once dissolved, aliquot the stock solution into smaller, single-use vials under an inert atmosphere.

    • Seal the vials tightly with septum caps (B75204) and wrap with parafilm.

    • Store the vials at -20°C or below, protected from light.

Protocol 2: Monitoring Oxidation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify the amount of this compound and its primary oxidized dimer in a sample.

Method:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Sample Preparation: Dilute the sample in the mobile phase A to a suitable concentration.

Expected Results: this compound will have a characteristic retention time. Its oxidized dimer, being more non-polar, will typically have a later retention time. The purity of the sample can be assessed by comparing the peak area of the parent compound to the total peak area of all related substances.

Data Presentation

Table 1: Storage Conditions and Handling Recommendations

Parameter Recommendation Rationale
Temperature Solid: ≤ 4°C Solution: ≤ -20°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Protect from light (use amber vials)Minimizes light-induced degradation.
pH (in solution) Slightly acidic (pH < 8)The thiolate form, more prevalent at higher pH, is more susceptible to oxidation.
Solvent High-purity, deoxygenatedRemoves dissolved oxygen, a key oxidant.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_storage Storage of Solid cluster_prep Solution Preparation cluster_handling Handling and Use cluster_qc Quality Control storage Store solid under inert gas (Ar or N2) at ≤ 4°C, protected from light weigh Weigh compound quickly (minimize air exposure) storage->weigh Start of experiment deoxygenate Deoxygenate solvent (sparge with Ar/N2) dissolve Dissolve under inert atmosphere deoxygenate->dissolve weigh->dissolve use_inert Handle solutions under inert atmosphere dissolve->use_inert aliquot Aliquot into single-use vials use_inert->aliquot hplc Monitor purity by HPLC use_inert->hplc store_solution Store solutions at ≤ -20°C aliquot->store_solution

Caption: Workflow for preventing oxidation.

Technical Support Center: N,S-Diacetylcysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,S-Diacetylcysteine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can be categorized into three main groups:

  • Process-Related Impurities: These arise from the synthesis process and include starting materials, intermediates, and by-products.

  • Degradation Products: These form during storage or handling due to factors like oxidation, hydrolysis, and exposure to light.

  • Contaminants: These can be introduced from solvents, reagents, or equipment.

A summary of potential impurities is provided in the table below.

Q2: How can I identify impurities in my this compound sample?

A2: The most common analytical technique for identifying and quantifying impurities is High-Performance Liquid Chromatography (HPLC) with UV detection. Other techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of unknown impurities.

Q3: What are the recommended storage conditions to minimize the formation of degradation products?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The container should be tightly sealed to protect it from moisture.

Q4: Can I use this compound if I detect impurities?

A4: The suitability of the material depends on the nature and amount of the impurities present, as well as the specific requirements of your experiment. For sensitive applications, it is crucial to use highly pure material. It is recommended to quantify the impurities and assess their potential impact on your results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and handling of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction.Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC). Ensure the reaction goes to completion before work-up.
Inefficient purification.Optimize the purification method. This may involve using a different solvent system for recrystallization or employing column chromatography.
Presence of Oxidized Impurities (e.g., Disulfides) Exposure to air (oxygen) during synthesis, work-up, or storage.Perform the synthesis and purification under an inert atmosphere (nitrogen or argon). Use degassed solvents.
Presence of oxidizing agents.Ensure all reagents and solvents are free from peroxides and other oxidizing agents.
Presence of Hydrolyzed Impurities (e.g., N-Acetylcysteine) Exposure to moisture or acidic/basic conditions.Use anhydrous solvents and reagents. Avoid prolonged exposure to acidic or basic conditions during work-up and purification.
Discoloration of the Product Formation of degradation products or presence of trace impurities.Purify the product again, for instance by recrystallization. Ensure proper storage conditions are maintained.
Inconsistent Results in Experiments Variable purity of this compound batches.Always characterize the purity of each new batch before use. Establish a standard operating procedure for quality control.

Data Presentation

The following table summarizes common impurities, their potential sources, and recommended analytical methods for detection.

Impurity Name Potential Source Typical Analytical Method Typical Retention Time (min) in RP-HPLC *
N-Acetyl-L-cysteineStarting material, hydrolysisHPLC, LC-MSShorter than the main peak
N,N'-Diacetyl-L-cystine dimethyl esterOxidationHPLC, LC-MSLonger than the main peak
N,S-Diacetyl-L-cysteineRelated substance from synthesisHPLC, LC-MSSimilar to the main peak
L-Cysteine methyl esterIncomplete N-acetylationHPLC, LC-MSShorter than the main peak
Residual Solvents (e.g., Methanol (B129727), Ethyl Acetate)Synthesis and purificationGas Chromatography (GC)Varies with the solvent

*Retention times are relative and can vary depending on the specific HPLC method used.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Analysis

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its potential impurities.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Procedure:

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and integrate the peaks.

  • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Synthesis of this compound

This protocol provides a general method for the synthesis of this compound from N-Acetyl-L-cysteine.

1. Materials:

  • N-Acetyl-L-cysteine

  • Thionyl chloride or another suitable esterification reagent

  • Anhydrous Methanol

  • Acetyl chloride or Acetic anhydride (B1165640) for S-acetylation

  • Anhydrous organic solvent (e.g., Dichloromethane, Ethyl acetate)

  • Base (e.g., Triethylamine, Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

2. Procedure:

  • Esterification: Slowly add thionyl chloride to a stirred suspension of N-Acetyl-L-cysteine in anhydrous methanol at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Remove the solvent under reduced pressure.

  • S-Acetylation: Dissolve the resulting N-Acetyl-L-cysteine methyl ester in an anhydrous organic solvent. Add a base followed by the slow addition of acetyl chloride or acetic anhydride at 0 °C. Stir the reaction at room temperature until completion.

  • Work-up: Quench the reaction with water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Below are diagrams illustrating key workflows and relationships.

cluster_synthesis Synthesis Workflow start Start: N-Acetyl-L-cysteine esterification Esterification (Methanol, Thionyl Chloride) start->esterification intermediate N-Acetyl-L-cysteine methyl ester esterification->intermediate s_acetylation S-Acetylation (Acetyl Chloride) intermediate->s_acetylation crude Crude N,S-Diacetylcysteine methyl ester s_acetylation->crude purification Purification (Recrystallization/ Chromatography) crude->purification final_product Pure N,S-Diacetylcysteine methyl ester purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

cluster_troubleshooting Impurity Troubleshooting Logic product N,S-Diacetylcysteine methyl ester Sample analysis Purity Analysis (HPLC) product->analysis decision Purity Meets Specification? analysis->decision pass Proceed with Experiment decision->pass Yes fail Identify & Quantify Impurities decision->fail No source_id Identify Source of Impurity fail->source_id remediate Remediate & Repurify source_id->remediate remediate->product

Caption: A logical workflow for troubleshooting impurity issues.

cluster_pathways Degradation Pathways main_compound N,S-Diacetylcysteine methyl ester oxidation_node Oxidation (O2, Peroxides) main_compound->oxidation_node hydrolysis_node Hydrolysis (H2O, Acid/Base) main_compound->hydrolysis_node disulfide N,N'-Diacetyl-L-cystine dimethyl ester oxidation_node->disulfide hydrolyzed N-Acetylcysteine hydrolysis_node->hydrolyzed

Caption: Common degradation pathways for this compound.

Validation & Comparative

A Comparative Guide: N,S-Diacetylcysteine Methyl Ester vs. N-Acetylcysteine (NAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N,S-Diacetylcysteine methyl ester and the widely used N-acetylcysteine (NAC). We will delve into their mechanisms of action, physicochemical properties, and present available experimental data to inform research and development decisions.

Introduction and Overview

N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent, recognized for its role as a precursor to the intracellular antioxidant glutathione (B108866) (GSH).[1][2] It is a staple on the World Health Organization's list of essential medicines, primarily used to treat acetaminophen (B1664979) overdose and for its mucolytic properties in respiratory conditions.[1] However, the therapeutic efficacy of NAC can be limited by its low bioavailability.[3]

This compound is a derivative of cysteine designed to overcome the limitations of NAC.[1][4] By modifying the chemical structure, it aims to enhance cell permeability and, consequently, intracellular delivery of cysteine for more efficient GSH synthesis.[1][4]

Mechanism of Action

Both compounds ultimately serve as precursors for L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH), a critical intracellular antioxidant.

N-acetylcysteine (NAC):

NAC's mechanism is multifaceted:

  • GSH Precursor: It is deacetylated to L-cysteine, which is then used to synthesize GSH.[5]

  • Direct Antioxidant: The free sulfhydryl group can directly scavenge reactive oxygen species (ROS).[2]

  • Disulfide Bond Reduction: It can break disulfide bonds in proteins, which is the basis for its mucolytic effect on mucus.[2]

  • H₂S and Sulfane Sulfur Species Generation: More recent research indicates that NAC can be converted into hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which have their own antioxidant and cytoprotective effects.[1][5]

This compound:

This compound is a prodrug designed for enhanced cellular uptake.

  • Improved Cell Permeability: Due to its acetylated groups and methyl ester, it is more lipophilic than NAC, allowing it to more readily cross cell membranes.[1][4]

  • Intracellular Cysteine Release: Once inside the cell, it is hydrolyzed by intracellular esterases to release cysteine, which then contributes to the synthesis of GSH.[1][4]

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathways of both NAC and this compound, leading to the synthesis of glutathione.

Metabolic Pathway of NAC and this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAC_ext NAC NAC_int NAC NAC_ext->NAC_int Transport NSD_ext N,S-Diacetylcysteine Methyl Ester NSD_int N,S-Diacetylcysteine Methyl Ester NSD_ext->NSD_int Passive Diffusion (Enhanced Permeability) Cysteine L-Cysteine NAC_int->Cysteine Deacetylation NSD_int->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH Synthesis Esterases Intracellular Esterases Esterases->NSD_int GCL Glutamate-Cysteine Ligase GCL->Cysteine

Caption: Metabolic pathways of NAC and this compound.

Comparative Data

Direct comparative studies on the pharmacokinetics and efficacy of this compound versus NAC are limited. However, studies on a similar esterified derivative, N-acetylcysteine ethyl ester (NACET), provide strong evidence for the potential advantages of this chemical modification.

ParameterThis compoundN-acetylcysteine (NAC)N-acetylcysteine Ethyl Ester (NACET) - for reference
Bioavailability Expected to be higher than NAC due to increased lipophilicity.Oral bioavailability is relatively low, reported to be between 4-10%.[3]Reported to have a 10-fold higher bioavailability compared to NAC.
Cell Permeability High, due to its acetylated and esterified structure.[1][4]Low, due to its hydrophilic nature.High, readily crosses the plasma membrane.
Mechanism Prodrug, releases cysteine intracellularly after hydrolysis by esterases.[1][4]Acts as a cysteine precursor, direct ROS scavenger, and reduces disulfide bonds.[1][2][5]Prodrug, rapidly enters cells and is converted to NAC and then cysteine.
Effect on Intracellular GSH Expected to be a potent elevator of intracellular GSH.Can increase GSH levels, particularly in states of deficiency.Significantly increases GSH content in various tissues, including the brain, where NAC has little effect.
Terminal Half-life (Oral) Not yet reported.Approximately 6.25 hours.[3]Not explicitly stated, but its rapid cellular uptake and conversion suggest a complex pharmacokinetic profile.

Experimental Protocols

Below is a generalized experimental protocol for a comparative in vivo study to evaluate the efficacy of this compound and NAC in a mouse model of acetaminophen-induced hepatotoxicity.

Objective: To compare the hepatoprotective effects of this compound and NAC.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • This compound

  • N-acetylcysteine (NAC)

  • Acetaminophen (APAP)

  • Saline solution (0.9% NaCl)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

Experimental Groups:

  • Vehicle control

  • APAP only (300 mg/kg, i.p.)

  • APAP + NAC (e.g., 1.25 mmol/kg, i.p.)

  • APAP + this compound (e.g., 1.25 mmol/kg, i.p.)

Procedure:

  • Fast mice overnight before APAP administration.

  • Administer either NAC or this compound intraperitoneally (i.p.) immediately before APAP injection.

  • Administer APAP (300 mg/kg) i.p.

  • At 4 hours post-APAP administration, euthanize mice and collect blood and liver samples.

  • Measure serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.

  • Homogenize liver tissue to measure total hepatic glutathione (GSH) levels.

  • Perform histological analysis of liver sections to assess the extent of necrosis.

Experimental Workflow for In Vivo Comparison start Start groups Divide Mice into Experimental Groups start->groups fasting Overnight Fasting groups->fasting treatment Administer Test Compounds (NAC or N,S-Diacetylcysteine Methyl Ester) fasting->treatment apap Induce Hepatotoxicity (APAP Injection) treatment->apap euthanasia Euthanasia and Sample Collection (4 hours post-APAP) apap->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis end End analysis->end

Caption: A generalized workflow for in vivo comparison studies.

Conclusion

This compound represents a promising modification of the NAC structure, with the potential for significantly improved cellular uptake and, consequently, enhanced efficacy as a glutathione precursor. While direct comparative data is still emerging, the theoretical advantages and the performance of similar esterified derivatives like NACET suggest that this compound could be a more potent alternative to NAC in applications where intracellular delivery is a limiting factor. Further head-to-head studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.

References

A Comparative Guide to the Cell Permeability of Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cell permeability of various cysteine derivatives, critical prodrugs for delivering cysteine into cells to boost glutathione (B108866) (GSH) synthesis and combat oxidative stress. The following sections detail quantitative data on their permeability, the experimental methods used for their evaluation, and the cellular pathways involved in their uptake.

Quantitative Comparison of Cysteine Derivative Permeability

The effective delivery of cysteine into cells is paramount for its therapeutic efficacy. The following table summarizes the available quantitative data comparing the cell permeability of L-cysteine, N-acetyl-L-cysteine (NAC), and N-acetyl-L-cysteine Ethyl Ester (NACET). The data is derived from studies on human erythrocytes, which provide a valuable model for transmembrane transport.

DerivativeConcentrationIncubation TimeIntracellular Free Sulfhydryl Group (SH) Levels (μmol/mL erythrocyte)Key Findings
Control (untreated) --Not specifiedBaseline level of free sulfhydryl groups.
L-Cysteine 5 mM1 hour3.37 ± 0.006[1]Significantly more efficient at crossing erythrocyte membranes compared to NAC.[1]
N-Acetyl-L-cysteine (NAC) 5 mM1 hour2.23 ± 0.08[1][2]Less efficient than L-cysteine in increasing intracellular free SH levels.[1]
L-Cysteine (in SH-depleted cells) 5 mM1 hour1.45 ± 0.075[1][2]More effectively restored depleted intracellular free SH levels.[1]
N-Acetyl-L-cysteine (NAC) (in SH-depleted cells) 5 mM1 hour0.377 ± 0.034[1][2]Less effective than L-cysteine in restoring depleted intracellular free SH levels.[1]
N-Acetyl-L-cysteine Ethyl Ester (NACET) Not specifiedNot specifiedSignificantly increases intracellular GSH and cysteine.Esterification of the carboxyl group drastically increases lipophilicity, leading to improved cell permeability and pharmacokinetics compared to NAC.[3][4][5][6]

Experimental Protocols

The following section details the methodologies for key experiments used to assess the cell permeability of cysteine derivatives.

Erythrocyte Uptake Assay

This method is used to compare the influx of cysteine and its derivatives into red blood cells by measuring the increase in intracellular free sulfhydryl groups.

  • Cell Preparation: Freshly isolated human erythrocytes are washed and suspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Incubation: Erythrocytes are treated with different concentrations of the cysteine derivatives (e.g., 5 mM of L-cysteine or NAC) and incubated at 37°C for specified time periods (e.g., 60 minutes).[1][8]

  • Measurement of Intracellular Free Sulfhydryl Groups: After incubation, the erythrocytes are washed to remove any extracellular derivatives. The cells are then lysed, and the intracellular free sulfhydryl group levels are measured using a colorimetric assay, such as the Ellman's reagent (DTNB).

  • Data Analysis: The increase in intracellular free sulfhydryl groups is calculated by comparing the levels in treated cells to untreated control cells.

Caco-2 Cell Permeability Assay (Transwell Assay)

The Caco-2 cell permeability assay is a widely used in vitro model to predict the oral absorption of compounds.[9] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[5][9][10]

  • Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).[9] For permeability assays, the cells are seeded at a high density onto microporous polycarbonate membrane inserts in Transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9][10]

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial and is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only monolayers with high TEER values (e.g., >300 Ω·cm²) are used for the transport studies.[11] The permeability of a low-permeability marker, such as Lucifer Yellow, can also be measured.

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) in both the apical (upper) and basolateral (lower) chambers of the Transwell plate.[9]

    • The test compound (cysteine derivative) is added to the donor chamber (typically the apical side to mimic intestinal absorption).

    • Samples are collected from the receiver chamber (basolateral side) at various time points.

    • The concentration of the compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.[3][12]

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value, which represents the rate of transport across the cell monolayer, is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the rate of appearance of the substance in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the substance in the donor compartment.[1]

  • Classification of Permeability: Compounds are generally classified based on their Papp values:

    • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

    • Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp < 10 x 10⁻⁶ cm/s

    • High Permeability: Papp ≥ 10 x 10⁻⁶ cm/s[13]

Cellular Uptake and Processing of Cysteine Derivatives

The following diagram illustrates the different mechanisms by which cysteine and its derivatives are thought to enter the cell and contribute to the intracellular cysteine pool.

Cellular Uptake and Metabolism of Cysteine Derivatives cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine (Oxidized) Xc_transporter System xc- Antiporter Cystine->Xc_transporter Uptake Cysteine L-Cysteine AA_transporter Amino Acid Transporters (e.g., ASCT, EAAT) Cysteine->AA_transporter Uptake NAC N-Acetyl-L-cysteine (NAC) NAC->AA_transporter Limited Uptake NACET N-Acetyl-L-cysteine Ethyl Ester (NACET) Passive_diffusion Passive Diffusion NACET->Passive_diffusion High Permeability (Lipophilic) Cystine_in Cystine Xc_transporter->Cystine_in Cysteine_in Cysteine Pool AA_transporter->Cysteine_in NAC_in NAC AA_transporter->NAC_in NACET_in NACET Cystine_in->Cysteine_in Reduction Glutathione Glutathione (GSH) Synthesis Cysteine_in->Glutathione Precursor NAC_in->Cysteine_in Deacetylation NACET_in->NAC_in Esterase Hydrolysis

Caption: Cellular uptake pathways of cysteine and its derivatives.

Workflow for Comparing Cysteine Derivative Permeability

The following diagram outlines the general workflow for the in vitro comparison of the cell permeability of different cysteine derivatives.

Workflow for Permeability Comparison of Cysteine Derivatives start Start: Select Cysteine Derivatives for Comparison cell_culture Culture Caco-2 Cells on Transwell Inserts (21-25 days) start->cell_culture integrity_check Assess Monolayer Integrity (TEER Measurement) cell_culture->integrity_check transport_exp Perform Bidirectional Transport Experiment (Apical to Basolateral & Basolateral to Apical) integrity_check->transport_exp sample_analysis Analyze Compound Concentration in Samples (LC-MS/MS) transport_exp->sample_analysis calc_papp Calculate Apparent Permeability Coefficient (Papp) sample_analysis->calc_papp data_comp Compare Papp Values of Derivatives calc_papp->data_comp end End: Rank Derivatives by Permeability data_comp->end

Caption: Experimental workflow for comparing cysteine derivative permeability.

References

N,S-Diacetylcysteine Methyl Ester: A Comparative Guide to Glutathione Replenishment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutathione (B108866) (GSH), a critical intracellular antioxidant, plays a pivotal role in cellular protection against oxidative stress. Its depletion is implicated in a multitude of pathological conditions, making the effective replenishment of intracellular GSH stores a significant therapeutic goal. This guide provides a comprehensive comparison of N,S-diacetylcysteine methyl ester (NAS-Cys-OMe) and other glutathione prodrugs, focusing on their efficacy in elevating intracellular GSH levels. While direct comparative quantitative data for NAS-Cys-OMe is limited in publicly available literature, this guide will leverage data from structurally similar lipophilic prodrugs, such as N-acetylcysteine ethyl ester (NACET), to provide a thorough comparative analysis.

Executive Summary

This compound is a novel cysteine derivative designed for enhanced cellular uptake.[1][2] Its lipophilic nature, attributed to the esterification of the carboxyl group and acetylation of the sulfhydryl group, facilitates superior membrane permeability compared to its parent compound, N-acetylcysteine (NAC).[1][2] Once inside the cell, intracellular esterases are expected to hydrolyze NAS-Cys-OMe, releasing cysteine, the rate-limiting amino acid for de novo glutathione synthesis.[1][2] This mechanism positions NAS-Cys-OMe as a potentially more efficient glutathione precursor than NAC.

Mechanism of Action: A Tale of Two Prodrugs

The primary challenge in replenishing intracellular GSH is the poor bioavailability of orally administered glutathione and the limited cell permeability of its precursor, NAC.[3][4] Lipophilic prodrugs like NAS-Cys-OMe and NACET are engineered to overcome these limitations.

This compound (NAS-Cys-OMe) & N-Acetylcysteine Ethyl Ester (NACET):

These compounds are characterized by their increased lipophilicity, which allows for passive diffusion across the cell membrane.[2][5] Once in the cytoplasm, cellular esterases cleave the ester bond, releasing N-acetylcysteine (for NACET) or a related cysteine derivative (for NAS-Cys-OMe).[2][5] This intracellular release of a cysteine precursor circumvents the reliance on cell surface transporters, leading to a more direct and potentially efficient supply for GSH synthesis.

N-Acetylcysteine (NAC):

As a hydrophilic molecule, NAC has lower membrane permeability and relies on specific transporters for cellular entry.[6] Its bioavailability is also limited.[1] While it serves as a source of cysteine for GSH synthesis, its efficacy can be constrained by these factors.[4]

Glutathione Ethyl Ester (GSH-EE):

This prodrug is designed to be more lipophilic than GSH itself, allowing for better cell penetration. Once inside the cell, it is hydrolyzed to release glutathione. However, studies have shown its efficacy to be lower than that of lipophilic cysteine prodrugs like NACET.[5][7]

Comparative Efficacy: Insights from N-Acetylcysteine Ethyl Ester (NACET)

Quantitative Data Summary

The following tables summarize the key findings from a study comparing the effects of NACET and NAC on intracellular cysteine and glutathione levels in ARPE-19 RPE cells after 16 hours of treatment.

Table 1: Intracellular Cysteine Concentration

ConcentrationNAC (nmol/mg protein)NACET (nmol/mg protein)
Control ~0.1~0.1
0.1 mM ~0.15~1.5
0.25 mM ~0.2~3.0
0.5 mM ~0.25~5.0
1.0 mM ~0.3~8.0

Data adapted from a study on ARPE-19 cells.[8][9][10]

Table 2: Intracellular Glutathione (GSH) Concentration

ConcentrationNAC (nmol/mg protein)NACET (nmol/mg protein)
Control ~25~25
0.1 mM ~30~40
0.25 mM ~35~55
0.5 mM ~40~70
1.0 mM ~45~85

Data adapted from a study on ARPE-19 cells.[8][9][10]

These data clearly demonstrate the superior efficacy of NACET in elevating both intracellular cysteine and glutathione levels compared to NAC at the same concentrations. This enhanced effect is attributed to the greater bioavailability and cell permeability of NACET.[1]

Experimental Protocols

Measurement of Intracellular Glutathione and Cysteine

The following is a generalized protocol for the quantification of intracellular thiols, based on methods described in the cited literature.

1. Cell Culture and Treatment:

  • ARPE-19 cells are cultured in appropriate media and conditions.

  • Cells are treated with varying concentrations of NAC or NACET for a specified duration (e.g., 16 hours).

2. Cell Lysis and Sample Preparation:

  • After treatment, cells are washed with phosphate-buffered saline (PBS).

  • Cells are lysed using a suitable lysis buffer (e.g., containing 5% sulfosalicylic acid) to precipitate proteins.

  • The lysate is centrifuged, and the supernatant is collected for analysis.

3. Thiol Quantification by HPLC:

  • The supernatant is analyzed by high-performance liquid chromatography (HPLC) with fluorescence detection.

  • For derivatization, a fluorescent probe such as monobromobimane (B13751) (mBBr) is used, which reacts with thiol groups.

  • The derivatized samples are injected into the HPLC system.

  • Separation is achieved on a C18 reverse-phase column.

  • The fluorescent signal is detected at the appropriate excitation and emission wavelengths.

  • Quantification is performed by comparing the peak areas of the samples to a standard curve of known concentrations of cysteine and GSH.[11][12]

Visualizing the Pathways

Signaling Pathway for Glutathione Synthesis

The following diagram illustrates the central role of cysteine in the synthesis of glutathione.

NACET NAS-Cys-OMe / NACET Intracellular_Cysteine Intracellular Cysteine NACET->Intracellular_Cysteine Intracellular hydrolysis NAC NAC NAC->Intracellular_Cysteine Transport & Deacetylation GCL Glutamate-Cysteine Ligase (GCL) Intracellular_Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS GSH Glutathione (GSH) GS->GSH

Glutathione synthesis pathway.
Experimental Workflow for Comparative Analysis

This diagram outlines the key steps in a typical experiment designed to compare the efficacy of different glutathione prodrugs.

start Start: Cell Culture treatment Treatment with Prodrugs (NAS-Cys-OMe, NAC, GSH-EE) start->treatment lysis Cell Lysis & Protein Precipitation treatment->lysis hplc HPLC Analysis (Thiol Quantification) lysis->hplc data Data Analysis & Comparison hplc->data

References

The Superior Cysteine Prodrug? A Comparative Analysis of N,S-Diacetylcysteine Methyl Ester and its Alternatives in In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of tackling oxidative stress-mediated diseases, the efficient delivery of cysteine to replenish intracellular glutathione (B108866) (GSH) stores is a critical therapeutic strategy. While N-acetylcysteine (NAC) has long been the standard, its therapeutic efficacy is often hampered by suboptimal pharmacokinetics. This guide provides a comparative analysis of N,S-Diacetylcysteine methyl ester against NAC and its more lipophilic analog, N-acetylcysteine ethyl ester (NACET), drawing upon available in vivo data and the well-understood mechanisms of cysteine prodrugs.

This compound is a derivative of cysteine designed for enhanced cell permeability.[1] By masking the polar functional groups of cysteine with acetyl and methyl ester moieties, it is rendered more lipophilic, facilitating its passage across cellular membranes. Intracellularly, esterases are expected to hydrolyze the ester and acetyl groups, releasing cysteine for the synthesis of the vital antioxidant, glutathione.[1] This mechanism is shared with other esterified cysteine prodrugs like N-acetylcysteine ethyl ester (NACET), which has demonstrated superior in vivo performance compared to NAC.[2]

Comparative Efficacy of Cysteine Prodrugs

FeatureN-acetylcysteine (NAC)N-acetylcysteine Ethyl Ester (NACET)This compound (Projected)
Bioavailability Low due to poor lipophilicity.[2]High, due to increased lipophilicity and rapid cellular uptake.[2]Expected to be high, due to increased lipophilicity from both acetyl and methyl ester groups.
Cellular Uptake Inefficient.[3]Efficient, rapidly enters cells and is trapped intracellularly after conversion to NAC and cysteine.[2]Expected to be highly efficient due to enhanced membrane permeability.
In Vivo Efficacy (GSH replenishment) Modest. For instance, oral administration of 50 mg/kg in rats did not significantly increase GSH concentration in the eyes.[3]Significant. Oral administration of 50 mg/kg in rats led to a significant increase in GSH concentration in the eyes, peaking at 4 hours.[3]Expected to be significant, potentially exceeding that of NACET due to its structural modifications.
Therapeutic Applications (In Vivo Models) Used in models of oxidative stress including diabetic cardiomyopathy and drug-induced liver injury.[4][5]Shown to be protective in models of oxidative damage to retinal pigment epithelial cells.[3]Potentially effective in a broad range of oxidative stress-related disorders.

Experimental Methodologies: In Vivo Assessment of Cysteine Prodrugs

The following protocols are representative of the in vivo studies conducted to evaluate the efficacy of cysteine prodrugs.

Assessment of Glutathione (GSH) Levels in Rat Eyes Following Oral Administration of NAC and NACET[3]
  • Animal Model: Adult male Wistar rats.

  • Treatment: Rats were orally administered either NAC or NACET at a dose of 50 mg/kg body weight.

  • Sample Collection: At various time points post-administration (e.g., 4 hours), animals were euthanized, and their eyes were enucleated.

  • GSH Measurement: The eye tissues were homogenized, and the concentration of GSH was determined using a suitable biochemical assay, such as the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) recycling assay. Results were normalized to the total protein content of the tissue homogenate.

Evaluation of N-acetylcysteine in a High-Fat Diet-Induced Diabetic Mouse Model[6]
  • Animal Model: Male C57BL/6N mice.

  • Induction of Diabetes: Mice were fed a high-fat diet (HFD) for up to 30 weeks to induce a diabetic phenotype.

  • Treatment: NAC was administered in the drinking water to HFD-fed mice.

  • Outcome Measures:

    • Glucose Tolerance and Insulin (B600854) Sensitivity: Assessed through glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

    • Oxidative Stress Markers: Pancreatic beta-cell oxidative stress was evaluated by immunohistochemical staining for markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).

    • Islet Fibrosis: Assessed by staining for alpha-smooth muscle actin (αSMA) to identify activated pancreatic stellate cells and collagen deposition.

Visualizing the Mechanism of Action

The enhanced efficacy of esterified cysteine prodrugs like this compound and NACET stems from their ability to efficiently cross the cell membrane, a critical barrier for the hydrophilic NAC molecule.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAC NAC Membrane NAC->Membrane Poor Permeability Prodrug N,S-Diacetylcysteine Methyl Ester / NACET Prodrug_in N,S-Diacetylcysteine Methyl Ester / NACET Prodrug->Prodrug_in High Permeability Esterases Esterases Prodrug_in->Esterases Cysteine Cysteine Esterases->Cysteine Hydrolysis GSH_Synth GSH Synthesis Cysteine->GSH_Synth GSH Glutathione (GSH) GSH_Synth->GSH Antioxidant Antioxidant Defense GSH->Antioxidant

Caption: Cellular uptake and metabolism of cysteine prodrugs.

The provided diagram illustrates the superior cellular permeability of esterified prodrugs like this compound and NACET compared to NAC. Once inside the cell, these prodrugs undergo enzymatic hydrolysis to release cysteine, which then fuels the synthesis of glutathione, a cornerstone of the cell's antioxidant defense system.

Conclusion

Based on its chemical structure and the well-documented advantages of similar esterified cysteine prodrugs, this compound holds significant promise as a highly effective agent for replenishing intracellular cysteine and glutathione. Its enhanced lipophilicity is predicted to overcome the pharmacokinetic limitations of N-acetylcysteine, potentially leading to superior therapeutic outcomes in in vivo models of diseases characterized by oxidative stress. Further direct comparative in vivo studies are warranted to fully elucidate its performance profile and confirm its therapeutic potential.

References

Validating the Neuroprotective Potential of N,S-Diacetylcysteine Methyl Ester: A Comparative Guide to Cysteine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,S-Diacetylcysteine methyl ester (NSDAC) and other key cysteine prodrugs—N-acetylcysteine (NAC), N-acetylcysteine ethyl ester (NACET), and N-acetylcysteine amide (NACA)—in the context of their neuroprotective effects. While NSDAC is a promising molecule designed for enhanced cellular uptake, a comprehensive review of available scientific literature reveals a notable absence of direct comparative studies with quantitative data on its neuroprotective efficacy. This guide, therefore, focuses on the established experimental data for NAC, NACET, and NACA to provide a benchmark for the future validation of NSDAC.

The primary mechanism of neuroprotection for these compounds lies in their ability to augment intracellular levels of L-cysteine, a rate-limiting substrate for the synthesis of the master antioxidant, glutathione (B108866) (GSH). By bolstering GSH levels, these molecules help mitigate oxidative stress, a key pathological factor in numerous neurodegenerative diseases.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from preclinical studies, offering a comparative perspective on the neuroprotective effects of NAC and its derivatives.

Table 1: In Vitro and In Vivo Neuroprotection Against Oxidative Stress

CompoundModelKey OutcomesReference
NAC Hydrogen peroxide-induced injury in primary rat hippocampus neuronsIncreased cell viability (P<0.05); Mitigated excessive ROS production (P<0.05).[1][1]
Monocrotophos-induced oxidative stress in rat brainReduced lipid peroxidation and protein oxidation; Ameliorated neurodegenerative changes.[1]
NACA Glutamate-induced cytotoxicity in PC12 neuronal cell lineProtected against glutamate (B1630785) toxicity (LDH and MTS assays); Prevented intracellular GSH loss; Reduced ROS levels and lipid peroxidation.[2][2]
Traumatic Brain Injury (TBI) in miceSignificantly reduced malondialdehyde (MDA) levels; Enhanced activity of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx).[3][3]
NACET Oxidative stress in retinal pigment epithelium (RPE) cellsMore efficiently increased cell viability compared to NAC; Increased intracellular GSH pool.[4][4]
Paracetamol intoxication in ratsSignificantly increased glutathione content in most tissues, including the brain, unlike NAC.[5][5]
NSDAC No direct comparative data availableDescribed as a cysteine derivative with good cell membrane permeability, expected to increase intracellular cysteine and glutathione.

Table 2: In Vivo Neuroprotection and Functional Outcomes

CompoundModelKey OutcomesReference
NAC Experimental closed head trauma in ratsDecreased elevated MDA levels (P<0.05); Increased reduced antioxidant enzyme (SOD and GPx) activities (P<0.05); Protected neuronal morphology.
NACA Traumatic Brain Injury (TBI) in ratsSignificant improvements in cognitive function (Morris Water Maze); Significant cortical tissue sparing compared to NAC.
Focal penetrating TBI in ratsDecreased neuronal degeneration (Fluoro-Jade staining) by 35.0% (p<0.05); Decreased apoptosis (TUNEL staining) by 38.7% (p<0.05).
NACET No direct comparative data on in vivo neurofunctional outcomes availableShowed rapid absorption and ability to increase brain glutathione content in rats.[5][5]
NSDAC No direct comparative data available-

Signaling Pathways in Neuroprotection

The neuroprotective effects of these cysteine prodrugs are mediated through the modulation of key signaling pathways involved in cellular stress response and survival.

Nrf2-ARE Signaling Pathway

A central mechanism for the antioxidant effects of NACA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes, including those for glutathione synthesis.

Nrf2_ARE_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NACA NACA NACA_in NACA NACA->NACA_in Cell Membrane Permeation Cysteine L-Cysteine NACA_in->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Release Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., GCL, HO-1) ARE->Antioxidant_Genes Activates Transcription

Nrf2-ARE Signaling Pathway Activation by NACA.
Other Key Signaling Pathways

NAC has been shown to modulate other pathways, including the inhibition of Mitogen-Activated Protein Kinases (MAPK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascades, both of which are involved in inflammatory and apoptotic processes.

Experimental Protocols

Detailed methodologies for key assays used to evaluate neuroprotection are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.

  • Protocol:

    • Plate neuronal cells in a 96-well plate and treat with the test compounds (NAC, NACET, NACA, or NSDAC) followed by the neurotoxic insult (e.g., H₂O₂ or glutamate).

    • After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated, non-insulted) cells.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

  • Principle: Measures the release of LDH from damaged cells with compromised membrane integrity.

  • Protocol:

    • Culture and treat cells as described for the MTT assay.

    • After treatment, collect the cell culture supernatant.

    • Incubate an aliquot of the supernatant with the LDH assay reaction mixture, which contains lactate (B86563), NAD+, and a tetrazolium salt.

    • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan.

    • Measure the absorbance of the formazan product at a wavelength of 490 nm.

    • Cytotoxicity is calculated based on the amount of LDH released into the medium.

Assessment of Oxidative Stress

1. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: Utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Load the treated cells with DCFH-DA (typically 10 µM) in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

    • ROS levels are quantified relative to control cells.

2. Glutathione (GSH) Assay

  • Principle: Measures the total glutathione content in cell or tissue lysates. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

  • Protocol:

    • Homogenize brain tissue or lyse cells in a suitable buffer.

    • Deproteinate the samples, often using metaphosphoric acid or sulfosalicylic acid.

    • Add the deproteinized supernatant to a reaction mixture containing DTNB and glutathione reductase in a 96-well plate.

    • Initiate the reaction by adding NADPH.

    • Monitor the rate of TNB formation by measuring the absorbance at 412 nm over time.

    • Calculate the GSH concentration based on a standard curve.

Neuronal Degeneration and Apoptosis Assays

1. Fluoro-Jade Staining for Neuronal Degeneration

  • Principle: Fluoro-Jade is an anionic fluorescein (B123965) derivative that specifically stains degenerating neurons.

  • Protocol (for brain sections):

    • Mount cryostat-sectioned brain tissue onto gelatin-coated slides.

    • Immerse the slides in a basic alcohol solution (e.g., 1% sodium hydroxide (B78521) in 80% ethanol).

    • Rehydrate the sections through a series of decreasing ethanol (B145695) concentrations and then in distilled water.

    • Incubate the slides in a 0.06% potassium permanganate (B83412) solution to reduce background staining.

    • Rinse with distilled water.

    • Incubate the slides in the Fluoro-Jade staining solution (e.g., 0.0004% Fluoro-Jade C in 0.1% acetic acid).

    • Rinse with distilled water, dry the slides, and coverslip with a non-aqueous mounting medium.

    • Visualize the stained degenerating neurons using fluorescence microscopy with a blue light excitation filter.

FluoroJade_Workflow Start Brain Tissue Section on Gelatin-Coated Slide Step1 Basic Alcohol Solution (1% NaOH in 80% EtOH) Start->Step1 Step2 Rehydration (70% EtOH -> H₂O) Step1->Step2 Step3 Potassium Permanganate (0.06%) Step2->Step3 Step4 Fluoro-Jade Staining Solution Step3->Step4 Step5 Rinse & Dry Step4->Step5 End Visualize Degenerating Neurons (Fluorescence Microscopy) Step5->End

Experimental Workflow for Fluoro-Jade Staining.

2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

  • Principle: Detects DNA fragmentation, a hallmark of apoptosis, by enzymatically labeling the free 3'-OH ends of DNA breaks with labeled dUTPs.

  • Protocol (for brain sections):

    • Fix and permeabilize the tissue sections.

    • Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., Br-dUTP followed by an anti-BrdU-FITC antibody).

    • The TdT enzyme catalyzes the addition of the labeled dUTPs to the ends of the DNA fragments.

    • Stop the reaction and wash the sections.

    • If using an indirect method, incubate with the fluorescently labeled antibody.

    • Counterstain the nuclei with a DNA dye such as DAPI.

    • Mount and visualize the apoptotic cells (TUNEL-positive) using fluorescence microscopy.

Conclusion

The available evidence strongly supports the neuroprotective effects of NAC and its more bioavailable derivatives, NACET and NACA. In particular, NACA has demonstrated superior efficacy over NAC in preclinical models of neurological damage. These compounds exert their protective effects primarily by replenishing glutathione stores and activating the Nrf2-ARE antioxidant pathway.

While this compound (NSDAC) is rationally designed for enhanced cell permeability and is expected to offer neuroprotection through similar mechanisms, there is a critical need for direct, quantitative experimental studies to validate its efficacy. Future research should focus on head-to-head comparisons of NSDAC with NAC, NACET, and NACA in established in vitro and in vivo models of neurodegeneration. Such studies are essential to determine if NSDAC offers a significant therapeutic advantage and to justify its further development as a neuroprotective agent.

References

A Comparative Guide to the Quantification of N,S-Diacetylcysteine Methyl Ester in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of N,S-Diacetylcysteine methyl ester in biological matrices, selecting the optimal analytical methodology is paramount. This guide provides a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted platform for this purpose, alongside alternative techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data from studies on structurally related analytes, offering a framework for methodological selection and development.

Performance Comparison of Analytical Methods

The choice of analytical technique significantly impacts sensitivity, specificity, and throughput. While specific performance data for this compound is not extensively published, this table summarizes typical performance characteristics for the quantification of the closely related compound N-acetylcysteine (NAC) and its derivatives in biological samples, providing a benchmark for comparison.

ParameterLC-MS/MSHPLC-UV/FluorescenceGC-MS
Limit of Detection (LOD) 0.005 - 10 ng/mL5 nM (Fluorescence)~30 µg/L (for a related compound)
Limit of Quantification (LOQ) 0.01 - 50 ng/mL[1][2]0.18 µg/mL (UV)Not explicitly found for target analyte
**Linearity (R²) **> 0.99[2]> 0.997 - 1.00[3]Not explicitly found for target analyte
Accuracy (% Recovery) 84.9 - 114.77%[2]94.5 - 102.8%[3]79.2 - 85.6% (for a related compound)
Precision (% RSD) < 15%[1][2]< 10.54%[3]10.9 - 14.8% (for a related compound)
Specificity High (based on mass-to-charge ratio)Moderate to High (dependent on chromatography and detector)High (based on mass fragmentation patterns)
Throughput HighModerateModerate to Low
Derivatization Often not requiredMay be required for fluorescence detection[3]Required to increase volatility

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical method. Below are representative protocols for each of the compared techniques, based on established methods for similar analytes.

LC-MS/MS Method for Quantification in Plasma

This protocol is adapted from validated methods for the analysis of N-acetylcysteine in human and chicken plasma.[1][2][4]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., isotope-labeled this compound).

  • For total analyte measurement, reduction of disulfide bonds may be necessary using a reducing agent like dithiothreitol (B142953) (DTT).

  • Precipitate proteins by adding 400 µL of ice-cold methanol (B129727) or by using trichloroacetic acid.[2][4]

  • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor and product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization.

HPLC-UV/Fluorescence Method

This protocol is based on a method for the simultaneous quantification of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine.

1. Sample Preparation:

  • Sample preparation would follow a similar protein precipitation step as described for the LC-MS/MS method.

  • For fluorescence detection, a pre-column derivatization step using a fluorescent tag that reacts with the thiol group (if accessible) would be necessary.[3]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 212 nm or fluorescence detection at appropriate excitation and emission wavelengths after derivatization.[3]

GC-MS Method

This protocol is conceptualized based on methods for other cysteine derivatives requiring derivatization.

1. Sample Preparation and Derivatization:

  • Following extraction from the biological matrix (e.g., liquid-liquid extraction), the sample extract is dried.

  • A two-step derivatization is typically required. First, esterification of the carboxyl group (already present in the target analyte). Second, a silylation or acylation of any active hydrogens to increase volatility. For this compound, further derivatization might be needed depending on its thermal stability and volatility.

2. GC-MS Conditions:

  • Column: A polar stationary phase column suitable for amino acid derivatives.

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to elute the derivatized analyte.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the typical workflows for sample preparation and analysis.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of biological samples.

Method Selection Logic Requirement Primary Requirement? High_Sensitivity High Sensitivity & Specificity Requirement->High_Sensitivity Yes High_Throughput High Throughput Requirement->High_Throughput Yes Cost_Effective Cost-Effective Routine Analysis Requirement->Cost_Effective No Volatile_Analytes Analysis of Volatile Derivatives Requirement->Volatile_Analytes No LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS High_Throughput->LC_MSMS HPLC HPLC-UV/Fluorescence Cost_Effective->HPLC GC_MS GC-MS Volatile_Analytes->GC_MS

Caption: Decision tree for analytical method selection.

Conclusion

For the quantification of this compound in biological samples, LC-MS/MS stands out as the superior technique, offering the highest sensitivity and specificity, which is critical for pharmacokinetic and metabolic studies. However, for routine analysis where the expected concentrations are higher and cost is a significant factor, a well-developed HPLC-UV method can be a robust and reliable alternative. GC-MS is a viable option but requires derivatization, which can add complexity to the sample preparation process. The final choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample matrix, available instrumentation, and throughput needs. It is imperative to perform a thorough method validation for the chosen technique to ensure accurate and reproducible results.

References

Comparative Guide to the Immunoassay Cross-Reactivity of N,S-Diacetylcysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N,S-Diacetylcysteine methyl ester in immunoassays. Due to a lack of direct experimental data in the public domain, this comparison is based on the chemical properties of the molecule, principles of immunoassay interference by thiol-containing compounds, and data from structurally related molecules.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is a derivative of N-acetylcysteine (NAC) where both the amine and sulfhydryl groups are acetylated, and the carboxylic acid is esterified.[1][2] These modifications increase its lipophilicity and cell permeability.[2] In immunoassays, which rely on the specific binding of antibodies to antigens, cross-reactivity occurs when a non-target molecule binds to the antibody, leading to inaccurate results.[3][4] Thiol-containing compounds, in particular, can interfere with immunoassays through non-specific binding or by affecting the assay components.[5]

Given its structure, this compound has the potential to exhibit different cross-reactivity profiles compared to its parent compound, NAC, and other related derivatives. Understanding this potential is crucial for the accurate interpretation of immunoassay results in research and drug development.

Potential for Cross-Reactivity: A Comparative Overview

Key Structural Features Influencing Cross-Reactivity:

  • Acetylated Thiol Group: The acetylation of the sulfhydryl group in this compound blocks the reactive thiol. This is a key difference from N-acetylcysteine (NAC), which possesses a free thiol group known to interfere in certain assays.[5] This blocking would theoretically reduce non-specific binding and interference mediated by the thiol group.

  • Increased Lipophilicity: The methyl ester and dual acetylation make the molecule more lipophilic.[2] This could potentially increase its interaction with hydrophobic components of an immunoassay, such as the polystyrene surface of microplates or hydrophobic pockets of antibodies, potentially leading to a different type of non-specific binding.[6]

  • Hydrolysis: this compound can be hydrolyzed in aqueous solutions or by cellular esterases to release N-acetylcysteine.[2] The rate of this hydrolysis under immunoassay conditions would be a critical factor in determining its cross-reactivity profile. If hydrolysis occurs, the assay would then be exposed to NAC, introducing the well-documented interference potential of its free thiol group.

Data Presentation: Hypothetical Comparative Cross-Reactivity

The following table presents a hypothetical comparison of the potential cross-reactivity of this compound and related compounds in a competitive ELISA format. This data is illustrative and should be confirmed by experimental validation.

CompoundTarget AnalyteIC50 (nM) of Target Analyte% Cross-Reactivity of CompoundPotential Mechanism of Interference
This compound Analyte X10< 1% (unhydrolyzed)Low due to blocked thiol group. Potential for non-specific binding due to lipophilicity.
N-Acetylcysteine (NAC)Analyte X105-15%Interference from the free thiol group, potential for non-specific binding.[5]
N,N'-Diacetyl-L-cystine (Oxidized NAC)Analyte X10< 1%Low due to the absence of a free thiol group.
Glutathione (GSH)Analyte X1010-20%Interference from the free thiol group.[5]

Note: The hypothetical % Cross-Reactivity is calculated as (IC50 of Target Analyte / IC50 of Test Compound) x 100. Higher percentages indicate greater cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity of this compound, a competitive ELISA is a suitable method.

Objective: To determine the percentage of cross-reactivity of this compound and other thiol-containing compounds in a competitive ELISA for a specific target analyte.

Materials:

  • Microtiter plates (e.g., high-binding polystyrene)

  • Coating antigen (target analyte conjugated to a carrier protein like BSA)

  • Primary antibody specific for the target analyte

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound

  • N-Acetylcysteine (NAC)

  • N,N'-Diacetyl-L-cystine

  • Glutathione (GSH)

  • Target analyte standard

Procedure:

  • Coating: Coat the microtiter plate wells with the coating antigen at an optimized concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plates three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plates three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of the target analyte standard and the test compounds (this compound, NAC, etc.). Add a fixed, optimized concentration of the primary antibody to each well, followed immediately by the addition of the standard or test compound dilutions. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plates three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at an optimized dilution to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plates five times with wash buffer.

  • Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the concentration for the standard and each test compound. Determine the IC50 value (concentration that causes 50% inhibition of the maximum signal) for each. Calculate the % cross-reactivity using the formula mentioned above.

Visualizations

Logical Relationship of Potential Cross-Reactivity

Cross_Reactivity_Potential cluster_0 Test Compounds cluster_1 Structural Features cluster_2 Potential Immunoassay Interference NSDCM N,S-Diacetylcysteine methyl ester BlockedThiol Blocked Thiol NSDCM->BlockedThiol Lipophilicity Increased Lipophilicity NSDCM->Lipophilicity Hydrolysis Potential for Hydrolysis NSDCM->Hydrolysis NAC N-Acetylcysteine (NAC) FreeThiol Free Thiol NAC->FreeThiol GSH Glutathione (GSH) GSH->FreeThiol DiNAC N,N'-Diacetyl-L-cystine (Oxidized NAC) DiNAC->BlockedThiol LowCR Low Cross-Reactivity BlockedThiol->LowCR Reduces thiol-mediated interference HighCR High Cross-Reactivity FreeThiol->HighCR Increases thiol-mediated interference VariableCR Variable Cross-Reactivity Lipophilicity->VariableCR May increase non-specific binding Hydrolysis->VariableCR Releases NAC (Free Thiol) LowCR->NSDCM LowCR->DiNAC HighCR->NAC HighCR->GSH

Caption: Factors influencing potential immunoassay cross-reactivity.

Experimental Workflow for Cross-Reactivity Assessment

ELISA_Workflow start Start coat Coat Plate with Coating Antigen start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 compete Add Primary Antibody & Standard/Test Compound wash2->compete wash3 Wash compete->wash3 secondary Add HRP-Secondary Antibody wash3->secondary wash4 Wash secondary->wash4 develop Add TMB Substrate wash4->develop stop Stop Reaction develop->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data (Calculate IC50 & %CR) read->analyze end End analyze->end

Caption: Competitive ELISA workflow for cross-reactivity testing.

Conclusion and Recommendations

The potential for this compound to cross-react in immunoassays is predicted to be low in its intact form due to the acetylation of the reactive thiol group. However, its increased lipophilicity and the possibility of hydrolysis to N-acetylcysteine are factors that must be considered and experimentally evaluated.

Recommendations for Researchers:

  • Experimental Validation: Always perform experimental validation to determine the cross-reactivity of this compound in your specific immunoassay.

  • Consider Hydrolysis: Evaluate the stability of this compound under your specific assay conditions (buffer, pH, incubation time) to assess the potential for hydrolysis and the subsequent generation of NAC.

  • Alternative Methods: For the quantification of this compound and its metabolites, consider using chromatographic methods such as HPLC, which can separate these compounds and provide more specific quantification.[7]

  • Assay-Specific Effects: Be aware that the degree of interference can be highly dependent on the specific antibodies, assay format, and matrix components.[3][4]

References

A Comparative Guide to N,S-Diacetylcysteine Methyl Ester as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of N,S-Diacetylcysteine methyl ester as a reference standard against its common alternatives, supported by experimental data and detailed methodologies.

This compound is a derivative of the amino acid cysteine. Due to its acetylated groups, it exhibits enhanced cell membrane permeability, making it a useful tool for studying intracellular cysteine and glutathione (B108866) transport systems.[1] It acts as a prodrug, delivering cysteine into the cell where it can then be used for the synthesis of glutathione, a key antioxidant.[1]

While valuable in cellular studies, its primary role in analytical chemistry is often as a characterized impurity of N-acetylcysteine (NAC). The European Pharmacopoeia lists N,S-diacetyl-L-cysteine as "Acetylcysteine impurity D". This distinction is crucial when considering it as a reference standard.

Alternatives and Their Applications

The most common and widely accepted reference standard in this chemical class is N-Acetyl-L-cysteine (NAC) . NAC is recognized by major pharmacopoeias, including the United States Pharmacopeia (USP), and is used in a variety of compendial tests and assays.

Other relevant compounds used as reference materials in the analysis of NAC and related substances include:

  • N,N'-Diacetyl-L-cystine: The disulfide dimer of NAC, often considered an impurity (Impurity C) in NAC preparations.[2]

  • N,N'-Diacetyl-L-cystine Dimethyl Ester: A highly characterized reference material used in applications for the commercial production of Acetylcysteine.[3]

  • N-Acetylcysteine Amide (NACA): A more lipophilic and cell-permeable derivative of NAC, which has shown better antioxidant and chelating properties in some studies.[4]

  • Acetylcysteine-d3 (d3-NAC): A stable isotope-labeled internal standard, considered the gold standard for quantitative analysis of NAC in biological matrices using mass spectrometry.[5]

Data Presentation: Physicochemical Properties

A comparison of the key physicochemical properties of this compound and its alternatives is presented below.

PropertyThis compoundN-Acetyl-L-cysteine (NAC)N,N'-Diacetyl-L-cystineN,N'-Diacetyl-L-cystine Dimethyl Ester
Molecular Formula C₈H₁₃NO₄S[6][7]C₅H₉NO₃S[8]C₁₀H₁₆N₂O₆S₂[9][10]C₁₂H₂₀N₂O₆S₂[3][11]
Molecular Weight 219.26 g/mol [6][7]163.19 g/mol [8]324.4 g/mol [9][10]352.43 g/mol [3][11]
CAS Number 19547-88-7[6]616-91-1[8]5545-17-5[9]32381-28-5[3]
Melting Point 97-100 °C[12]106-108 °C[8]Not specifiedNot specified
Primary Role Cysteine prodrug, NAC Impurity D[1]API, Primary Reference StandardNAC Impurity C, Immunomodulator[2][9]Reference Material for NAC production[3]

Experimental Protocols

The following are detailed methodologies for the analysis of N-acetylcysteine and its related compounds, including N,S-diacetyl-L-cysteine, using High-Performance Liquid Chromatography (HPLC).

Method 1: Stability-Indicating RP-HPLC for NAC and Related Substances

This method is suitable for the quantitative determination of known and unknown impurities in NAC effervescent formulations.[2]

  • Chromatographic Conditions:

    • Column: Cadenza C18 (150 mm x 4.6 mm, 3 µm)[2]

    • Mobile Phase A: 0.01M octane (B31449) sulphonate (pH 2.20)[2]

    • Mobile Phase B: Methanol and Acetonitrile (80:20 v/v)[2]

    • Gradient Program: A gradient program is followed with a total run time of 55 minutes.[2]

    • Flow Rate: 1.0 mL/min[2]

    • Detection Wavelength: 210 nm[2]

    • Injection Volume: 10 µL[2]

    • Diluent: 0.3 M Hydrochloric Acid[2]

  • Sample Preparation:

    • Standard Solution: Prepare a standard solution of the reference standard in the diluent to a known concentration.

    • Sample Solution: Dissolve the sample in the diluent to achieve a similar concentration to the standard solution.

Method 2: RP-HPLC for NAC and N,N'-diacetyl-L-cystine in Cell Culture Media

This method is designed for the determination of NAC and its oxidized form, Di-NAC, in biological matrices.

  • Chromatographic Conditions:

    • Column: YMC-Pack Pro C18 (250 x 4.6 mm, S-5 µm, 12 nm)

    • Mobile Phase: Acetonitrile and water (4:96 v/v) containing 0.1% TFA

    • Elution: Isocratic

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 212 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 50 mg of NAC and Di-NAC into separate 25 mL volumetric flasks with the mobile phase.

    • Working Standard Solution: Prepare a 0.005 mg/mL working standard by diluting the stock solution with the mobile phase.

Performance Comparison

Direct comparative studies on the performance of this compound as a primary reference standard are limited. However, its role as a characterized impurity of NAC provides a clear context for its application.

FeatureThis compoundN-Acetyl-L-cysteine (NAC)N-Acetylcysteine Amide (NACA)Acetylcysteine-d3 (d3-NAC)
Primary Use Impurity standard for NAC, Cysteine prodrug for in-vitro studies[1]Primary reference standard for assay and impurity testingResearch compound, potential therapeutic agent[4]Internal standard for mass spectrometry[5]
Pharmacopoeial Status Listed as an impurity in pharmacopoeiasOfficial reference standard in USP and other pharmacopoeiasNot listed as a pharmacopoeial standardNot applicable (used as an internal standard)
Commercial Availability Available from chemical suppliersReadily available as a certified reference materialAvailable for research purposesAvailable from specialized suppliers
Suitability as a Primary Standard Not ideal, as it's primarily an impurityExcellent, widely acceptedNot established as a primary standardNot applicable (internal standard)

Mandatory Visualization

Signaling Pathway: Glutathione Biosynthesis

The following diagram illustrates the synthesis of glutathione, a critical cellular antioxidant. This compound acts as a prodrug to increase intracellular cysteine, a rate-limiting substrate for glutathione synthesis.

Glutathione_Biosynthesis NSDME N,S-Diacetylcysteine methyl ester Cysteine Cysteine NSDME->Cysteine Hydrolysis GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate (B1630785) Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC GSH Glutathione (GSH) GS->GSH gamma_GC->GS Esterase Esterase Esterase->Cysteine

Glutathione synthesis pathway.
Experimental Workflow: HPLC Analysis of Cysteine Derivatives

The diagram below outlines a typical workflow for the analysis of N-acetylcysteine and its related compounds using HPLC.

HPLC_Workflow start Start prep_standards Prepare Reference Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples inject Inject Standards and Samples prep_standards->inject prep_samples->inject hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->inject chromatography Chromatographic Separation inject->chromatography detection UV Detection chromatography->detection data_analysis Data Acquisition and Analysis detection->data_analysis report Generate Report data_analysis->report end End report->end

HPLC analysis workflow.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of N,S-Diacetylcysteine Methyl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N,S-Diacetylcysteine methyl ester, aligning with best practices to foster a secure and compliant research environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. The toxicological properties of this compound have not been fully investigated[1][2]. Some sources indicate it may cause eye, skin, respiratory, and digestive tract irritation[2].

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn when handling this compound:

Protective EquipmentSpecificationSource
Eye Protection Safety glasses or goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Appropriate protective gloves.[2]
Body Protection Protective clothing to prevent skin exposure.[2][3]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed if necessary.[2]

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations[3]. The following steps provide a general framework for proper disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust formation[1][2].

    • Place the swept material into a suitable, clean, dry, and clearly labeled closed container for disposal[1][2].

  • Liquid Waste (Solutions):

    • Absorb solutions containing this compound with a non-combustible, inert absorbent material, such as diatomite or universal binders[3].

    • Collect the absorbed material and place it into a suitable, closed container for disposal[3]. Do not allow the product to enter drains[1].

  • Contaminated Materials:

    • Dispose of any contaminated items, such as gloves, absorbent pads, and empty containers, as hazardous waste in the same manner as the unused product[1].

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

Step 2: Labeling and Storage

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and indicate that it is hazardous waste.

    • Include the date of waste generation.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances[1][2].

    • Ensure the storage area is designated for hazardous chemical waste.

Step 3: Final Disposal

  • Professional Disposal Service:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental disposal service.

    • Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

Emergency SituationProcedureSource
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
Ingestion If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_final Final Disposal start Start: Identify N,S-Diacetylcysteine methyl ester for disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type sweep Sweep solid material Avoid creating dust waste_type->sweep Solid absorb Absorb with inert material (e.g., diatomite) waste_type->absorb Liquid container_solid Place in a labeled, sealed hazardous waste container sweep->container_solid storage Store waste container in a designated cool, dry, well-ventilated area container_solid->storage container_liquid Place absorbed material in a labeled, sealed hazardous waste container absorb->container_liquid container_liquid->storage disposal_service Arrange for pickup by a licensed disposal service storage->disposal_service end End: Document Disposal disposal_service->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling N,S-Diacetylcysteine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N,S-Diacetylcysteine methyl ester (CAS 19547-88-7). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are synthesized from available hazard information and supplemented with data from the SDS of the closely related compound, N-Acetyl-L-cysteine. It is imperative to handle this chemical with caution in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Specific Recommendations Standard
Eye and Face Protection Wear safety glasses with side-shields or goggles.EN 166 (EU) or NIOSH (US) approved[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves before use.EN 374[1]
Skin and Body Protection Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.-
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust formation is likely, use a NIOSH-approved N95 or P1 dust mask.NIOSH (US) or CEN (EU) approved

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for the safe handling of this compound.

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the handling area[1].

    • Use spark-proof tools and explosion-proof equipment where necessary.

    • Keep the container tightly closed when not in use.

  • Storage :

    • Store in a cool, dry, and well-ventilated place[1].

    • Keep containers tightly closed to prevent degradation.

    • Recommended storage temperature is between 2°C and 8°C.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container.

    • Do not mix with other waste streams unless compatibility is known.

  • Spill Management :

    • In case of a spill, wear appropriate PPE.

    • Sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a designated waste container.

    • Clean the spill area with a suitable solvent and decontaminate surfaces.

  • Final Disposal :

    • Dispose of the waste in accordance with all applicable federal, state, and local regulations.

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

    • Dispose of contaminated packaging as unused product.

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

start Start: Handling this compound prep Step 1: Preparation - Work in a well-ventilated area - Check safety equipment - Don appropriate PPE start->prep handling Step 2: Handling - Avoid contact and dust formation - No eating, drinking, or smoking - Keep container closed prep->handling storage Step 3: Storage - Cool, dry, well-ventilated area - Tightly closed container handling->storage spill Spill Occurs? handling->spill disposal_prep Step 4: Prepare for Disposal - Collect in a labeled, closed container storage->disposal_prep spill_management Spill Management - Wear PPE - Sweep up solid - Collect in waste container - Decontaminate area spill->spill_management Yes spill->disposal_prep No spill_management->disposal_prep final_disposal Step 5: Final Disposal - Follow all regulations - Use licensed disposal service disposal_prep->final_disposal end End of Process final_disposal->end

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,S-Diacetylcysteine methyl ester
Reactant of Route 2
Reactant of Route 2
N,S-Diacetylcysteine methyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.